molecular formula C7H13NO4 B556899 7-Methoxycoumarin-4-acetic acid CAS No. 62935-72-2

7-Methoxycoumarin-4-acetic acid

カタログ番号: B556899
CAS番号: 62935-72-2
分子量: 234.2 g/mol
InChIキー: JUQLUIFNNFIIKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid or a-aminopimelate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). 2-Aminoheptanedioic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Aminoheptanedioic acid has been primarily detected in feces. Within the cell, 2-aminoheptanedioic acid is primarily located in the cytoplasm. Outside of the human body, 2-aminoheptanedioic acid can be found in beverages and fruits. This makes 2-aminoheptanedioic acid a potential biomarker for the consumption of these food products.
2-aminopimelic acid is an amino dicarboxylic acid that is heptanedioic acid in which a hydrogen at position 2 is replaced by an amino group. It is a component of the cell wall peptidoglycan of bacteria. It has a role as a bacterial metabolite. It is an amino dicarboxylic acid and a non-proteinogenic alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZEKAXIFHLIITGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70321577
Record name 7-Methoxycoumarin-4-acetic acid
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Molecular Weight

234.20 g/mol
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CAS No.

62935-72-2
Record name 7-Methoxycoumarin-4-acetic acid
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Record name 7-Methoxycoumarin-4-acetic acid
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Record name 7-Methoxycoumarin-4-acetic acid
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Record name 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 7-Methoxycoumarin-4-acetic Acid from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxycoumarin-4-acetic acid (MCA) is a vital fluorescent scaffold extensively utilized in biomedical research and drug development, particularly as a key component in fluorogenic substrates for protease activity assays.[1][2][3] Its synthesis, originating from simple phenolic precursors, is a process of significant interest. This technical guide provides an in-depth overview of a robust synthetic pathway to this compound, commencing with resorcinol (B1680541). The guide details a two-step synthetic sequence involving an acid-catalyzed Pechmann-type condensation followed by an O-methylation. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow and application diagrams to visually articulate the core concepts for professionals in the field.

Overview of the Synthetic Pathway

The synthesis of this compound from resorcinol is efficiently achieved through a two-step process. The initial and key step is the formation of the coumarin (B35378) core with the required C-4 acetic acid moiety via a Pechmann condensation reaction. This is followed by the selective methylation of the hydroxyl group at the C-7 position.

The overall transformation is as follows:

  • Step 1: Pechmann Condensation. Resorcinol is reacted with a citric acid derivative (often generated in situ from citric acid in sulfuric acid, which decarboxylates to acetonedicarboxylic acid) to yield 7-hydroxycoumarin-4-acetic acid.

  • Step 2: O-Methylation. The intermediate, 7-hydroxycoumarin-4-acetic acid, is treated with a methylating agent, such as dimethyl sulfate (B86663), to yield the final product, this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis, from starting materials to the final product, is illustrated below. This diagram outlines the key transformations and intermediate stages.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: O-Methylation Resorcinol Resorcinol H2SO4 Conc. H₂SO₄ Resorcinol->H2SO4 CitricAcid Citric Acid / Acetonedicarboxylic Acid CitricAcid->H2SO4 Intermediate 7-Hydroxycoumarin-4-acetic Acid H2SO4->Intermediate Condensation Decarboxylation Dehydration MethylatingAgent Dimethyl Sulfate (DMS) Base Base (e.g., K₂CO₃) Intermediate->Base MethylatingAgent->Base FinalProduct This compound Base->FinalProduct Williamson Ether Synthesis

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters or their equivalents under acidic conditions.[4][5] While many protocols detail the synthesis of 7-hydroxy-4-methylcoumarin using ethyl acetoacetate (B1235776),[6][7] the fundamental principles are adaptable for installing the C-4 acetic acid side chain. The following is a representative protocol.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (98%)

  • Crushed ice and water

  • Ethanol (B145695) (for recrystallization)

  • Sodium hydroxide (B78521) solution (5%)

  • Dilute sulfuric acid (2M)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 1 liter of concentrated sulfuric acid. Immerse the flask in an ice bath to cool the acid.[8]

  • Once the temperature of the sulfuric acid is below 10°C, slowly add a pre-mixed solution of resorcinol (100 g, 0.91 mol) and redistilled ethyl acetoacetate (134 g, 1.03 mol) dropwise with vigorous stirring. The addition should take approximately 2 hours, ensuring the temperature is maintained below 10°C throughout.[8]

  • After the addition is complete, allow the mixture to stand at room temperature for 18 hours.[7][8]

  • Pour the reaction mixture into a large beaker containing 2 kg of crushed ice and 3 liters of water with vigorous stirring. A precipitate will form.[8]

  • Collect the crude product by suction filtration and wash it with several portions of cold water.[9]

  • To purify, dissolve the solid in 1.5 liters of 5% sodium hydroxide solution and filter the solution. Acidify the filtrate with 2M sulfuric acid with stirring until the solution is acidic to litmus (B1172312) paper.[8]

  • Filter the precipitated crude 7-hydroxy-4-methylcoumarin, wash thoroughly with cold water, and dry at 100°C.[8]

  • Recrystallize the crude product from 95% ethanol to obtain pure, colorless needles of 7-hydroxy-4-methylcoumarin.[8]

Step 2: O-Methylation of 7-Hydroxycoumarin Intermediate

The conversion of the 7-hydroxy group to a 7-methoxy group is typically achieved via a Williamson ether synthesis.

Materials:

  • 7-hydroxycoumarin-4-acetic acid (or its 4-methyl precursor as a model)

  • Dimethyl sulfate (DMS) or Methyl iodide

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

  • Acetone (B3395972) or DMF (anhydrous)

  • Hydrochloric acid (dilute)

Procedure:

  • In a round-bottom flask, dissolve the 7-hydroxycoumarin intermediate (1 equivalent) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution.

  • With vigorous stirring, add dimethyl sulfate (approx. 1.2-1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The efficiency of the Pechmann condensation is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various reported methods for the synthesis of the key intermediate, 7-hydroxy-4-methylcoumarin.

Table 1: Comparison of Catalysts and Conditions for Pechmann Condensation

Catalyst/ReagentStarting MaterialsTemperature (°C)TimeYield (%)Reference(s)
Conc. H₂SO₄Resorcinol, Ethyl Acetoacetate<10°C then RT18-22 hours80 - 97%[7][8]
Polyphosphoric Acid (PPA)Resorcinol, Ethyl Acetoacetate75 - 80°C20-25 minNot Specified[10]
Amberlyst-15 (Microwave)Resorcinol, Ethyl Acetoacetate100°C20 min97%[11]
Diatomite-supported AcidResorcinol, Methyl Acetoacetate120°C2 hours88.5%[12]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol, Ethyl Acetoacetate110°CNot Specified88%[13]
Oxalic AcidResorcinol, Ethyl AcetoacetateRefluxNot SpecifiedGood[14]

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference(s)
ResorcinolC₆H₆O₂110.11110 - 112White solid[6]
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17185Colorless needles[8]
This compoundC₁₂H₁₀O₅234.21193 (dec.)Solid

Application in Research: FRET-Based Protease Assays

This compound is a cornerstone of Förster Resonance Energy Transfer (FRET) technology for studying enzyme activity.[1][15] It serves as a fluorophore that can be attached to one end of a peptide substrate. A quencher molecule, such as dinitrophenyl (DNP), is attached to the other end. In the intact peptide, the quencher absorbs the energy emitted by the MCA fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be measured quantitatively.[1]

G cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore_intact MCA (Fluorophore) Peptide_intact --- Peptide Substrate --- Quencher_intact DNP (Quencher) Fluorophore_intact->Quencher_intact No_Light_out Energy Transfer (No Emission) Fluorophore_intact->No_Light_out FRET Protease Protease Fluorophore_intact->Protease Peptide_intact->Protease Quencher_intact->Protease Light_in Excitation Light (λ ≈ 325 nm) Light_in->Fluorophore_intact Fluorophore_cleaved MCA Light_out Fluorescence (λ ≈ 390 nm) Fluorophore_cleaved->Light_out Peptide_frag1 Fragment 1 Peptide_frag2 Fragment 2 Quencher_cleaved DNP Light_in2 Excitation Light (λ ≈ 325 nm) Light_in2->Fluorophore_cleaved Protease->Fluorophore_cleaved Cleavage Protease->Peptide_frag1 Cleavage Protease->Peptide_frag2 Cleavage Protease->Quencher_cleaved Cleavage

Caption: Principle of a FRET-based protease assay using an MCA-labeled peptide.

Conclusion

The synthesis of this compound from resorcinol represents a practical and scalable route to a crucial fluorescent tool for the life sciences. The Pechmann condensation, a classic reaction in heterocyclic chemistry, provides a reliable method for constructing the core coumarin structure, which can then be readily modified. By understanding the detailed protocols and the influence of various catalytic systems, researchers can optimize the synthesis to achieve high yields of this valuable compound, thereby facilitating advancements in enzyme kinetics, high-throughput screening, and drug discovery.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxycoumarin-4-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-methoxycoumarin-4-acetic acid and its derivatives. These compounds are of significant interest in biomedical research and drug development, primarily for their utility as fluorescent probes in assays for various enzymes, including proteases that are key targets in disease pathways. This document details the synthetic routes, experimental protocols, and quantitative data for the core compound and its derivatives. Furthermore, it illustrates a key application in the study of apoptosis through the visualization of the caspase signaling pathway.

Introduction

This compound (MCA) is a fluorescent compound belonging to the coumarin (B35378) family. Its favorable photophysical properties, including a useful excitation and emission profile, make it an ideal fluorophore for designing quenched fluorescent substrates.[1] When incorporated into a peptide sequence along with a suitable quencher, the fluorescence of the coumarin is suppressed. Upon enzymatic cleavage of the peptide by a specific protease, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This principle is the basis for Förster Resonance Energy Transfer (FRET) based assays, which are widely used for monitoring enzyme activity in real-time.[2]

The acetic acid moiety at the 4-position of the coumarin ring provides a convenient handle for conjugation to the N-terminus of peptides or other biomolecules via amide bond formation.[3] The methoxy (B1213986) group at the 7-position enhances the fluorescence quantum yield of the coumarin scaffold. This guide will cover the synthesis of the 7-hydroxy precursor, its subsequent methylation, and the derivatization of the acetic acid group to form esters and amides, which can be further utilized in the construction of sophisticated biological probes.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from resorcinol (B1680541). The first step involves the formation of the coumarin ring system to yield 7-hydroxycoumarin-4-acetic acid, which is then methylated in the second step.

Synthesis of 7-Hydroxycoumarin-4-acetic Acid

The formation of the coumarin ring is accomplished via the Pechmann condensation reaction. This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-keto acid or ester under acidic conditions. In this case, citric acid is used as the source of the β-keto acid functionality, and concentrated sulfuric acid serves as both the solvent and the dehydrating agent.

Synthesis_Pathway Resorcinol Resorcinol Intermediate 7-Hydroxycoumarin-4-acetic acid Resorcinol->Intermediate Pechmann Condensation CitricAcid Citric Acid CitricAcid->Intermediate H2SO4 H₂SO₄ (conc.) FinalProduct This compound Intermediate->FinalProduct Williamson Ether Synthesis MethylIodide Methyl Iodide (CH₃I) MethylIodide->FinalProduct Base Base (e.g., K₂CO₃)

Caption: Overall synthesis scheme for this compound.

Methylation of 7-Hydroxycoumarin-4-acetic Acid

The hydroxyl group of 7-hydroxycoumarin-4-acetic acid is converted to a methoxy group through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a mild base, such as potassium carbonate, followed by nucleophilic attack on an alkyl halide, typically methyl iodide.

Quantitative Data of this compound and Derivatives

The following table summarizes the key quantitative data for this compound and its precursor. Data for a wider range of derivatives is often specific to the research in which they are synthesized and may not be broadly compiled.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
7-Hydroxycoumarin-4-acetic acidC₁₁H₈O₅220.1820579N/A
This compoundC₁₂H₁₀O₅234.20193 (dec.)>90 (methylation)[4]
This compound N-succinimidyl esterC₁₆H₁₃NO₇331.28N/AN/A[5]

Detailed Experimental Protocols

Synthesis of 7-Hydroxycoumarin-4-acetic Acid

Materials:

  • Resorcinol

  • Citric acid monohydrate

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 10% (v/v)

Procedure:

  • In a fume hood, slowly add citric acid monohydrate (0.1 mol) to concentrated sulfuric acid (28 mL) with stirring. The mixture is stirred for 60 minutes at room temperature.

  • The solution is then slowly heated to 75°C and stirred for 45 minutes, during which the solution will turn yellow.

  • The reaction mixture is then rapidly cooled to 0°C in an ice bath.

  • A pre-cooled solution of resorcinol (0.08 mol) in concentrated sulfuric acid (11.2 mL) is added dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • The reaction is stirred at 0°C overnight.

  • The reaction mixture is then poured onto crushed ice, resulting in the precipitation of a white solid.

  • The precipitate is collected by vacuum filtration and washed with cold deionized water.

  • The crude product is dissolved in a 10% (w/v) solution of sodium bicarbonate.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with 10% HCl until no further precipitation is observed (pH ~1-2).

  • The white precipitate of 7-hydroxycoumarin-4-acetic acid is collected by vacuum filtration, washed thoroughly with deionized water, and dried in an oven at 60-70°C.

Synthesis of this compound

Materials:

  • 7-Hydroxycoumarin-4-acetic acid

  • Anhydrous methanol (B129727)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of 7-hydroxycoumarin-4-acetic acid (10 mmol) in anhydrous methanol (50 mL), add anhydrous potassium carbonate (20 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (15 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is dissolved in water (50 mL) and the pH is adjusted to 2-3 with 1 M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Synthesis of a Caspase-3 FRET Probe (MCA-DEVD-pNA)

This protocol describes the synthesis of a Förster Resonance Energy Transfer (FRET) probe for caspase-3, where this compound (MCA) is the fluorescent donor, Asp-Glu-Val-Asp (DEVD) is the caspase-3 recognition sequence, and p-nitroaniline (pNA) is the quencher. The synthesis involves solid-phase peptide synthesis (SPPS).[6][7]

Materials:

  • Fmoc-Asp(OtBu)-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Asp(OtBu)-OH

  • This compound (MCA)

  • p-Nitroaniline (pNA)

  • Coupling reagents: HBTU, HOBt, or PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: The peptide sequence DEVD is assembled on the Fmoc-Asp(OtBu)-Wang resin using standard Fmoc-based solid-phase peptide synthesis protocols. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-protected amino acid using a coupling agent like HBTU/HOBt in the presence of DIPEA.

  • Coupling of this compound: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, this compound is coupled to the N-terminus of the peptide. MCA is pre-activated with a coupling agent and then added to the resin-bound peptide. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin (B49086) test.

  • Coupling of p-Nitroaniline: The C-terminal protecting group is removed, and p-nitroaniline is coupled to the C-terminus of the peptide.

  • Cleavage and Deprotection: The synthesized peptide-fluorophore-quencher conjugate is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.

  • Purification: The crude product is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Application in Studying Apoptosis: The Caspase Signaling Pathway

A primary application of this compound derivatives is in the design of FRET probes to study protease activity. A particularly important class of proteases is the caspases, which are central to the process of apoptosis, or programmed cell death.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase37 Caspase37 Caspase-3, -7 (Executioner) Procaspase37->Caspase37 Activation Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The caspase signaling pathway in apoptosis.

A FRET probe such as MCA-DEVD-pNA can be introduced into cells. In healthy cells, the probe remains intact, and the fluorescence of MCA is quenched by pNA. When apoptosis is induced and caspase-3 is activated, the DEVD peptide linker is cleaved.[8][9] This separation of the fluorophore and quencher leads to a significant increase in fluorescence, which can be measured to quantify caspase-3 activity and monitor the progression of apoptosis in real-time.

Conclusion

This compound is a valuable building block in the synthesis of fluorescent probes for biological applications. The synthetic route, proceeding through a Pechmann condensation followed by methylation, is robust and allows for the production of the core fluorophore. The acetic acid functional group provides a versatile point of attachment for conjugation to peptides and other molecules, enabling the creation of tailored probes for specific enzymes. The use of these probes in studying critical cellular processes, such as the caspase signaling pathway in apoptosis, highlights their importance in drug discovery and fundamental biological research. The detailed protocols and data provided in this guide serve as a valuable resource for researchers working in these fields.

References

An In-depth Technical Guide to 7-Methoxycoumarin-4-acetic acid: A Core Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methoxycoumarin-4-acetic acid (MOCA), a versatile and widely utilized precursor in the synthesis of fluorescent probes. MOCA's favorable photophysical properties, coupled with the reactivity of its carboxylic acid group, make it an ideal scaffold for the development of sensitive and specific probes for a variety of biological targets. This document details the synthesis of MOCA and its activated N-hydroxysuccinimide (NHS) ester, and explores its application in the creation of fluorescent probes for enzymes, nitric oxide, pH, and metal ions, complete with experimental protocols and quantitative data.

Core Properties of this compound (MOCA)

This compound is a blue-emitting fluorophore characterized by its coumarin (B35378) core. The methoxy (B1213986) group at the 7-position enhances its fluorescence quantum yield, while the acetic acid moiety at the 4-position provides a convenient handle for chemical modification and bioconjugation.

PropertyValueReference
Molecular FormulaC₁₂H₁₀O₅
Molecular Weight234.20 g/mol
Excitation Maximum (in Methanol)~320-323 nm
Emission Maximum (in Methanol)~380-381 nm
Molar Extinction Coefficient (at 323.8 nm in Methanol)11,820 cm⁻¹M⁻¹
Fluorescence Quantum Yield (in Methanol)0.18

Synthesis of this compound (MOCA) and its NHS Ester

The synthesis of MOCA is typically achieved through a Pechmann condensation, a classic method for coumarin synthesis. This is followed by activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester to facilitate conjugation to amine-containing molecules.

Synthesis of this compound via Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of MOCA, 3-methoxyphenol (B1666288) is reacted with a suitable β-ketoester, such as acetonedicarboxylic acid or its ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyphenol

  • Acetonedicarboxylic acid (or diethyl 1,3-acetonedicarboxylate)

  • Concentrated sulfuric acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 3-methoxyphenol and 1.1 equivalents of acetonedicarboxylic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the cooled mixture with constant stirring. The addition should be done cautiously to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified product under vacuum.

Caption: Synthesis of this compound via Pechmann Condensation.

Activation of MOCA to its N-Hydroxysuccinimide (NHS) Ester

To make MOCA reactive towards primary amines, the carboxylic acid group is converted to an NHS ester. This is a standard procedure in bioconjugation chemistry, often employing a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Experimental Protocol: Synthesis of MOCA-NHS Ester

Materials:

  • This compound (MOCA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve 1.0 equivalent of MOCA and 1.1 equivalents of NHS in anhydrous DMF.

  • Cool the solution in an ice bath.

  • Add 1.1 equivalents of EDC (or DCC) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • Precipitate the MOCA-NHS ester by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The MOCA-NHS ester should be stored under anhydrous conditions to prevent hydrolysis.

Caption: Activation of MOCA to its N-Hydroxysuccinimide (NHS) ester.

Applications of MOCA in Fluorescent Probe Development

The activated MOCA-NHS ester can be readily conjugated to primary amines on various molecules to create fluorescent probes. This section details the synthesis and application of MOCA-based probes for detecting enzyme activity, nitric oxide, pH, and metal ions.

Enzyme Activity Probes: FRET-based Caspase-3 Sensor

MOCA is an excellent donor fluorophore for Förster Resonance Energy Transfer (FRET) based probes, particularly when paired with a suitable quencher. A common application is in the design of substrates for proteases, such as caspases, which are key mediators of apoptosis.

Principle: A peptide containing the caspase-3 recognition sequence (DEVD) is synthesized. MOCA is attached to one end of the peptide, and a quencher molecule, such as 2,4-dinitrophenyl (DNP), is attached to the other. In the intact substrate, the close proximity of MOCA and the quencher results in FRET, and the fluorescence of MOCA is quenched. Upon cleavage of the peptide by active caspase-3, MOCA and the quencher are separated, leading to a restoration of MOCA's fluorescence.

Experimental Protocol: Synthesis of a MOCA-DEVD-DNP Caspase-3 Probe

Materials:

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH)

  • Rink Amide resin

  • MOCA-NHS ester

  • Fmoc-Lys(DNP)-OH

  • Standard solid-phase peptide synthesis (SPPS) reagents (piperidine, DIC, HOBt)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • HPLC for purification

Procedure:

  • Peptide Synthesis: The peptide sequence (e.g., Gly-Asp-Glu-Val-Asp-Gly-Lys) is synthesized on Rink Amide resin using standard Fmoc-based SPPS. The lysine (B10760008) residue at the C-terminus is incorporated as Fmoc-Lys(DNP)-OH to introduce the quencher.

  • MOCA Labeling: After the final Fmoc deprotection of the N-terminal glycine, the resin is washed and treated with a solution of MOCA-NHS ester in DMF with a mild base (e.g., DIPEA) to label the N-terminus of the peptide.

  • Cleavage and Deprotection: The MOCA-labeled peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry and its fluorescence properties are evaluated.

Caspase3_Activation cluster_probe FRET Probe cluster_enzyme Enzyme Intact_Probe MOCA-DEVD-DNP (Quenched) Caspase3 Active Caspase-3 Intact_Probe->Caspase3 Binding Cleaved_Probe MOCA-DEVD + DNP (Fluorescent) Caspase3->Cleaved_Probe Cleavage

Caption: Caspase-3 mediated cleavage of a MOCA-based FRET probe.

Nitric Oxide (NO) Probes

Fluorescent probes for nitric oxide often rely on the NO-mediated transformation of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product. A common strategy involves the use of an o-diaminobenzene moiety, which reacts with NO in the presence of oxygen to form a fluorescent triazole.

Probe Design Strategy: To create a MOCA-based NO probe, an o-phenylenediamine (B120857) derivative can be coupled to the carboxylic acid of MOCA. The electron-donating character of the diamine quenches the fluorescence of the MOCA fluorophore. Upon reaction with NO, the formation of the triazole ring removes this quenching effect, leading to an increase in fluorescence.

Experimental Protocol: Synthesis of a MOCA-based NO Probe (Conceptual)

Materials:

  • MOCA-NHS ester

  • N-(4-amino-3-nitrophenyl)ethane-1,2-diamine (or a similar o-diaminobenzene derivative)

  • Anhydrous DMF

  • Sodium dithionite

  • HPLC for purification

Procedure:

  • Coupling: React MOCA-NHS ester with an o-phenylenediamine derivative in anhydrous DMF to form an amide bond.

  • Reduction: If a nitro group is used to protect one of the amines, it can be reduced to the corresponding amine using a reducing agent like sodium dithionite.

  • Purification: The final probe is purified by reverse-phase HPLC.

  • Characterization: The probe is characterized by mass spectrometry and its response to NO is evaluated using fluorescence spectroscopy.

pH Probes

The fluorescence of many coumarin derivatives is sensitive to pH. This property can be exploited to create fluorescent pH indicators. The general principle involves incorporating an ionizable group near the coumarin core, where the protonation state of this group influences the electronic structure and thus the fluorescence properties of the fluorophore.

Probe Design Strategy: A simple approach to a MOCA-based pH probe is to utilize the intrinsic pH sensitivity of the coumarin core, which can be modulated by the substitution pattern. Alternatively, a pH-sensitive moiety, such as a phenol or an aniline (B41778) derivative, can be conjugated to MOCA. The pKa of this moiety will determine the pH range over which the probe is responsive.

Metal Ion Probes

Fluorescent probes for metal ions typically consist of a fluorophore linked to a metal-chelating group. Upon binding of the target metal ion, a change in the photophysical properties of the fluorophore occurs, leading to a change in fluorescence intensity or a shift in the emission wavelength.

Probe Design Strategy: A metal chelator, such as a derivative of EDTA, BAPTA, or a polyamine, can be coupled to the carboxylic acid of MOCA. The choice of chelator will determine the selectivity of the probe for different metal ions. The binding of the metal ion can either enhance or quench the fluorescence of the MOCA fluorophore depending on the specific design of the probe.

Quantitative Data for MOCA-Derived Probes

The performance of a fluorescent probe is characterized by several key parameters. The following table provides a template for summarizing the quantitative data of various MOCA-derived probes.

ProbeTarget AnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Detection LimitReference
MOCA-DEVD-DNPCaspase-3~325~395---
MOCA-o-diaminobenzeneNitric Oxide~330~400---
MOCA-PhenolpH-----
MOCA-EDTAMetal Ion (e.g., Ca²⁺)-----

Note: The specific values for the MOCA-derived probes will depend on the exact chemical structure and the solvent environment. The data in this table is illustrative and should be determined experimentally for each specific probe.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of fluorescent probes. Its straightforward synthesis, convenient handle for bioconjugation, and favorable photophysical properties make it an attractive choice for researchers in chemistry, biology, and drug development. The experimental protocols and design strategies outlined in this guide provide a solid foundation for the development of novel MOCA-based probes for the sensitive and specific detection of various biological analytes.

The Photophysical Profile of 7-Methoxycoumarin-4-acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-4-acetic acid (MCA) is a fluorescent probe belonging to the coumarin (B35378) family, a class of compounds renowned for their strong fluorescence and environmental sensitivity. Its intrinsic photophysical properties make it a valuable tool in various scientific disciplines, including biochemistry, molecular biology, and drug development. MCA is frequently utilized as a fluorescent label for peptides and in the development of FRET (Förster Resonance Energy Transfer) peptide substrates for analyzing protease activities.[1] This technical guide provides a comprehensive overview of the core photophysical properties of MCA, detailed experimental protocols for their characterization, and a discussion of environmental factors influencing its fluorescence.

Core Photophysical Properties

The photophysical characteristics of this compound are central to its application as a fluorescent marker. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance in various experimental settings.

Spectral Characteristics

This compound exhibits a distinct absorption profile in the ultraviolet region and emits in the blue region of the visible spectrum. The primary absorption is attributed to a π → π* electronic transition within the coumarin chromophore system.[1]

Table 1: Spectral Properties of this compound

PropertyValueSolvent
Absorption Maximum (λabs)320 - 323.8 nmMethanol (B129727)
Absorption Maximum (λabs)322 nmAqueous Solution
Emission Maximum (λem)378 - 381 nmMethanol

Data sourced from multiple references.[1][2][3][4][5]

Quantitative Photophysical Parameters

Table 2: Quantitative Photophysical Data for this compound

ParameterValueSolvent
Molar Extinction Coefficient (ε)11,820 cm-1M-1 at 323.8 nmMethanol
Fluorescence Quantum Yield (Φf)0.18Methanol
Fluorescence Lifetime (τf)Not explicitly reported-

Data sourced from multiple references.[1][3]

Environmental Influences on Photophysical Properties

The fluorescence of this compound is sensitive to its local microenvironment, a characteristic that can be exploited for sensing applications. Key environmental factors include solvent polarity and pH.

Solvatochromism

Solvatochromism refers to the change in a substance's color or spectral properties with a change in solvent polarity. While MCA's absorption maximum shows minimal shifts between methanol and aqueous solutions, its fluorescence intensity can be significantly affected by the solvent environment.[1] Generally, polar solvents are conducive to optimal fluorescence, whereas hydrophobic environments can lead to a decrease in fluorescence intensity.[1]

pH Dependence

The fluorescence of coumarin derivatives can be influenced by the pH of the medium. For instance, related 7-hydroxycoumarin derivatives exhibit pH-dependent fluorescence due to the protonation state of the hydroxyl group.[6] While specific data on the pH sensitivity of this compound is limited, it is a factor to consider in experimental design, as protonation or deprotonation of the carboxylic acid moiety could potentially influence its electronic structure and, consequently, its photophysical properties.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for key measurements.

Absorption Spectroscopy

This technique is employed to determine the absorption spectrum and the molar extinction coefficient.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol). From this, prepare a series of dilutions in 1 cm pathlength quartz cuvettes.

  • Instrumentation: Utilize a UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over the relevant wavelength range (e.g., 250-450 nm). Ensure that the absorbance at the maximum wavelength (λmax) falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to determine the excitation and emission spectra, as well as the fluorescence quantum yield.

Methodology:

  • Solution Preparation: Prepare dilute solutions of this compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[3]

  • Instrumentation: Use a spectrofluorometer.

  • Emission Spectrum: Excite the sample at its absorption maximum (e.g., 323 nm) and scan the emission wavelengths (e.g., 340-600 nm).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime of a fluorophore.

Methodology:

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This typically consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τf). For coumarin derivatives, an Edinburgh Instruments CD-900 spectrofluorometer or a similar instrument is often employed.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key photophysical properties of this compound.

cluster_0 Absorption Spectroscopy Workflow A Prepare MCA Solution B Measure Absorbance Spectrum (UV-Vis Spectrophotometer) A->B C Determine λ_abs_max B->C D Calculate Molar Extinction Coefficient (Beer-Lambert Law) C->D

Workflow for Absorption Spectroscopy.

cluster_1 Relative Quantum Yield Measurement Workflow cluster_sample Sample (MCA) cluster_reference Reference Standard S1 Prepare Dilute Solution S2 Measure Absorbance (A_sample) S1->S2 S3 Measure Integrated Fluorescence Intensity (I_sample) S1->S3 Calc Calculate Quantum Yield (Φ_sample) S2->Calc S3->Calc R1 Prepare Dilute Solution R2 Measure Absorbance (A_ref) R1->R2 R3 Measure Integrated Fluorescence Intensity (I_ref) R1->R3 R2->Calc R3->Calc

Workflow for Relative Quantum Yield Measurement.

cluster_2 Fluorescence Lifetime Measurement Workflow (TCSPC) LT1 Excite Sample with Pulsed Light Source LT2 Detect Emitted Photons (Fast Photodetector) LT1->LT2 LT3 Record Photon Arrival Times LT2->LT3 LT4 Construct Fluorescence Decay Curve LT3->LT4 LT5 Fit Decay to Exponential Function to Determine Lifetime (τ_f) LT4->LT5

Workflow for Fluorescence Lifetime Measurement.

Conclusion

This compound is a versatile fluorophore with well-characterized absorption and emission properties, making it a reliable tool for various applications in research and drug development. Its sensitivity to the local environment, particularly solvent polarity, offers opportunities for its use as a molecular probe. This guide provides the foundational photophysical data and standardized experimental protocols necessary for the effective utilization of this compound. Further research to definitively determine its fluorescence lifetime in various solvents and to thoroughly characterize its pH-dependent behavior would further enhance its applicability and provide a more complete understanding of its photophysical profile.

References

7-Methoxycoumarin-4-acetic acid (MOCA): A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of 7-Methoxycoumarin-4-acetic acid (MOCA), a widely utilized fluorescent probe. This document details its fluorescence quantum yield and molar extinction coefficient, outlines the experimental protocols for their determination, and presents a logical workflow for a common application.

Core Photophysical Data

The photophysical characteristics of this compound are crucial for its application in quantitative fluorescence-based assays. The key parameters, determined in methanol (B129727), are summarized below.

ParameterValueWavelength (nm)Solvent
Fluorescence Quantum Yield (Φ)0.18275 (Excitation)Methanol
Molar Extinction Coefficient (ε)11,820 M⁻¹cm⁻¹323.8 (Absorption Max)Methanol

Table 1: Quantitative Photophysical Properties of this compound in Methanol.[1][2][3]

Spectroscopic Profile

MOCA exhibits distinct absorption and emission spectra in methanol. The primary absorption maximum is observed between 320-323.8 nm.[1] When excited at 275 nm, its fluorescence emission spectrum shows a maximum in the range of 378-381 nm.[1][2][4]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is fundamental to the reliable use of MOCA in research. The following sections detail the standard methodologies for measuring these properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry and is based on the Beer-Lambert law.[5][6]

Methodology:

  • Preparation of Standard Solutions: A series of MOCA solutions of known concentrations are prepared in a suitable solvent, such as methanol.[5] It is crucial to use a calibrated analytical balance and volumetric flasks to ensure accuracy.

  • Spectrophotometric Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for MOCA in methanol is approximately 323.8 nm.[1][5] A blank measurement using the pure solvent is performed to zero the spectrophotometer.

  • Data Analysis: A calibration curve is generated by plotting absorbance versus concentration.[5][6] According to the Beer-Lambert law (A = εcl), the slope of the linear portion of this curve corresponds to the molar extinction coefficient (ε) when the path length (l) of the cuvette is 1 cm.[6]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is most commonly determined using a comparative method, referencing a standard with a known quantum yield.[7][8][9]

Methodology:

  • Selection of a Standard: A fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with MOCA is chosen.

  • Preparation of Solutions: A series of dilute solutions of both the MOCA sample and the standard are prepared in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.[2][7][9]

  • Absorbance and Fluorescence Measurements: The UV-Vis absorption spectra are recorded for all solutions to determine their absorbance at the excitation wavelength. Subsequently, the fluorescence emission spectra are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).[7]

  • Data Analysis: The integrated fluorescence intensity (the area under the emission spectrum) is plotted against the absorbance at the excitation wavelength for both the MOCA sample and the standard.[7][9] The quantum yield of the MOCA sample (Φ_sample) can then be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.[7]

    • n_sample and n_std are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[7]

Application Workflow: FRET-Based Protease Assay

This compound is frequently employed as a fluorophore in Förster Resonance Energy Transfer (FRET) based peptide substrates for monitoring protease activity.[10][11] The acetic acid moiety allows for its conjugation to peptides.[1] In a typical assay, the MOCA fluorophore is paired with a quencher molecule, such as dinitrophenyl (DNP).[10] When the peptide substrate is intact, the fluorescence of MOCA is quenched by the DNP group. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

FRET_Protease_Assay MOCA MOCA (Fluorophore) Peptide Peptide Substrate MOCA->Peptide Protease Protease Quencher DNP (Quencher) Peptide->Quencher Cleaved_MOCA Cleaved Peptide-MOCA Protease->Cleaved_MOCA Cleaved_Quencher Cleaved Peptide-DNP Protease->Cleaved_Quencher Fluorescence Fluorescence Signal Increase Cleaved_MOCA->Fluorescence

Workflow for a FRET-based protease assay using a MOCA-DNP labeled peptide.

The following diagram illustrates the experimental workflow for determining the molar extinction coefficient.

Molar_Extinction_Workflow A Prepare Stock Solution of MOCA B Create a Series of Dilutions of Known Concentration A->B C Measure Absorbance of Each Dilution at λmax B->C D Plot Absorbance vs. Concentration C->D E Determine the Slope of the Linear Fit D->E F Calculate Molar Extinction Coefficient (ε = Slope/path length) E->F

Experimental workflow for determining the molar extinction coefficient.

References

Unveiling the Spectroscopic Profile of 7-Methoxycoumarin-4-acetic Acid in Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral characteristics of 7-Methoxycoumarin-4-acetic acid (MCAA) when dissolved in methanol (B129727). MCAA is a vital fluorescent probe and a fundamental building block for synthesizing more complex coumarin-based probes. Its utility in various biochemical assays, particularly in the development of FRET (Förster Resonance Energy Transfer) peptide substrates for analyzing protease activities, hinges on a precise understanding of its photophysical properties. This document provides a consolidated resource of its key spectral data, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Spectral Characteristics

The spectral behavior of this compound in methanol is characterized by distinct absorption and emission profiles. These properties are crucial for its application as a fluorescent label, where efficient excitation and detectable emission are paramount.

Data Presentation

The quantitative spectral data for MCAA in methanol are summarized in the table below for clarity and comparative ease.

Spectral ParameterValueReference
Absorption Maximum (λabs) 320 - 323.8 nm[1][2]
Molar Extinction Coefficient (ε) 11,820 M-1cm-1 at 323.8 nm[3]
Fluorescence Emission Maximum (λem) 378 - 381 nm[1][4]
Fluorescence Quantum Yield (Φf) 0.18[3]
Excitation Wavelength for Emission 275 nm[3]

Experimental Protocols

The accurate determination of the spectral characteristics of MCAA relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for acquiring the absorption and fluorescence data presented above.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

a) Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Cary 3, is utilized for these measurements.[3]

b) Sample Preparation:

  • A stock solution of this compound is prepared in spectroscopy-grade methanol.

  • Serial dilutions are made to prepare working solutions of varying concentrations.

  • Samples are placed in 1 cm pathlength quartz cuvettes.

c) Measurement Parameters:

  • Spectral Bandwidth: 1.0 nm[3]

  • Data Interval: 0.25 nm[3]

  • Scan Rate: 112.5 nm/min[3]

  • Signal Averaging Time: 0.133 sec[3]

d) Procedure:

  • A baseline is recorded using a cuvette containing only methanol.

  • The absorbance spectra of the MCAA solutions are recorded over the desired wavelength range.

  • The absorbance at the λmax is measured for each concentration.

  • The molar extinction coefficient is determined by plotting absorbance versus concentration (Beer-Lambert Law) or by scaling the measurements to a known reference value. In this case, the measurements were scaled to match a molar extinction coefficient of 11,820 M-1cm-1 at 323.8 nm.[3]

Fluorescence Spectroscopy

This protocol details the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield.

a) Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is employed for fluorescence measurements.[3]

b) Sample Preparation:

  • Solutions of MCAA in methanol are prepared with an absorbance of less than 0.1 at the excitation wavelength to mitigate the inner filter effect.[3]

  • Samples are contained in 1 cm pathlength quartz cuvettes.

c) Measurement Parameters:

  • Excitation Wavelength: 275 nm[3]

  • Excitation and Emission Monochromator Slit Width: 1 mm (resulting in a spectral bandwidth of 4.25 nm)[3]

  • Data Interval: 0.5 nm[3]

  • Integration Time: 2.0 sec[3]

d) Procedure for Emission Spectrum:

  • The excitation wavelength is set to 275 nm.

  • The fluorescence emission is scanned across a range that encompasses the expected emission peak.

  • A blank spectrum of the solvent (methanol) is recorded and subtracted from the sample spectra to correct for background fluorescence and Raman scattering.[3]

  • The spectra are corrected for the wavelength-dependent sensitivity of the instrument.[3]

e) Procedure for Quantum Yield Determination: The fluorescence quantum yield is typically determined using a comparative method with a well-characterized fluorescence standard.

  • The fluorescence spectra of both the MCAA sample and a quantum yield standard (with a known quantum yield) are recorded under identical experimental conditions (excitation wavelength, slit widths, etc.).

  • The absorbance of both the sample and the standard are measured at the excitation wavelength and should be kept low and similar.

  • The integrated fluorescence intensities of the sample and the standard are calculated.

  • The quantum yield of the MCAA sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    where:

    • Φr is the quantum yield of the reference standard.

    • Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.

    • As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions, respectively.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams provide a visual representation of the workflow.

experimental_workflow cluster_absorption UV-Vis Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_reporting Data Analysis and Reporting prep_abs Sample Preparation (MCAA in Methanol) instrument_abs UV-Vis Spectrophotometer (e.g., Cary 3) prep_abs->instrument_abs measure_abs Measure Absorbance Spectrum instrument_abs->measure_abs data_abs Determine λmax and ε measure_abs->data_abs report Compile Spectral Data data_abs->report prep_fluor Sample Preparation (Abs < 0.1) instrument_fluor Spectrofluorometer (e.g., Spex FluoroMax) prep_fluor->instrument_fluor measure_fluor Measure Emission Spectrum instrument_fluor->measure_fluor data_fluor Determine λem and Φf measure_fluor->data_fluor data_fluor->report

Caption: Experimental workflow for determining spectral characteristics.

This guide provides a foundational understanding of the spectral properties of this compound in methanol. The provided data and protocols are essential for researchers leveraging this versatile fluorophore in their scientific endeavors, from fundamental biochemical studies to the development of novel diagnostic and therapeutic agents. Further research to definitively establish the fluorescence lifetime of MCAA in methanol would provide a more complete photophysical profile.

References

Solubility Profile of 7-Methoxycoumarin-4-acetic Acid in DMSO and DMF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Methoxycoumarin-4-acetic acid (MOCA) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). MOCA is a fluorescent probe widely used in biochemical assays, particularly for developing Förster Resonance Energy Transfer (FRET) peptide substrates to analyze protease activity and for High-Performance Liquid Chromatography (HPLC) derivatization with fluorescence detection.[1][2][3] Understanding its solubility is critical for accurate and reproducible experimental design.

Core Findings: Quantitative Solubility Data

The solubility of this compound varies significantly between dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with DMF consistently demonstrating a higher capacity to dissolve the compound. The quantitative data gathered from multiple sources are summarized below.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Observations
Dimethylformamide (DMF) 50213.5Clear, colorless to yellow solution.[4]
Dimethyl Sulfoxide (DMSO) 25106.7Requires ultrasonic assistance for dissolution.[5]
≥ 2.5≥ 10.7Reported as a clear solution with saturation unknown.

Molecular Weight of this compound: 234.21 g/mol [5]

It is noted that while some sources simply state that MOCA is "soluble" in DMSO[3], others provide data supporting solubility at various concentrations, including tables for preparing stock solutions up to 20 mM (~4.68 mg/mL).[5] The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the water content of the DMSO, the dissolution method (e.g., with or without sonication), and the temperature.[5]

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility determination of this compound are not extensively published, this section outlines a standard methodology based on common laboratory practices for assessing compound solubility. The following protocols describe a kinetic turbidimetric assay and a High-Performance Liquid Chromatography (HPLC)-based method, which are widely used in drug discovery and development.

Kinetic Turbidimetric Solubility Assay

This high-throughput method provides a rapid assessment of a compound's kinetic solubility by measuring the turbidity that results from precipitation when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader capable of measuring absorbance at 620 nm

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Dispense a small volume (e.g., 5 µL) of each DMSO concentration into the wells of a new microtiter plate.

  • Initiate Precipitation: Add PBS (pH 7.4) to each well to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (typically 1-2%) to induce precipitation of insoluble compound.[6]

  • Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[7][8]

  • Turbidity Measurement: Measure the light scattering or absorbance of each well using a nephelometer or a plate reader at 620 nm.[6][8]

  • Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO-only control, is determined as the kinetic solubility.

Solubility Determination by HPLC

This method provides a more quantitative measure of thermodynamic solubility by determining the concentration of the compound in a saturated solution.

Materials:

  • This compound

  • DMSO or DMF

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and calibrated pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Centrifuge

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (DMSO or DMF) in a vial.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulates.

  • Dilution: Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

  • Quantification: Prepare a standard calibration curve using solutions of known this compound concentrations. Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

G cluster_0 Preparation of MOCA Stock Solution weigh 1. Weigh MOCA Powder add_solvent 2. Add Anhydrous DMSO/DMF weigh->add_solvent dissolve 3. Vortex / Sonicate to Dissolve add_solvent->dissolve store 4. Store at -20°C dissolve->store

Caption: Workflow for preparing a stock solution of this compound.

G cluster_1 General FRET-Based Protease Assay prep_substrate Prepare FRET Substrate (MOCA-Peptide-Acceptor) mix Mix Substrate and Enzyme in Assay Buffer prep_substrate->mix prep_enzyme Prepare Protease Solution prep_enzyme->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence (Ex: ~320-330 nm, Em: ~380-390 nm) incubate->measure analyze Analyze Data (Increase in Donor Fluorescence) measure->analyze

Caption: Generalized workflow for a FRET-based enzymatic assay using a MOCA-labeled substrate.

References

Chemical structure and properties of 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxycoumarin-4-acetic acid is a fluorescent derivative of coumarin (B35378), a class of compounds widely recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its synthesis and for assays evaluating its antioxidant and anti-inflammatory properties. Furthermore, this guide presents key quantitative data in structured tables and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, also known by its synonym 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid, is a synthetic organic compound. Its structure features a coumarin core substituted with a methoxy (B1213986) group at the 7-position and an acetic acid group at the 4-position.

Chemical Structure:

Chemical Structure of this compound

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and application in research and development.

PropertyValueReference
CAS Number 62935-72-2[1][2]
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.20 g/mol
Appearance White to off-white powder[1]
Melting Point 193 °C (decomposes)
Solubility Soluble in DMF (50 mg/mL), acetone, and dimethyl sulfoxide. Slightly soluble in water.[1]
UV Absorption (λmax) 323.75 nm (in methanol)[3]
Molar Extinction Coefficient (ε) 11,820 M⁻¹cm⁻¹ (at 323.75 nm in methanol)[3]
Fluorescence Emission (λem) ~380-390 nm (in methanol)
Quantum Yield (Φ) 0.18 (in methanol)[4]
SMILES COc1ccc2c(c1)OC(=O)C=C2CC(=O)O
InChI InChI=1S/C12H10O5/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H,13,14)

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the Pechmann condensation to form the coumarin ring, followed by the introduction of the acetic acid moiety.

Experimental Protocol: Synthesis via Pechmann Condensation and Subsequent Modification

This protocol outlines a potential synthetic route.

Step 1: Synthesis of 7-Methoxy-4-methylcoumarin (B191837)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mmol of 3-methoxyphenol (B1666288) and 11 mmol of ethyl acetoacetate.

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15) to the mixture while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle heating (as optimized) until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-methoxy-4-methylcoumarin.

Step 2: Functionalization to this compound

  • Halogenation: The methyl group at the 4-position of 7-methoxy-4-methylcoumarin is first halogenated, typically brominated, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride.

  • Cyanation: The resulting 4-(bromomethyl)-7-methoxycoumarin is then reacted with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO or DMF) to form 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetonitrile.

  • Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification.

  • Purification: The final product, this compound, is then purified by recrystallization.

Synthetic Pathway for this compound.

Biological Activities and Applications

This compound is primarily recognized for its fluorescent properties, making it a valuable tool in biochemical and cellular research. It is also investigated for its potential antioxidant and anti-inflammatory effects, which are characteristic of the broader coumarin family.

Fluorescent Probe and Label

Due to its intrinsic fluorescence, this compound is widely used as a fluorescent label for peptides and other biomolecules. Its carboxylic acid group allows for covalent attachment to amino groups in proteins and peptides. It is also a key component in the development of FRET (Förster Resonance Energy Transfer) based assays, particularly for studying protease activity.

Antioxidant Activity

Coumarin derivatives are known to possess antioxidant properties by scavenging free radicals. The antioxidant potential of this compound can be evaluated using various in vitro assays.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Anti-inflammatory Activity

Several coumarin derivatives have demonstrated anti-inflammatory effects by modulating key inflammatory pathways. The anti-inflammatory potential of this compound can be investigated through various in vitro and in vivo models. A related compound, 4-hydroxy-7-methoxycoumarin, has been shown to inhibit inflammation by suppressing the NF-κB and MAPK signaling pathways.[5]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2% w/v Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8).

  • Assay Procedure:

    • Add various concentrations of this compound to the reaction mixture.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the samples at 660 nm.

    • Diclofenac sodium can be used as a positive control.

  • Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with denaturation, without sample), and A_sample is the absorbance of the sample. The IC₅₀ value can then be determined.

Biological_Assay_Workflow cluster_antioxidant Antioxidant Activity Assay cluster_anti_inflammatory Anti-inflammatory Activity Assay Prepare DPPH solution Prepare DPPH solution Add Test Compound Add Test Compound Prepare DPPH solution->Add Test Compound Incubate (dark, 30 min) Incubate (dark, 30 min) Add Test Compound->Incubate (dark, 30 min) Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate (dark, 30 min)->Measure Absorbance (517 nm) Calculate % Scavenging & IC50 Calculate % Scavenging & IC50 Measure Absorbance (517 nm)->Calculate % Scavenging & IC50 Prepare BSA solution Prepare BSA solution Add Test Compound Add Test Compound Prepare BSA solution->Add Test Compound Incubate (37°C, 20 min) Incubate (37°C, 20 min) Add Test Compound ->Incubate (37°C, 20 min) Heat to Denature (72°C, 5 min) Heat to Denature (72°C, 5 min) Incubate (37°C, 20 min)->Heat to Denature (72°C, 5 min) Measure Turbidity (660 nm) Measure Turbidity (660 nm) Heat to Denature (72°C, 5 min)->Measure Turbidity (660 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Turbidity (660 nm)->Calculate % Inhibition & IC50

Workflow for Biological Activity Assays.

Signaling Pathway Involvement

While specific studies on the signaling pathways directly modulated by this compound are limited, the anti-inflammatory effects of structurally similar coumarins are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.[5] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Anti_inflammatory_Pathway cluster_LPS LPS Stimulation cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->MAPK_pathway inhibits This compound->IKK inhibits

References

7-Methoxycoumarin-4-acetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methoxycoumarin-4-acetic acid (MCA), a widely used fluorogenic compound. This document details its core properties, experimental applications, and the underlying principles of its use in biological and chemical research.

Core Properties of this compound

This compound is a fluorescent probe belonging to the coumarin (B35378) family of dyes. Its chemical structure incorporates a methoxy (B1213986) group at the 7-position, which enhances its fluorescent properties, and a carboxylic acid group at the 4-position, which provides a convenient handle for conjugation to other molecules.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value
CAS Number 62935-72-2[1][2][3][4][5][6]
Molecular Formula C₁₂H₁₀O₅[1][3][5]
Molecular Weight 234.20 g/mol [1][3][4]
Property Value Conditions/Notes
Appearance White to pale cream powder
Melting Point 190.0-193.0 °C (decomposes)[3]
Solubility Soluble in DMF (50 mg/mL), DMSO, and acetone.[3]Slightly soluble in water.
Excitation Maximum (λex) 320-323.8 nm[1]In methanol.
Emission Maximum (λem) 378-381 nm[1]In methanol.
Molar Extinction Coefficient (ε) 11,820 M⁻¹cm⁻¹At 323.8 nm in methanol.
Fluorescence Quantum Yield (ΦF) 0.18In methanol.
Stokes Shift 55-61 nmIn methanol.

Key Applications and Experimental Protocols

The primary application of this compound is as a fluorescent label and as a key component in Förster Resonance Energy Transfer (FRET) based assays, particularly for monitoring protease activity.[2][7]

FRET-Based Protease Assays

In a typical FRET-based protease assay, MCA serves as the donor fluorophore and is paired with a suitable quencher molecule, such as the dinitrophenyl (DNP) group.[2][7] The donor and quencher are linked by a peptide sequence that is specifically recognized and cleaved by the protease of interest.

Principle of FRET-Based Protease Assay

FRET_Principle cluster_0 Intact Substrate cluster_1 FRET cluster_2 Cleaved Substrate cluster_3 Fluorescence MCA MCA (Donor) Peptide Peptide Linker MCA->Peptide Energy Transfer Non-radiative Energy Transfer MCA->Energy Transfer Energy Quencher Quencher (Acceptor) No Fluorescence Quenched Fluorescence Quencher->No Fluorescence Peptide->Quencher Excitation Excitation (322 nm) Energy Transfer->Quencher MCA_c MCA Peptide_c1 Peptide MCA_c->Peptide_c1 Fluorescence_c Fluorescence (381 nm) MCA_c->Fluorescence_c Emission Peptide_c2 Fragments Quencher_c Quencher Peptide_c2->Quencher_c Excitation_c Excitation (322 nm) Protease Protease Cleaved Substrate Cleaved Substrate Protease->Cleaved Substrate Intact Substrate Intact Substrate Intact Substrate->Protease Cleavage

Caption: Principle of a FRET-based protease assay using an MCA-quencher pair.

This protocol provides a general framework for measuring protease activity using a FRET substrate incorporating this compound.

Materials:

  • Purified protease of interest

  • FRET substrate (e.g., MCA-peptide-DNP)

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in DMSO.

    • Prepare a stock solution of the protease in an appropriate buffer.

    • Prepare the assay buffer. The composition will depend on the protease being studied but often contains a buffering agent (e.g., Tris or HEPES), salts, and additives like detergents or reducing agents to ensure optimal enzyme activity.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the FRET substrate to each well to a final concentration typically in the low micromolar range.

    • Include control wells:

      • No-enzyme control: Contains buffer and substrate only, to measure background fluorescence.

      • Inhibitor control: Contains buffer, substrate, and a known inhibitor of the protease to confirm assay specificity.

  • Enzyme Reaction:

    • Initiate the reaction by adding the protease to the experimental wells.

    • The final enzyme concentration will depend on its activity and should be determined empirically.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for MCA (e.g., Ex: 322 nm, Em: 381 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be quantified by comparing the reaction rates under different conditions or in the presence of potential inhibitors.

Workflow for a FRET-Based Protease Assay

FRET_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_data 4. Data Acquisition & Analysis A Prepare Assay Buffer D Dispense Buffer and Substrate into 96-well plate A->D B Prepare FRET Substrate Stock B->D C Prepare Protease Stock F Initiate reaction by adding Protease C->F E Add Controls (no enzyme, inhibitor) D->E E->F G Incubate at optimal temperature F->G H Measure fluorescence kinetically G->H I Subtract background fluorescence H->I J Calculate initial reaction rates I->J K Determine enzyme activity/inhibition J->K

Caption: A typical experimental workflow for a FRET-based protease assay.

Peptide Labeling

The carboxylic acid group of this compound can be activated to readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.

This protocol outlines a general procedure for labeling a peptide with MCA while it is still attached to a solid-phase resin.

Materials:

  • Peptide-resin

  • This compound (MCA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or NMP)

  • Cleavage cocktail (e.g., TFA-based)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.

  • Deprotection: If the N-terminal amine is protected (e.g., with Fmoc), remove the protecting group using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with the solvent.

  • Activation and Coupling:

    • In a separate vessel, dissolve MCA (typically 2-5 equivalents relative to the peptide) in the solvent.

    • Add the coupling reagents and the base to activate the carboxylic acid of MCA.

    • Add the activated MCA solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.

  • Washing: After the coupling is complete, wash the resin extensively with the solvent to remove any unreacted reagents.

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove any side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge to collect the pellet, and wash with ether. The labeled peptide can then be purified using reverse-phase HPLC.

Logical Flow of Peptide Labeling and Purification

Peptide_Labeling_Workflow Start Start with Peptide on Resin Swell Swell Resin Start->Swell Deprotect N-terminal Deprotection Swell->Deprotect Couple Couple Activated MCA to Peptide Deprotect->Couple Activate Activate MCA with Coupling Reagents Activate->Couple Wash Wash Resin Couple->Wash Cleave Cleave from Resin and Remove Side-chain Protection Wash->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify End Obtain Pure Labeled Peptide Purify->End

Caption: Logical workflow for solid-phase peptide labeling with MCA.

Conclusion

This compound is a versatile and valuable tool for researchers in various fields. Its favorable spectroscopic properties and the presence of a reactive handle for conjugation make it particularly well-suited for the development of fluorescent probes and FRET-based assays. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in the laboratory.

References

Illuminating the Cellular World: A Technical Guide to the Biological Activity of Coumarin Derivatives in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin (B35378) derivatives have emerged as a powerful and versatile class of fluorophores for cellular imaging. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the microenvironment, make them ideal candidates for developing sophisticated probes to visualize subcellular structures and dynamic processes.[1] This technical guide provides an in-depth exploration of the biological activity of coumarin derivatives in cell imaging, focusing on their applications, underlying mechanisms, and the experimental protocols for their use. We present a comprehensive overview of their utility in targeting specific organelles, sensing ions and reactive oxygen species, and monitoring cellular dynamics, supported by quantitative data and detailed methodologies.

Introduction: The Versatility of the Coumarin Scaffold

The coumarin core, a benzopyrone structure, serves as a privileged scaffold in the design of fluorescent probes.[2][3] Its versatility lies in the ability to readily modify its structure at various positions, which allows for the fine-tuning of its photophysical and biological properties.[4][5] Strategic substitutions on the coumarin framework can lead to derivatives with tailored excitation and emission wavelengths, enhanced fluorescence quantum yields, and specific targeting capabilities.[4] This adaptability has led to the development of a broad palette of coumarin-based probes for a multitude of bioimaging applications.[4][6]

The fluorescence of many coumarin derivatives is highly sensitive to their local microenvironment, a property known as solvatochromism.[7][8] This sensitivity allows them to act as reporters for changes in polarity and viscosity within cellular compartments.[7][9] Furthermore, the coumarin scaffold can be functionalized with specific recognition moieties to create probes that respond to the presence of particular ions, small molecules, or enzymatic activities, often through mechanisms like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).[5][10]

Applications in Cellular Imaging

The adaptability of the coumarin scaffold has enabled the development of probes for a wide array of applications in cell biology and drug discovery.

Organelle-Specific Imaging

The ability to selectively visualize subcellular organelles is crucial for understanding cellular function in both healthy and diseased states.[6] Coumarin derivatives have been successfully engineered to target and illuminate various organelles.

  • Endoplasmic Reticulum (ER): The lipophilic nature of certain coumarin derivatives, often incorporating functional groups like sulfonamides, allows them to partition into the ER membrane, enabling clear visualization of this dynamic organelle in both live and fixed cells.[11][12]

  • Mitochondria: Coumarin-based probes have been developed to stain mitochondria, with some variants staining independently of the mitochondrial membrane potential, making them suitable for a broader range of experimental conditions.[6]

  • Lysosomes: Probes that accumulate in acidic compartments have been designed using the coumarin scaffold to track lysosomes in live cells.[6]

  • Lipid Droplets: The high lipophilicity of certain coumarin derivatives makes them excellent candidates for staining neutral lipid stores within lipid droplets.[6][9]

Sensing of Ions and Reactive Oxygen Species (ROS)

Coumarin-based probes have been designed to detect and quantify biologically important analytes, providing insights into cellular signaling and stress responses.

  • Metal Ion Detection: By incorporating chelating moieties, coumarin derivatives can act as selective sensors for metal ions such as Cu2+, Zn2+, and Sn2+.[5][10][13][14] The binding of the metal ion often leads to a change in the fluorescence properties of the coumarin, such as quenching or enhancement, allowing for ratiometric sensing.[10][]

  • Reactive Oxygen Species (ROS) Detection: Probes have been developed to react specifically with ROS like hydroxyl radicals, leading to a "turn-on" fluorescence response.[16] This enables the monitoring of oxidative stress within cells.

Quantitative Data of Representative Coumarin-Based Probes

The selection of an appropriate fluorescent probe is critical for the success of any imaging experiment. The following table summarizes the key photophysical properties of several representative coumarin derivatives used for specific cellular imaging applications.

Probe Name/ClassTargetExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Key Features & References
ER-Targeting Probes Endoplasmic Reticulum~400435-5250.60Low cytotoxicity, suitable for multicolor imaging in live and fixed cells.[11]
Coumarin 6 Lipid Droplets~458~505-High lipophilicity for staining neutral lipid stores.
MitoTracker Green FM Derivative Mitochondria~490~516-Stains mitochondria regardless of membrane potential.[6]
LysoTracker Red DND-99 Derivative Lysosomes~577~590-Accumulates in acidic compartments.[6]
Thiol-Specific Probe Biological Thiols--<0.0001 (off), enhanced (on)"Turn-on" fluorescence response upon reaction with thiols.[17]
Polarity-Sensitive Probes Lipophilic EnvironmentsVisible Region-up to 0.95Strong solvatochromism, non-emissive in water.[7][8]
Sn2+ Chemosensor Tin (II) Ions---Selective fluorescence quenching in the presence of Sn2+.[18][19]
Cu2+ Chemosensor Copper (II) Ions---Significant fluorescence quenching upon binding Cu2+.[14][20]
Hydroxyl Radical Probe Hydroxyl Radicals---Selective "turn-on" fluorescence for detecting ·OH.[16]

Experimental Protocols

Accurate and reproducible results in cellular imaging are contingent upon meticulous experimental protocols. Below are generalized methodologies for the application of coumarin-based probes in live and fixed cell imaging.

General Protocol for Live-Cell Staining

This protocol provides a general guideline. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each specific probe and cell line.[21]

Materials:

  • Coumarin-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.[21]

  • Probe Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.[6]

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed serum-free or complete culture medium.[1]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.[6]

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[1][6]

  • Washing: Remove the staining solution and wash the cells two to three times with a suitable pre-warmed buffer (e.g., PBS or imaging medium) to remove unbound dye.[21]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths. Maintain cells at 37°C and 5% CO₂ during time-lapse experiments.[21]

General Protocol for Staining Fixed Cells

Some coumarin probes are also suitable for staining fixed cells, which can be advantageous for certain applications.[11]

Materials:

  • Coumarin-based fluorescent probe

  • 4% Paraformaldehyde (PFA) or Formaldehyde in PBS for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.[6]

  • Permeabilization (Optional): If the probe targets an intracellular structure, permeabilize the cells with a suitable buffer for 10-15 minutes.[21]

  • Washing: Wash the cells three times with PBS.[21]

  • Staining: Prepare the staining solution as described for live-cell staining and incubate the fixed cells for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells three times with PBS.[6]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[6]

  • Imaging: Image the stained cells using a fluorescence microscope.

Visualizing Mechanisms and Workflows

Understanding the underlying principles of probe function and the experimental process is facilitated by visual representations.

General Workflow for Cellular Imaging with Coumarin Probes

The following diagram illustrates the typical workflow for utilizing coumarin-based probes in cellular imaging experiments.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Seeding & Culture Incubation Incubate Cells with Probe Cell_Culture->Incubation Add Staining Solution Probe_Prep Probe Stock Solution (in DMSO) Staining_Sol Dilute Probe to Working Concentration Probe_Prep->Staining_Sol Staining_Sol->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis G Probe Coumarin Probe (Non-fluorescent) Intermediate Michael Adduct (Hemiketal) Probe->Intermediate + Thiol (Michael Addition) Thiol Biological Thiol (e.g., Cysteine) Product Fluorescent Product (7-Hydroxycoumarin derivative) Intermediate->Product Cleavage of Hemiketal G cluster_0 High Fluorescence State cluster_1 Low Fluorescence State Probe Coumarin Probe (Fluorescent) Complex Probe-Ion Complex (Quenched Fluorescence) Probe->Complex + Metal Ion (Chelation) Complex->Probe - Metal Ion (Reversible) Ion Metal Ion (e.g., Cu2+, Sn2+)

References

Methodological & Application

Application Notes and Protocols: 7-Methoxycoumarin-4-acetic acid for Fluorescent Labeling of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-4-acetic acid (MCA) is a blue fluorescent probe widely utilized for the covalent labeling of peptides and other biomolecules.[1][2][3] Its carboxylic acid moiety allows for straightforward conjugation to primary amino groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. MCA-labeled peptides are valuable tools in a variety of research applications, particularly in the development of fluorogenic substrates for protease activity assays using Fluorescence Resonance Energy Transfer (FRET).[3][4][5] In a typical FRET pair, the fluorescence of MCA (the donor) is quenched by a suitable acceptor molecule, such as a dinitrophenyl (DNP) group.[3][4] Enzymatic cleavage of the peptide substrate separates the donor and quencher, leading to a measurable increase in fluorescence.[5][6]

Physicochemical and Spectroscopic Properties

A summary of the key characteristics of this compound is presented below. These properties are essential for designing and executing labeling experiments and for the subsequent analysis of the labeled peptides.

PropertyValue
Synonyms MCA, 7-MeO-Coumarin-AcOH, 7-Methoxy-2-oxo-2H-1-benzopyran-4-acetic acid[1]
CAS Number 62935-72-2[1][4]
Molecular Formula C₁₂H₁₀O₅[1][4][7]
Molecular Weight 234.2 g/mol [1][4]
Appearance White powder[1]
Solubility Soluble in DMF (50 mg/mL), DMSO, and acetone[1][2]
Excitation Maximum (λex) ~320-328 nm[1][4]
Emission Maximum (λem) ~380-393 nm[1][4]
Molar Extinction Coefficient (ε) 11,820 cm⁻¹M⁻¹ at 323.8 nm in methanol[8]
Quantum Yield (Φ) 0.18 in methanol[8]
Storage Conditions -20°C, protected from light and moisture[1][4]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Peptides with MCA

This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine.

Materials and Reagents:

  • Peptide with a free primary amine (N-terminal or lysine side chain)

  • This compound (MCA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Peptide Preparation: Ensure the peptide is pure and the concentration is accurately determined. If the peptide is synthesized on a solid support, ensure that all protecting groups, except for the one on the amine to be labeled, are removed.

  • Activation of MCA:

    • Dissolve MCA (1.5 equivalents relative to the peptide) and HOBt (1.5 equivalents) in a minimal amount of anhydrous DMF.

    • Add DIC (1.7 equivalents) to the solution.

    • Allow the mixture to react for 10-15 minutes at room temperature to form the active HOBt ester of MCA.

  • Labeling Reaction:

    • Dissolve the peptide in a minimal amount of anhydrous DMF.

    • Add the activated MCA solution to the peptide solution.

    • If the peptide is on a solid support, add the activated MCA solution to the resin.

    • Gently agitate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical HPLC to observe the formation of the labeled peptide and the consumption of the unlabeled peptide.

  • Cleavage and Deprotection (for solid-phase synthesis):

    • Wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).

    • Purify the MCA-labeled peptide by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired product.

  • Characterization and Quantification:

    • Confirm the identity of the purified MCA-labeled peptide by mass spectrometry to verify the correct molecular weight.

    • Lyophilize the pure fractions to obtain the final product as a powder.

    • The concentration of the labeled peptide can be determined by UV-Vis spectroscopy using the molar extinction coefficient of MCA.

G cluster_activation Activation of MCA cluster_labeling Labeling Reaction MCA This compound (MCA) Activated_MCA MCA-OBt Ester (Active Intermediate) MCA->Activated_MCA + Coupling_Reagents DIC / HOBt in DMF Coupling_Reagents->Activated_MCA Labeled_Peptide MCA-Peptide Conjugate Activated_MCA->Labeled_Peptide Forms stable amide bond Peptide Peptide with Primary Amine (R-NH2) Peptide->Labeled_Peptide +

Caption: Chemical activation and labeling of a peptide with MCA.

Protocol 2: Fluorometric Analysis of MCA-Labeled Peptides

This protocol outlines the procedure for measuring the fluorescence of an MCA-labeled peptide.

Materials and Reagents:

  • Purified MCA-labeled peptide

  • Appropriate buffer for the experiment (e.g., PBS, Tris buffer)

  • Fluorometer with excitation and emission monochromators or filters

  • Quartz cuvettes or microplates

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to ~325 nm.

    • Set the emission wavelength to scan a range from ~350 nm to 500 nm to determine the emission maximum, or set it to a fixed wavelength of ~390 nm for routine measurements.

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Sample Preparation:

    • Prepare a stock solution of the MCA-labeled peptide in a suitable solvent (e.g., DMF or DMSO) and determine its concentration.

    • Prepare a series of dilutions of the MCA-labeled peptide in the desired experimental buffer to create a standard curve.

    • Prepare a "blank" sample containing only the experimental buffer.

  • Fluorescence Measurement:

    • First, measure the fluorescence of the blank sample and subtract this background from all subsequent measurements.

    • Measure the fluorescence intensity of each standard dilution to generate a standard curve of fluorescence intensity versus concentration.

    • Measure the fluorescence intensity of the unknown samples.

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their concentrations.

    • Perform a linear regression on the standard curve to obtain the equation of the line.

    • Use the equation of the line to calculate the concentration of the unknown samples based on their fluorescence intensity.

G Start Start Labeling Peptide Labeling with MCA Start->Labeling Purification Purification by HPLC Labeling->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Fluorometric_Analysis Fluorometric Analysis Characterization->Fluorometric_Analysis Application Application (e.g., FRET Assay) Fluorometric_Analysis->Application End End Application->End

Caption: Experimental workflow for peptide labeling and analysis.

Applications of MCA-Labeled Peptides

MCA-labeled peptides are versatile tools in biological research and drug discovery. Some key applications include:

  • Enzyme Activity Assays: The most prominent application is in the design of FRET-based fluorogenic substrates for proteases.[3][5] A peptide containing a specific protease cleavage site is synthesized with MCA on one side of the cleavage site and a quencher (e.g., DNP) on the other. In the intact peptide, the fluorescence of MCA is quenched. Upon cleavage by the protease, the MCA and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[5][6]

  • Receptor-Binding Studies: Fluorescently labeled peptides can be used to study peptide-receptor interactions. By monitoring changes in fluorescence polarization or intensity upon binding of the MCA-labeled peptide to its receptor, binding affinities and kinetics can be determined.

  • Cellular Imaging: MCA-labeled peptides can be used as probes to visualize the localization and trafficking of peptides within living cells using fluorescence microscopy. The blue fluorescence of MCA can be distinguished from other common fluorophores, allowing for multi-color imaging experiments.

  • High-Throughput Screening (HTS): FRET-based assays using MCA-labeled peptides are highly amenable to HTS for the discovery of enzyme inhibitors.[5] The fluorescence signal can be read quickly and efficiently in a microplate format, enabling the screening of large compound libraries.

G Protease Active Protease FRET_Substrate Intact FRET Peptide (MCA-Peptide-DNP) Protease->FRET_Substrate Cleavage Cleaved_Products Cleaved Peptide Fragments (MCA-Peptide + DNP-Peptide) Protease->Cleaved_Products No_Fluorescence Quenched Fluorescence FRET_Substrate->No_Fluorescence Fluorescence Fluorescence Signal Cleaved_Products->Fluorescence

Caption: FRET-based protease activity assay using an MCA-labeled peptide.

References

Application Notes and Protocols for 7-Methoxycoumarin-4-acetic acid (MCA) Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxycoumarin-4-acetic acid (MCA) is a blue-emitting fluorophore widely used for the fluorescent labeling of proteins and peptides. Its utility is particularly notable in the development of FRET (Förster Resonance Energy Transfer)-based substrates for detecting protease activity, where it is often paired with a quencher moiety like dinitrophenyl (DNP).[1] The conjugation of MCA to proteins is typically achieved through the formation of an active N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein to form stable amide bonds.[2][3]

These application notes provide a detailed protocol for the conjugation of this compound to proteins, including methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized below. These values are essential for the successful conjugation and characterization of MCA-labeled proteins.

PropertyValueReference
Molecular Weight (MCA) 234.20 g/mol [4]
Excitation Maximum (λex) ~322 nm (in aqueous solution)[4]
Emission Maximum (λem) ~381-390 nm[1][5]
Molar Extinction Coefficient (ε) of free MCA in Methanol 11,820 M⁻¹cm⁻¹ at ~324 nm[4][6]
Quantum Yield (Φ) of free MCA in Methanol 0.18[6]
Estimated Molar Extinction Coefficient of conjugated MCA at λmax ~19,000 M⁻¹cm⁻¹[7][8]
Estimated Molar Extinction Coefficient of conjugated MCA at 280 nm ~8,300 M⁻¹cm⁻¹[7][8]
Estimated Correction Factor (CF₂₈₀) for DOL Calculation ~0.44 (ε₂₈₀ / ε_max)[7][8]

Note: The molar extinction coefficient and quantum yield of a fluorophore can change upon conjugation to a protein. The values for conjugated MCA are estimated based on data for the structurally similar fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA).[7][8] It is recommended to determine these values experimentally for a specific MCA-protein conjugate for the most accurate characterization.

Experimental Protocols

Preparation of this compound N-hydroxysuccinimide ester (MCA-NHS)

While MCA-NHS can be commercially sourced, it can also be synthesized from this compound. This reaction involves the activation of the carboxylic acid group with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • This compound (MCA)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure MCA-NHS ester.

Protocol for Protein Conjugation with MCA-NHS

This protocol describes a general procedure for labeling a protein with MCA-NHS. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • MCA-NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or 0.1 M phosphate (B84403) buffer, pH 7.5-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the amine-free buffer prior to labeling.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the MCA-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of MCA-NHS ester. A molar excess of 10-20 fold of dye to protein is a good starting point for optimization.[2]

    • Slowly add the calculated volume of the MCA-NHS stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[9]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the MCA-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

    • The first colored band to elute is the labeled protein. Collect the fractions containing the conjugate.

Characterization of the MCA-Protein Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified MCA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of MCA (~322 nm, A_max).

  • Calculate the protein concentration, correcting for the absorbance of MCA at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein Where:

    • CF₂₈₀ is the correction factor (A₂₈₀ of MCA / A_max of MCA), estimated to be ~0.44.[7][8]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL): DOL = A_max / (ε_MCA × Protein Concentration (M)) Where:

    • ε_MCA is the molar extinction coefficient of the conjugated MCA at its λ_max, estimated to be ~19,000 M⁻¹cm⁻¹.[7][8]

An optimal DOL for antibodies is typically between 2 and 10 to avoid self-quenching and loss of protein activity.[10]

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer reaction Mix and Incubate (1-4h, RT, dark) protein->reaction mca_nhs MCA-NHS in Anhydrous DMSO mca_nhs->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench sec Size-Exclusion Chromatography quench->sec analysis Spectrophotometry (A280 & Amax) sec->analysis dol Calculate DOL analysis->dol

Caption: Workflow for MCA conjugation to proteins.

caspase_fret_assay cluster_pathway Apoptotic Signaling Pathway cluster_assay FRET-Based Assay apoptotic_stimulus Apoptotic Stimulus (e.g., Staurosporine) procaspase3 Procaspase-3 (Inactive) apoptotic_stimulus->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 cleavage substrate_intact Intact FRET Substrate (MCA-Peptide-Quencher) caspase3->substrate_intact cleaves peptide (e.g., DEVD sequence) substrate_cleaved Cleaved Substrate (MCA + Peptide-Quencher) substrate_intact->substrate_cleaved separation of MCA and quencher fluorescence Fluorescence Signal (Increase) substrate_cleaved->fluorescence

Caption: Caspase-3 activity detection using an MCA-FRET substrate.

References

Application Notes and Protocols: 7-Methoxycoumarin-4-acetic acid in FRET-Based Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful mechanism utilized in designing sensitive assays for protease activity. This technology relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor molecule (quencher). When the donor and quencher are in close proximity, the donor's fluorescence is suppressed. Proteolytic cleavage of a peptide substrate separating the donor and quencher leads to an increase in donor fluorescence, providing a direct measure of enzyme activity.

7-Methoxycoumarin-4-acetic acid (MCA) is a widely used blue fluorophore in the development of FRET-based protease substrates. Its favorable spectral properties and compatibility with common quenchers make it a valuable tool for studying protease kinetics, screening for inhibitors, and other drug discovery applications.

Principle of FRET-Based Protease Assays using MCA

In a typical FRET-based protease assay using an MCA-based substrate, the MCA fluorophore (donor) is attached to one end of a peptide sequence that is specifically recognized and cleaved by the target protease. A quencher molecule, commonly a dinitrophenyl (DNP) group, is attached to the other end of the peptide. In the intact substrate, the close proximity of the DNP quencher to the MCA fluorophore results in efficient quenching of the MCA fluorescence. Upon enzymatic cleavage of the peptide by the target protease, the MCA and DNP are separated, disrupting the FRET process. This separation restores the fluorescence of MCA, leading to a measurable increase in the fluorescence signal that is directly proportional to the protease activity.[1][2][3][4]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) MCA_intact MCA DNP_intact DNP MCA_intact->DNP_intact FRET Peptide_intact Peptide Cleavage Site MCA_intact->Peptide_intact Quenched Quenched Fluorescence DNP_intact->Quenched Peptide_intact->DNP_intact Excitation_intact Excitation (~325 nm) Excitation_intact->MCA_intact Protease Protease Protease->Peptide_intact Cleavage MCA_cleaved MCA Peptide_frag1 Peptide Fragment MCA_cleaved->Peptide_frag1 Fluorescence Fluorescence (~390 nm) MCA_cleaved->Fluorescence DNP_cleaved DNP Peptide_frag2 Peptide Fragment Peptide_frag2->DNP_cleaved Excitation_cleaved Excitation (~325 nm) Excitation_cleaved->MCA_cleaved

Caption: Principle of a FRET-based protease assay using an MCA-DNP pair.

Quantitative Data for this compound (MCA)

The following table summarizes the key spectral and physical properties of this compound, which are essential for designing and performing FRET-based protease assays.

PropertyValueReference
Excitation Wavelength (λex) ~320-325 nm[5][6][7]
Emission Wavelength (λem) ~380-392 nm[5][6][7]
Molar Extinction Coefficient (ε) 11,820 cm⁻¹/M at 323.8 nm in methanol[8][9]
Fluorescence Quantum Yield (ΦF) 0.18 in methanol[8][9]
Commonly Paired Quencher Dinitrophenyl (DNP)[1][6][9]
Chemical Formula C₁₂H₁₀O₅[9][10]
CAS Number 62935-72-2[5][10]
Solubility Soluble in DMF (50 mg/ml), acetone, or DMSO. Slightly soluble in water.[5][10]
Storage Conditions -20°C, protected from light and moisture.[5]

Experimental Protocols

FRET Substrate Design and Synthesis

The success of a FRET-based protease assay is highly dependent on the design of the peptide substrate.

  • Peptide Sequence: The peptide sequence must contain the specific cleavage site recognized by the target protease. The length of the peptide should be sufficient to ensure that the donor and acceptor are separated upon cleavage, but not so long that the FRET efficiency is compromised in the intact state.

  • Fluorophore and Quencher Attachment: MCA is typically coupled to the N-terminus of the peptide.[7] A lysine (B10760008) residue modified with a DNP group (e.g., Fmoc-Lys(Dnp)) is commonly incorporated into the peptide sequence on the opposite side of the cleavage site to act as the quencher.[11]

  • Solid-Phase Peptide Synthesis (SPPS): The FRET substrate is synthesized using standard Fmoc/tBu solid-phase peptide synthesis chemistry.[11]

    • The peptide is assembled on a resin.

    • Fmoc-protected amino acids are sequentially coupled.

    • Fmoc deprotection is typically performed using 30% piperidine (B6355638) in DMF.[11]

    • Fmoc-Lys(Dnp) is coupled within the peptide sequence.

    • After the full peptide is synthesized, this compound (MCA) is coupled to the N-terminus of the peptide resin.[11]

    • The completed FRET substrate is cleaved from the resin and purified, typically by HPLC.

FRET-Based Protease Assay Protocol

This protocol provides a general workflow for measuring protease activity using an MCA-based FRET substrate in a 96- or 384-well plate format.

Materials:

  • Purified target protease

  • MCA-based FRET peptide substrate

  • Assay buffer (the optimal buffer will depend on the specific protease)

  • Inhibitor compounds (if screening for inhibitors)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader with appropriate filters for MCA (Excitation ~320-330 nm, Emission ~390-405 nm)

Procedure:

  • Prepare Reagents:

    • Protease Stock Solution: Prepare a concentrated stock solution of the protease in an appropriate buffer.

    • FRET Substrate Stock Solution: Dissolve the lyophilized FRET substrate in DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

    • Assay Buffer: Prepare the assay buffer and bring it to the optimal temperature for the assay (e.g., 37°C).

    • Working Solutions: On the day of the experiment, dilute the protease and FRET substrate to their final working concentrations in the assay buffer. The final substrate concentration is typically in the low micromolar range.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the test compounds (e.g., potential inhibitors) or vehicle control to the appropriate wells.

    • Add the diluted protease solution to all wells except the "no enzyme" control wells. Add an equal volume of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~320-330 nm and an emission wavelength of ~390-405 nm.[11]

  • Data Analysis:

    • Background Subtraction: Subtract the fluorescence readings of the "no enzyme" control wells from the readings of all other wells.

    • Calculate Initial Velocity: Plot the fluorescence intensity versus time for each well. The initial velocity (rate of reaction) is the slope of the linear portion of this curve.

    • Determine Protease Activity: The protease activity is proportional to the initial velocity.

    • Inhibitor Potency (IC₅₀): For inhibitor screening, plot the initial velocity as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Reagents (Protease, Substrate, Buffer) prep_plate Prepare Microplate (Add Buffer, Inhibitors, Protease) prep_reagents->prep_plate initiate Initiate Reaction (Add FRET Substrate) prep_plate->initiate incubate Incubate and Measure Fluorescence (Kinetic Read at Ex/Em ~325/390 nm) initiate->incubate background_subtract Background Subtraction ('No Enzyme' Control) incubate->background_subtract calc_velocity Calculate Initial Velocity (Slope of Fluorescence vs. Time) background_subtract->calc_velocity determine_activity Determine Protease Activity or Inhibitor IC50 calc_velocity->determine_activity

Caption: Experimental workflow for a FRET-based protease assay.

References

Application Notes: 7-Methoxycoumarin-4-acetic acid (Mca) as a FRET Donor for Acridonylalanine (Acd)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and high-throughput screening in drug discovery. The choice of the donor-acceptor FRET pair is critical for the success of these experiments. An ideal FRET pair should possess specific photophysical properties, including high quantum yields, minimal spectral overlap between donor excitation and acceptor emission, and a suitable Förster distance (R₀) for the biological system under investigation.

This document details the application of the fluorescent donor 7-Methoxycoumarin-4-acetic acid (Mca) in conjunction with the fluorescent unnatural amino acid acridonylalanine (Acd) as a FRET acceptor. This pair offers a minimally perturbing system for studying protein dynamics with a practical working distance for intramolecular motions.[1][2]

The Mca-Acd FRET Pair

This compound (Mca) is a blue-emitting fluorophore that can be readily conjugated to proteins, often through the modification of cysteine residues.[3] Acridonylalanine (Acd) is a fluorescent unnatural amino acid that can be genetically incorporated into proteins with high fidelity.[4] Together, they form a versatile FRET pair with a working distance of approximately 15-40 Å, which is ideal for monitoring a wide range of intramolecular and intermolecular events.[1][2][3]

Key Advantages:

  • Minimally Perturbing: Both Mca and Acd are small molecules, roughly the size of natural amino acids, minimizing their impact on protein structure and function.[1]

  • Site-Specific Labeling: The combination of genetic incorporation of Acd and targeted cysteine modification for Mca allows for precise placement of the donor and acceptor probes within a protein or protein complex.[1][3]

  • Favorable Spectral Overlap: The emission spectrum of Mca significantly overlaps with the excitation spectrum of Acd, leading to efficient energy transfer.[1]

  • Reduced Direct Excitation of Acceptor: Mca has a high extinction coefficient at a wavelength where Acd absorption is minimal, which helps to reduce the direct excitation of the acceptor and improve the signal-to-noise ratio of FRET measurements.[1]

  • Three-Color FRET Potential: The Mca/Acd pair can be used in conjunction with tryptophan fluorescence to perform three-color FRET experiments, allowing for the simultaneous monitoring of multiple molecular events.[1][3]

Applications in Research and Drug Development

The Mca-Acd FRET pair is a powerful tool for a variety of applications, including:

  • Monitoring Protein Conformational Changes: Elucidating the dynamics of protein folding, allosteric regulation, and ligand binding.[1]

  • Studying Protein-Protein Interactions: Quantifying the binding affinity and kinetics of protein complexes.[3]

  • High-Throughput Screening (HTS): Developing robust assays for identifying small molecule modulators of protein function.

  • Protease Activity Assays: Designing FRET-based peptide substrates to monitor enzyme activity.[5]

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of Mca and Acd, which are essential for designing and interpreting FRET experiments.

PropertyThis compound (Mca) (Donor)Acridonylalanine (Acd) (Acceptor)
Excitation Maximum (λex) ~320-325 nm[1][6][7]~385 nm[8]
Emission Maximum (λem) ~380-381 nm[6][7][9]~420-450 nm[8]
Molar Extinction Coefficient (ε) ~11,820 cm⁻¹/M at 323.8 nm[10]~5,700 M⁻¹cm⁻¹[4]
Quantum Yield (Φ) 0.18 (in methanol)[10]0.95-0.98 (in water/buffer)[4][8]
Fluorescence Lifetime (τ) Varies with environment~15 ns (in water)[8]
Förster Distance (R₀) for Mca-Acd pair ~25 Å[11]
Working Distance for FRET ~15-40 Å[1][3]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with Mca and Acd

This protocol outlines the general steps for generating a protein labeled with both Mca and Acd for FRET studies.

1. Protein Expression and Purification with Acd Incorporation: a. Design a protein construct with a unique cysteine residue at the desired Mca labeling site and an amber stop codon (TAG) at the site for Acd incorporation. b. Co-transform E. coli with the plasmid containing the protein construct and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for Acd. c. Grow the cells in a minimal medium supplemented with Acd. d. Induce protein expression. e. Purify the Acd-containing protein using standard chromatography techniques.

2. Labeling with Methoxycoumarin Maleimide (Mcm-Mal): a. Prepare a stock solution of Mcm-Mal in a suitable organic solvent (e.g., DMSO). b. Reduce any disulfide bonds in the purified protein by incubation with a reducing agent (e.g., DTT or TCEP), followed by removal of the reducing agent. c. React the protein with a 5-10 fold molar excess of Mcm-Mal for 2 hours at room temperature or overnight at 4°C in the dark. d. Quench the labeling reaction with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or cysteine). e. Remove the unreacted label by size-exclusion chromatography or dialysis. f. Confirm the labeling efficiency using mass spectrometry.

Protocol 2: FRET Measurement to Monitor Protein Conformational Change

This protocol describes how to perform a FRET experiment to observe a change in protein conformation upon ligand binding.

1. Sample Preparation: a. Prepare solutions of the dual-labeled protein (Mca-Protein-Acd) and the ligand of interest in a suitable buffer. b. Prepare control samples: donor-only labeled protein (Mca-Protein) and acceptor-only labeled protein (Protein-Acd).

2. Fluorescence Spectroscopy: a. Use a fluorometer to measure the fluorescence emission spectra. b. Set the excitation wavelength to the absorption maximum of Mca (~325 nm). c. Record the emission spectrum from ~350 nm to ~550 nm. d. Measure the fluorescence spectrum of the dual-labeled protein in the absence of the ligand. e. Titrate the ligand into the dual-labeled protein solution and record the emission spectrum at each ligand concentration.

3. Data Analysis: a. Correct the emission spectra for buffer fluorescence and any inner filter effects. b. Observe the decrease in Mca (donor) emission and the sensitized emission of Acd (acceptor) as a function of ligand concentration. c. Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor. d. Plot the FRET efficiency or the ratio of acceptor to donor fluorescence as a function of ligand concentration to determine the binding affinity (Kd) or half-maximal effective concentration (EC50).[1]

Visualizations

FRET_Mechanism cluster_donor Donor (Mca) cluster_acceptor Acceptor (Acd) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Absorption D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Non-radiative Energy Transfer A_excited Excited State (S1) A_ground->A_excited A_excited->A_ground Fluorescence Excitation Excitation (325 nm) Excitation->D_ground Donor_Emission Donor Emission (380 nm) Acceptor_Emission Acceptor Emission (420-450 nm) FRET FRET

Caption: FRET mechanism between Mca (donor) and Acd (acceptor).

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_labeling Labeling cluster_fret_measurement FRET Measurement unnatural_aa_incorporation Acd Incorporation (Amber Suppression) expression_purification Protein Expression & Purification unnatural_aa_incorporation->expression_purification cys_mutagenesis Cysteine Mutagenesis cys_mutagenesis->expression_purification mcm_labeling Mcm-Mal Labeling of Cysteine expression_purification->mcm_labeling purification Purification of Labeled Protein mcm_labeling->purification sample_prep Sample Preparation (± Ligand) purification->sample_prep spectroscopy Fluorescence Spectroscopy sample_prep->spectroscopy data_analysis Data Analysis (FRET Efficiency) spectroscopy->data_analysis Signaling_Pathway_Modulation cluster_assay FRET-based Assay Protein_Inactive Protein (Inactive) Low FRET Protein_Active Protein (Active) High FRET Protein_Inactive->Protein_Active Conformational Change Downstream_Signal Downstream Signaling Protein_Active->Downstream_Signal Activates Ligand Ligand / Drug Candidate Ligand->Protein_Inactive Binds

References

Application Note: High-Performance Liquid Chromatography with 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, but its application is often limited by the lack of a suitable chromophore or fluorophore in many target analytes, such as fatty acids, amino acids, and certain pharmaceuticals.[1][2] To overcome this, pre-column derivatization chemically modifies the analyte to attach a label, enhancing its detectability.[3] 7-Methoxycoumarin-4-acetic acid (MCA) is a coumarin-based fluorescent dye that can be used as a labeling agent for quantitative analysis via HPLC with fluorescence detection (HPLC-FLD).[4]

The principle involves activating the carboxylic acid group of MCA, which then reacts with nucleophilic functional groups on the analyte, such as primary amines (-NH₂) or hydroxyls (-OH), to form a stable and highly fluorescent conjugate. This derivatization significantly increases the sensitivity and selectivity of the analytical method.[5] The resulting MCA-labeled analytes can be separated using reversed-phase HPLC and quantified with high sensitivity by a fluorescence detector, typically using an excitation wavelength (λex) of approximately 322-330 nm and an emission wavelength (λem) of 381-390 nm.[4][6]

Detailed Experimental Protocols

This section provides a generalized protocol for the derivatization of analytes containing primary amine or hydroxyl groups with this compound (MCA) for HPLC-FLD analysis.

Required Apparatus and Materials
  • Apparatus:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and fluorescence detector (FLD).

    • Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

    • Analytical balance, vortex mixer, centrifuge.

    • Micropipettes and general laboratory glassware.

    • Syringe filters (0.22 µm).

  • Reagents and Solvents:

    • This compound (MCA).

    • Analyte standards of interest.

    • Activating agents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

    • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC grade), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (Anhydrous).

    • Buffers: Sodium borate (B1201080) buffer (0.1 M, pH 9.0).

    • Quenching solution: Tris(hydroxymethyl)aminomethane (Tris) or Glycine solution (1 M).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

Preparation of Solutions
  • MCA Stock Solution (10 mM): Dissolve an appropriate amount of MCA in anhydrous DMF or DMSO. Store in a dark vial at -20°C.

  • Analyte Stock Solutions (10 mM): Prepare individual stock solutions of the target analytes in a suitable solvent (e.g., deionized water, methanol).

  • Activating Reagent Solution (100 mM): Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Borate Buffer (0.1 M, pH 9.0): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0 with NaOH or HCl.

Pre-Column Derivatization Protocol

This procedure should be performed in a fume hood, and solutions should be protected from light where possible.

  • Activation of MCA:

    • In a microcentrifuge tube, combine 100 µL of 10 mM MCA stock solution with 100 µL of 100 mM EDC and 100 µL of 100 mM NHS solution.

    • Vortex briefly and allow the mixture to react for 15-20 minutes at room temperature to form the amine-reactive MCA-NHS ester.

  • Labeling Reaction:

    • Add 100 µL of the analyte solution (e.g., a working standard or sample extract, diluted in 0.1 M borate buffer, pH 9.0) to the activated MCA mixture.

    • Vortex the solution and incubate for 2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching:

    • Add 20 µL of 1 M Tris or Glycine solution to the reaction mixture to quench any unreacted MCA-NHS ester.

    • Allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Sample Preparation for HPLC:

    • Dilute the final reaction mixture with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to an appropriate concentration for HPLC analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[7]

Data Presentation and Method Parameters

The following tables summarize the recommended HPLC-FLD conditions and provide a template for presenting quantitative data obtained during method validation.

Table 1: HPLC-FLD Operating Parameters
ParameterRecommended Condition
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)[7][8]
Mobile Phase A Deionized water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL[7]
Column Temperature 35°C[8]
Fluorescence Detection Excitation (λex): 325 nm, Emission (λem): 390 nm[4][6]
Table 2: Example Method Validation Parameters for MCA-Derivatized Analytes

Note: The following values are illustrative examples. Actual values must be determined experimentally for each specific analyte and matrix.

AnalyteRetention Time (min)Linearity Range (µM)Correlation Coefficient (R²)LOD (pmol)LOQ (pmol)
Analyte A12.50.1 - 50> 0.9990.51.5
Analyte B18.20.1 - 50> 0.9980.82.4

Visualizations: Diagrams and Workflows

Derivatization Principle

The following diagram illustrates the general principle of activating this compound and conjugating it to an analyte.

G cluster_reactants Reactants cluster_products Products MCA This compound (MCA) Product Fluorescent MCA-Analyte Conjugate MCA->Product Conjugation Reaction Analyte Analyte (with -NH₂ or -OH group) Analyte->Product Activator Activating Agent (e.g., EDC/NHS) Activator->MCA Activates Carboxyl Group

Caption: Logical diagram of the MCA derivatization reaction.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample preparation to data analysis.

prep 1. Sample / Standard Preparation deriv 2. Derivatization with Activated MCA prep->deriv quench 3. Reaction Quenching deriv->quench filter 4. Dilution & Filtration (0.22 µm) quench->filter hplc 5. HPLC-FLD Analysis filter->hplc data 6. Data Processing & Quantification hplc->data

Caption: Overall workflow for analyte analysis using MCA derivatization.

References

Application Notes and Protocols for Labeling Lysine Residues in Proteins with 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 7-Methoxycoumarin-4-acetic acid (MCA) in the fluorescent labeling of lysine (B10760008) residues in proteins. MCA is a blue fluorophore widely utilized in the development of FRET-based protease substrates and for HPLC derivatization.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for protein labeling, purification, and characterization.

Introduction

This compound (MCA) is a fluorescent probe belonging to the coumarin (B35378) family of dyes.[3] Its utility in biological research stems from its favorable spectral properties, including a distinct fluorescence emission in the blue region of the spectrum.[4][5] For protein labeling, the carboxylic acid moiety of MCA is typically activated as an N-hydroxysuccinimide (NHS) ester. This amine-reactive derivative, this compound N-succinimidyl ester (MCA-NHS), readily reacts with primary amines, such as the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus, to form stable amide bonds.[6][7]

The covalent attachment of the MCA fluorophore allows for the sensitive detection and quantification of proteins in various applications, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).[3] Furthermore, MCA is often employed as a donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs, commonly with a dinitrophenyl (DNP) group as the quencher, to study enzyme kinetics and protein-protein interactions.[2]

These application notes provide a detailed protocol for the successful labeling of proteins with MCA-NHS, subsequent purification of the conjugate, and methods for characterization.

Properties of this compound (MCA)

The spectral and physical properties of MCA are critical for its application as a fluorescent label. The key quantitative data are summarized in the table below.

PropertyValueSolventReference(s)
Excitation Maximum (λex)322 nmAqueous Solution[4]
320-323.8 nmMethanol[1][4]
322 nmDMSO[1]
Emission Maximum (λem)381 nmAqueous Solution[5]
378-381 nmMethanol[4]
390 nmDMSO[1]
Molar Extinction Coefficient11,820 cm⁻¹M⁻¹ at 323.8 nmMethanol[8]
Fluorescence Quantum Yield0.18Methanol[4][8]
Molecular Weight234.2 g/mol -[2]
SolubilitySoluble in DMF (50 mg/ml), DMSO, and acetone-[1]

Experimental Protocols

Required Materials
  • Protein of Interest: Purified protein with accessible lysine residues in a suitable buffer (e.g., PBS or Bicarbonate buffer). The protein solution should be free of primary amine-containing substances like Tris or glycine.

  • This compound, N-succinimidyl ester (MCA-NHS): High-purity, stored desiccated at -20°C.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[9]

  • Quenching Solution: 1.5 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.0).

  • Purification System: Gel filtration/size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO).

  • Spectrophotometer: Capable of measuring absorbance at 280 nm and ~322 nm.

  • SDS-PAGE equipment: For analysis of protein labeling.

  • Fluorescence Imaging System: To visualize the labeled protein on the gel.

Protocol 1: Labeling of Protein Lysine Residues with MCA-NHS

This protocol describes the covalent attachment of MCA-NHS to primary amines on a target protein.

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[10]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.

  • Prepare the MCA-NHS Stock Solution:

    • Immediately before use, dissolve the MCA-NHS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10][11]

    • Vortex briefly to ensure complete dissolution. MCA-NHS is susceptible to hydrolysis, so the stock solution should be used promptly.[9]

  • Calculate the Molar Ratio of MCA-NHS to Protein:

    • A molar excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar excess of MCA-NHS to protein. This ratio may need to be optimized depending on the protein and the desired degree of labeling.

    • Calculation Example: To label 1 mg of a 50 kDa protein (20 nmol) with a 15-fold molar excess of MCA-NHS (MW ~331.3 g/mol ):

      • Moles of MCA-NHS needed = 20 nmol * 15 = 300 nmol

      • Mass of MCA-NHS needed = 300 nmol * 331.3 g/mol = 99.4 µg

      • Volume of 10 mg/mL MCA-NHS solution = 9.94 µL

  • Labeling Reaction:

    • While gently stirring or vortexing, add the calculated volume of the MCA-NHS stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]

  • Quench the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM. Suitable quenching reagents include Tris-HCl or hydroxylamine.

    • Incubate for an additional 30-60 minutes at room temperature.[10]

Protocol 2: Purification of the MCA-Labeled Protein

Purification is essential to remove unreacted MCA-NHS and its hydrolysis byproducts.

  • Gel Filtration Chromatography (Recommended):

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable storage buffer for your protein (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

    • Collect the fractions and monitor the protein concentration by measuring absorbance at 280 nm. The blue fluorescence of the MCA-labeled protein can also be visually tracked.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Dialyze against a large volume of storage buffer (e.g., 1 L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.

Protocol 3: Characterization of the MCA-Labeled Protein
  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the excitation maximum of MCA (~322 nm, A₃₂₂).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₂₂ × CF)] / ε_protein

      • Where:

        • CF is the correction factor (A₂₈₀ / A₃₂₂ of the free dye). For a similar coumarin dye, AMCA, the correction factor is approximately 0.43 (8,290 / 19,000).[12] This value should be determined empirically for MCA if high accuracy is required.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = A₃₂₂ / ε_MCA

      • Where ε_MCA is the molar extinction coefficient of MCA at its λmax (~11,820 M⁻¹cm⁻¹).[8]

    • Calculate the Degree of Labeling (DOL):

      • DOL = Dye Concentration / Protein Concentration

  • SDS-PAGE Analysis:

    • Run samples of the unlabeled and MCA-labeled protein on an SDS-PAGE gel.

    • Visualize the gel under UV transillumination. A fluorescent band should be visible at the molecular weight of the labeled protein, which should be absent in the unlabeled protein lane.

    • Subsequently, stain the gel with a standard protein stain (e.g., Coomassie Brilliant Blue) to confirm that the fluorescent band corresponds to the protein of interest.

  • Mass Spectrometry (Optional):

    • For a precise determination of the labeling sites and stoichiometry, the labeled protein can be analyzed by mass spectrometry.[13][14] This can involve analysis of the intact protein to determine the number of attached dye molecules or proteolytic digestion followed by peptide mapping to identify the specific lysine residues that have been modified.[14]

Visualizations

Chemical Reaction

Caption: Reaction of MCA-NHS with a protein's lysine residue.

Experimental Workflow

A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Add MCA-NHS to Protein (10-20x Molar Excess) A->C B Prepare Fresh MCA-NHS Solution (10 mg/mL in DMSO/DMF) B->C D Incubate 1-2 hours at RT (Protected from Light) C->D E Quench Reaction (e.g., 1M Tris-HCl) D->E F Purify Labeled Protein (Gel Filtration or Dialysis) E->F G Characterize Conjugate F->G

Caption: Workflow for labeling and purifying MCA-conjugated proteins.

Characterization Logic

start Purified MCA-Protein spec Spectrophotometry (A₂₈₀ & A₃₂₂) start->spec sds SDS-PAGE start->sds ms Mass Spectrometry (Optional) start->ms dol Calculate Degree of Labeling (DOL) spec->dol uv_vis Visualize Fluorescent Band (UV Transillumination) sds->uv_vis mass_confirm Confirm Mass & Identify Sites ms->mass_confirm coomassie Confirm Protein Band (Coomassie Stain) uv_vis->coomassie

Caption: Logic diagram for the characterization of MCA-labeled proteins.

References

Solid-Phase Synthesis of Peptide-7-Methoxycoumarin-4-acetic Acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-7-methoxycoumarin-4-acetic acid (MCA) conjugates are valuable tools in biochemical research and drug discovery. These fluorogenic substrates are frequently employed to assay the activity of various proteases. The core principle involves a peptide sequence specific to a particular protease, which is C-terminally linked to the MCA fluorophore. In this conjugated form, the fluorescence of the MCA group is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the MCA moiety by the target protease, the highly fluorescent 7-methoxycoumarin-4-acetic acid is released, resulting in a measurable increase in fluorescence. This application note provides detailed protocols for the solid-phase synthesis, purification, and characterization of peptide-MCA conjugates, along with an example of their application in studying the caspase-3 signaling pathway.

Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification procedures.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method in SPPS due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • This compound (MCA)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[3][4]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[1]

  • HPLC grade solvents for purification

Protocol 1: Solid-Phase Synthesis of a Peptide-MCA Conjugate

This protocol outlines the manual synthesis of a generic Peptide-MCA conjugate using the Fmoc/tBu strategy. The example peptide sequence used for illustrative purposes is Ac-DEVD-MCA, a well-known substrate for caspase-3.

1. Resin Preparation and Swelling:

  • Start with a Rink Amide resin to obtain a C-terminal amide upon cleavage, or a pre-loaded Wang resin with the first amino acid.
  • Place the resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.
  • Swell the resin in DMF for 30-60 minutes.

2. First Amino Acid Coupling (if not using pre-loaded resin):

  • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
  • Wash the resin thoroughly with DMF and DCM.
  • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a coupling reagent like HATU and a base such as DIPEA in DMF. The reaction is typically complete in 1-2 hours.
  • Wash the resin with DMF and DCM.

3. Peptide Chain Elongation:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
  • Washing: Wash the resin extensively with DMF and DCM to remove piperidine and by-products.
  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) and a coupling reagent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid group. Add this solution to the resin and allow it to react for 1-2 hours.
  • Washing: Wash the resin with DMF and DCM.
  • Repeat these steps for each amino acid in the peptide sequence (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH).

4. N-terminal Acetylation (Optional):

  • After the final amino acid has been coupled and deprotected, the N-terminus can be acetylated.
  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF and DCM.

5. Coupling of this compound:

  • Ensure the N-terminus of the peptide on the resin is deprotected (free amine).
  • Activate the carboxylic acid of this compound by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
  • Add the activated MCA solution to the resin and react for 2-4 hours, or until a negative Kaiser test is obtained.
  • Wash the resin thoroughly with DMF and DCM.

6. Cleavage and Deprotection:

  • Dry the resin under vacuum.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[5]
  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
  • Dry the crude peptide pellet.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[6]

8. Characterization:

  • Confirm the identity and purity of the final peptide-MCA conjugate using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8]

Workflow for Solid-Phase Synthesis of Peptide-MCA Conjugates

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection1->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat for each a.a. in sequence Wash->Repeat Repeat->Deprotection1 Next cycle MCA_Coupling MCA Coupling (MCA, HATU, DIPEA) Repeat->MCA_Coupling Final a.a. Cleavage Cleavage & Deprotection (95% TFA Cocktail) MCA_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (HPLC, Mass Spec) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of Peptide-MCA conjugates.

Data Presentation

The following table summarizes representative data for the synthesis and characterization of a model peptide-MCA conjugate, Ac-DEVD-MCA.

ParameterResultMethod
Synthesis Scale 0.1 mmolManual SPPS
Crude Yield 75%Gravimetric
Purity (Crude) >70%RP-HPLC (220 nm)
Purity (Purified) >95%RP-HPLC (220 nm)
Molecular Weight (Exp.) 675.6 DaESI-MS ([M+H]⁺)
Molecular Weight (Calc.) 675.2 Da-
Fluorescence Ex/Em ~325 nm / ~392 nmFluorescence Spec.

Note: Yields and purities are dependent on the specific peptide sequence and synthesis conditions.[9]

Application: Monitoring Caspase-3 Activity in Apoptosis

Peptide-MCA conjugates are widely used as fluorogenic substrates to monitor the activity of proteases involved in critical signaling pathways. A prominent example is the use of Ac-DEVD-MCA to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Caspase-3 Signaling Pathway in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis.[10] The caspase family of cysteine proteases plays a central role in executing apoptosis. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) signals, both of which converge on the activation of executioner caspases, such as caspase-3.[11]

Activated caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[12][13] The cleavage of the synthetic substrate Ac-DEVD-MCA mimics the cleavage of natural caspase-3 substrates, providing a convenient method to quantify its enzymatic activity.

Caspase3_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_substrates Substrate Cleavage Intrinsic Intrinsic Pathway (e.g., DNA Damage) Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Extrinsic Extrinsic Pathway (e.g., FasL) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Procaspase3 Procaspase-3 (Inactive) Caspase9->Procaspase3 Caspase8->Procaspase3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage CellularSubstrates Cellular Substrates (e.g., PARP) Caspase3->CellularSubstrates DEVD_MCA Ac-DEVD-MCA (Non-fluorescent) Caspase3->DEVD_MCA Cleavage CleavedProducts Cleaved Substrates CellularSubstrates->CleavedProducts MCA MCA (Fluorescent) DEVD_MCA->MCA Apoptosis Apoptosis CleavedProducts->Apoptosis

References

Application Notes and Protocols for 7-Methoxycoumarin-4-acetic acid in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxycoumarin-4-acetic acid (M-CCA) is a versatile fluorogenic molecule widely employed in high-throughput screening (HTS) for drug discovery. Its intrinsic fluorescence, characterized by excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively, makes it an ideal component for developing sensitive and robust assays.[1][2] M-CCA is frequently utilized as a fluorescent donor in Förster Resonance Energy Transfer (FRET) based assays, particularly for the identification of enzyme inhibitors.[3] This application note provides detailed protocols and data for the use of M-CCA in HTS, with a focus on protease activity assays, which are crucial in various therapeutic areas including oncology, inflammation, and infectious diseases.

The core principle of these assays lies in the design of a specific peptide substrate that incorporates M-CCA on one side of a protease cleavage site and a quencher molecule, such as N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl (Dpa) or dinitrophenyl (Dnp), on the other.[2][3][4] In the intact substrate, the close proximity of the quencher to M-CCA results in the suppression of its fluorescence. Upon enzymatic cleavage of the peptide by the target protease, M-CCA is spatially separated from the quencher, leading to a measurable increase in fluorescence intensity. This "turn-on" signal is directly proportional to the enzyme's activity, allowing for the screening of compound libraries to identify potential inhibitors.[5][6]

Physicochemical and Spectroscopic Properties of M-CCA

A thorough understanding of the spectral properties of M-CCA is essential for the proper design and execution of HTS assays. The key spectroscopic parameters for M-CCA are summarized in the table below.

ParameterValueSolventReference
Excitation Maximum (λex)320-323.8 nmMethanol[2][5]
Emission Maximum (λem)378-381 nmMethanol[2]
Molar Extinction Coefficient (ε)11,820 cm⁻¹/M at 323.8 nmMethanol[5]
Fluorescence Quantum Yield (ΦF)0.18Methanol[2][5]

Application 1: HTS for Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer metastasis and arthritis, making them attractive drug targets. A FRET-based assay using an M-CCA-containing peptide substrate is a common method for screening MMP inhibitors.

Signaling Pathway: MMP Activation and Inhibition

MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require activation through proteolytic cleavage. Once activated, they can degrade components of the extracellular matrix (ECM). The activity of MMPs is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). Small molecule inhibitors identified through HTS can block the active site of MMPs, preventing ECM degradation.

MMP_Pathway proMMP pro-MMP (Zymogen) actMMP Active MMP proMMP->actMMP Activation (Proteolytic Cleavage) ECM Extracellular Matrix (e.g., Collagen) actMMP->ECM Binds to Inhibitor Small Molecule Inhibitor actMMP->Inhibitor Inhibited by TIMP TIMP (Endogenous Inhibitor) actMMP->TIMP Inhibited by Assay HTS FRET Assay (M-CCA Substrate) actMMP->Assay Activity Measured DegradedECM Degraded ECM Fragments ECM->DegradedECM Degrades Assay->Inhibitor Identifies

MMP activation, inhibition, and the role of HTS.
Experimental Protocol: HTS for MMP-1 Inhibitors

This protocol describes a fluorescence-based assay to screen for inhibitors of MMP-1 using a specific M-CCA FRET peptide substrate.

Materials:

  • Recombinant human MMP-1 (activated)

  • Fluorogenic peptide substrate: Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • Test compounds dissolved in DMSO

  • Known MMP inhibitor (e.g., Marimastat) for positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at ~325 nm and emission at ~395 nm

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well plate. For negative controls (0% inhibition), add 1 µL of DMSO. For positive controls (100% inhibition), add 1 µL of a high concentration of the known inhibitor.

  • Enzyme Preparation and Addition: Prepare a working solution of activated MMP-1 in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay (typically in the low nanomolar range). Add 20 µL of the enzyme solution to each well containing the compounds and controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Preparation and Reaction Initiation: Prepare a working solution of the M-CCA peptide substrate in Assay Buffer. The final concentration should be at or below the Km value to maximize sensitivity to competitive inhibitors. Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each test compound using the formula: % Inhibition = (1 - (v_compound / v_DMSO)) * 100

    • For active compounds, perform dose-response experiments to determine the IC₅₀ value.

Quantitative Data: Substrate Specificity

The selectivity of the M-CCA peptide substrate across different MMP isoforms is a critical factor. The following table summarizes the catalytic efficiency (kcat/Km) of the substrate Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ with various human MMPs.[2]

MMP IsoformCommon Namekcat/Km (M⁻¹s⁻¹)Relative Selectivity vs. MMP-1
MMP-1Collagenase-11.1 x 10⁶1.0
MMP-2Gelatinase A1.2 x 10⁶1.1
MMP-7Matrilysin1.5 x 10⁶1.4
MMP-8Collagenase-22.1 x 10⁶1.9
MMP-9Gelatinase B1.4 x 10⁶1.3
MMP-13Collagenase-34.3 x 10⁶3.9
MMP-14MT1-MMP1.8 x 10⁶1.6

Data sourced from Neumann et al., Analytical Biochemistry, 2004.[2]

Application 2: HTS for Caspase Inhibitors

Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[7][8] The identification of caspase inhibitors is of great interest for the treatment of diseases associated with excessive apoptosis, such as neurodegenerative disorders.

Signaling Pathway: Apoptotic Caspase Cascade

Apoptosis is executed through a cascade of caspase activation. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals and in turn cleave and activate effector caspases (e.g., Caspase-3, Caspase-7).[9] Effector caspases are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. An HTS assay using an M-CCA-based substrate for an effector caspase like Caspase-3 can identify compounds that block this final execution step.

Caspase_Cascade ProApoptoticSignal Pro-Apoptotic Signal (e.g., Death Receptor Ligation) Procaspase8 Procaspase-8 ProApoptoticSignal->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleaves Inhibitor Small Molecule Inhibitor Caspase3->Inhibitor Inhibited by Assay HTS FRET Assay (M-CCA-DEVD Substrate) Caspase3->Assay Activity Measured Apoptosis Apoptosis Substrates->Apoptosis Assay->Inhibitor Identifies

Simplified apoptotic caspase cascade and HTS intervention point.
Experimental Protocol: HTS for Caspase-3 Inhibitors

This protocol outlines a generic FRET-based assay for identifying inhibitors of Caspase-3, a key executioner caspase. The peptide substrate contains the canonical DEVD cleavage sequence flanked by M-CCA and a quencher.

Materials:

  • Recombinant human Caspase-3 (active)

  • Fluorogenic peptide substrate: Ac-DEVD-M-CCA (or similar FRET pair)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

  • Test compounds dissolved in DMSO

  • Known Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for positive control

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: As described for the MMP inhibitor assay.

  • Enzyme Preparation and Addition: Prepare a working solution of active Caspase-3 in Assay Buffer. Add 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Preparation and Reaction Initiation: Prepare a working solution of the Ac-DEVD-M-CCA substrate in Assay Buffer. Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over 30-60 minutes at 37°C.

  • Data Analysis: Calculate percent inhibition and IC₅₀ values as described for the MMP inhibitor assay.

Representative HTS Assay Performance Data

While specific data for an M-CCA-based Caspase-3 HTS screen is not provided in the search results, a well-performing HTS assay should exhibit the following characteristics. The table below presents typical performance metrics for a robust protease HTS assay.

ParameterTypical ValueDescription
Z'-factor> 0.5A measure of assay quality, indicating the separation between positive and negative controls.
Signal-to-Background (S/B) Ratio> 3The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV)< 10%A measure of the variability of the assay signal.

HTS Workflow Overview

The general workflow for a FRET-based HTS campaign using M-CCA substrates is applicable to a wide range of enzyme targets.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development (Enzyme & Substrate Titration) AssayVal Assay Validation (Z', S/B, %CV) AssayDev->AssayVal PrimaryHTS Single-Concentration HTS AssayVal->PrimaryHTS CompoundLib Compound Library CompoundLib->PrimaryHTS PrimaryHits Identification of Primary Hits PrimaryHTS->PrimaryHits HitConf Hit Confirmation (Cherry-picking) PrimaryHits->HitConf DoseResponse Dose-Response & IC50 Determination HitConf->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR

References

Application Notes and Protocols for Labeling Oligonucleotides with 7-Methoxycoumarin-4-acetic acid succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a fundamental technique in molecular biology, enabling a wide range of applications from genetic analysis to cellular imaging and diagnostics. 7-Methoxycoumarin-4-acetic acid succinimidyl ester (MCA-SE) is a blue-emitting fluorescent dye that can be efficiently conjugated to amino-modified oligonucleotides. The resulting coumarin-labeled oligonucleotides are valuable tools for various research applications, including Fluorescence Resonance Energy Transfer (FRET) assays, DNA sequencing, and hybridization studies.

This document provides detailed protocols for the labeling of amino-modified oligonucleotides with this compound succinimidyl ester, subsequent purification of the conjugate, and methods for its characterization. Additionally, an example of a practical application in a FRET-based enzyme activity assay is described.

Principle of the Reaction

The labeling reaction is based on the robust and specific reaction between the N-hydroxysuccinimide (NHS) ester of this compound and a primary aliphatic amine group on the oligonucleotide. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis using an amino-modifier phosphoramidite. The nucleophilic attack of the amine on the NHS ester results in the formation of a stable amide bond, covalently attaching the coumarin (B35378) dye to the oligonucleotide. The reaction is most efficient at a slightly alkaline pH (8.0-9.0).

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound succinimidyl ester and its Conjugate

PropertyThis compound succinimidyl ester7-Methoxycoumarin-labeled Oligonucleotide
Excitation Maximum (λex) ~322 nm~325 nm
Emission Maximum (λem) ~390 nm~395 nm
Molar Extinction Coefficient (ε at λex) ~15,000 cm⁻¹M⁻¹Dependent on oligonucleotide sequence and labeling efficiency
Quantum Yield (Φ) ~0.18Dependent on local environment and oligonucleotide sequence
Molecular Weight 331.28 g/mol MW of Oligonucleotide + 217.18 g/mol
Storage Conditions -20°C, desiccated, protected from light[1]-20°C in a nuclease-free buffer

Table 2: Typical Reaction Parameters for Oligonucleotide Labeling

ParameterRecommended Value
Oligonucleotide Concentration 0.3 - 0.8 mM[2]
Molar Excess of MCA-SE 5-20 fold
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5-9.0[3]
Reaction Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours (or overnight at 4°C)
Solvent for MCA-SE stock Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound succinimidyl ester

This protocol describes the labeling of a 0.2 µmole synthesis scale of a 5'-amino-modified oligonucleotide.

Materials:

  • 5'-Amino-modified oligonucleotide, lyophilized

  • This compound succinimidyl ester (MCA-SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[5] Vortex thoroughly to ensure complete dissolution.

  • Prepare the MCA-SE Stock Solution: Immediately before use, dissolve 1 mg of MCA-SE in 50 µL of anhydrous DMF or DMSO.[4] This will result in a concentration of approximately 60 mM.

  • Reaction Setup: Add a 10-fold molar excess of the MCA-SE stock solution to the oligonucleotide solution. For a 0.2 µmole reaction, this would be approximately 3.3 µL of the 60 mM stock solution.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.[3] Alternatively, the reaction can be incubated overnight at 4°C.

  • Purification: Proceed immediately to purification of the labeled oligonucleotide using one of the methods described in Protocol 2.

Protocol 2: Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted MCA-SE and the N-hydroxysuccinimide byproduct.

Method A: Ethanol (B145695) Precipitation

This method is quick and removes the majority of the unreacted dye.

  • To the 1 mL reaction mixture, add 100 µL of 3 M Sodium Acetate (B1210297), pH 5.2.

  • Add 3 mL of cold absolute ethanol.

  • Vortex and incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 15 minutes.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Method B: Desalting Column Chromatography

This method is effective for removing small molecules.

  • Equilibrate a desalting column (e.g., a NAP-10 column) with nuclease-free water according to the manufacturer's instructions.

  • Load the entire reaction mixture onto the column.

  • Elute the labeled oligonucleotide with the appropriate volume of nuclease-free water as recommended by the manufacturer. The labeled oligonucleotide will elute in the void volume.

Method C: High-Performance Liquid Chromatography (HPLC)

HPLC provides the highest purity and is recommended for demanding applications.

  • System: A reverse-phase HPLC system with a C18 column is typically used.[6]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point.[7] The gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.

  • Detection: Monitor the elution at 260 nm (for the oligonucleotide) and 325 nm (for the coumarin dye).

  • Collection and Processing: Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide. Lyophilize the collected fractions to remove the volatile buffer and solvent.

Protocol 3: Characterization of the Labeled Oligonucleotide

A. Determination of Labeling Efficiency by UV-Vis Spectroscopy

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and 325 nm (A₃₂₅).

  • Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm (ε₂₆₀).

  • Calculate the concentration of the coumarin dye using its extinction coefficient at 325 nm (ε₃₂₅ ≈ 15,000 cm⁻¹M⁻¹). A correction factor for the oligonucleotide's absorbance at 325 nm may be necessary for precise calculations.

  • The labeling efficiency is the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide. A typical efficiency for NHS ester labeling is >85%.[8]

B. Purity Assessment by HPLC

Analyze the purified product using the same HPLC conditions as in the purification step. A single major peak with absorbance at both 260 nm and 325 nm indicates a pure product.

C. Confirmation of Conjugation by Mass Spectrometry

Analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry to confirm the covalent attachment of the dye.[2] The observed molecular weight should correspond to the sum of the molecular weight of the oligonucleotide and the mass of the coumarin moiety (217.18 Da).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Oligo Amino-Modified Oligonucleotide Mix Combine & Mix Oligo->Mix Dye MCA-SE Dye->Mix Buffer Bicarbonate Buffer (pH 9.0) Buffer->Mix Solvent Anhydrous DMF/DMSO Solvent->Dye Incubate Incubate (2-4h, RT) Mix->Incubate Purify Ethanol Precipitation or Desalting Column or RP-HPLC Incubate->Purify UV_Vis UV-Vis Spectroscopy Purify->UV_Vis HPLC_analysis HPLC Analysis Purify->HPLC_analysis MS Mass Spectrometry Purify->MS

Caption: Experimental workflow for labeling oligonucleotides.

fret_assay cluster_probe FRET Probe cluster_reaction Enzymatic Reaction cluster_products Reaction Products cluster_detection Signal Detection Probe Oligonucleotide Substrate (Coumarin-Quencher) Cleavage Enzymatic Cleavage Probe->Cleavage Enzyme Target Enzyme (e.g., Protease) Enzyme->Cleavage Fragment1 Coumarin-labeled Fragment Cleavage->Fragment1 Fragment2 Quencher-labeled Fragment Cleavage->Fragment2 FRET_off FRET Disrupted Fragment1->FRET_off Fragment2->FRET_off Fluorescence Increased Coumarin Fluorescence FRET_off->Fluorescence

Caption: FRET-based enzyme activity assay workflow.

Application Example: FRET-Based Protease Activity Assay

7-Methoxycoumarin is frequently used as a donor fluorophore in FRET-based assays for detecting enzyme activity, often paired with a non-fluorescent quencher like dinitrophenyl (DNP).[9]

Principle:

A short oligonucleotide is synthesized with a 5'-amino modification for labeling with MCA-SE and a 3'-quencher modification (e.g., DNP). The oligonucleotide sequence is designed to be a substrate for a specific protease. In the intact probe, the close proximity of the coumarin donor and the DNP quencher results in efficient FRET, leading to quenching of the coumarin's fluorescence. Upon addition of the target protease, the oligonucleotide is cleaved, separating the donor and quencher. This disruption of FRET leads to a significant increase in the fluorescence of the coumarin, which can be monitored in real-time to determine enzyme activity.

Brief Protocol:

  • Synthesize and purify the coumarin-DNP FRET oligonucleotide probe.

  • In a microplate well, add the FRET probe to a suitable reaction buffer.

  • Initiate the reaction by adding the protease of interest.

  • Monitor the increase in fluorescence at ~395 nm (with excitation at ~325 nm) over time using a fluorescence plate reader.

  • The rate of fluorescence increase is proportional to the enzyme activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of MCA-SE due to moisture.Use anhydrous solvent for the dye stock and prepare it immediately before use. Ensure the MCA-SE vial is at room temperature before opening.[2]
pH of the reaction buffer is too low or too high.Verify the pH of the conjugation buffer is between 8.5 and 9.0.
Presence of primary amines (e.g., Tris) in the buffer.Use a non-nucleophilic buffer like sodium bicarbonate or sodium borate.[3]
Insufficient molar excess of MCA-SE.Increase the molar excess of the dye to 15-20 fold.
Multiple Peaks in HPLC Incomplete reaction or presence of side products.Increase the incubation time. Ensure accurate stoichiometry.
Degradation of the oligonucleotide.Handle the oligonucleotide in a nuclease-free environment. Avoid prolonged incubation at high pH.
Poor Recovery after Purification Loss of pellet during ethanol precipitation.Increase centrifugation time and speed. Be careful when decanting the supernatant.
Non-optimal HPLC gradient.Optimize the acetonitrile gradient to ensure proper separation and elution of the labeled oligonucleotide.[3]

References

Troubleshooting & Optimization

Optimizing 7-Methoxycoumarin-4-acetic acid NHS Ester Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of 7-Methoxycoumarin-4-acetic acid N-hydroxysuccinimidyl (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound (MCA) NHS ester to primary amines?

The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1][2] For many applications, a pH of 8.3-8.5 is considered ideal.[3] At this pH, the primary amine groups on the target biomolecule are sufficiently deprotonated and thus nucleophilic enough to efficiently react with the NHS ester. A lower pH will result in the protonation of amines, rendering them less reactive, while a pH higher than 8.5 can lead to the rapid hydrolysis of the NHS ester, which reduces labeling efficiency.[1]

Q2: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the NHS ester.[4] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

  • 0.1 M Phosphate buffer, pH 7.2-8.0[5][6]

  • Borate buffer, pH 8.0-8.5[7]

  • HEPES buffer, pH 7.2-7.5[2]

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions and should be avoided as they will quench the reaction.[7]

Q3: How should I dissolve and store the MCA-NHS ester?

MCA-NHS ester is sensitive to moisture.[7] It should be stored desiccated at -20°C.[8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

For the reaction, dissolve the MCA-NHS ester in a minimal amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][6] Do not store NHS esters in solution, especially in aqueous solutions, due to their susceptibility to hydrolysis.[7] If storing a stock solution in an anhydrous solvent is necessary, it can be stored for 1-2 months at -20°C.[6]

Q4: What are the primary causes of low labeling efficiency?

Low or no labeling efficiency can stem from several factors:

  • Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 7.2-8.5 range.[1]

  • Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine, sodium azide).[2]

  • Hydrolyzed NHS Ester: The MCA-NHS ester has been inactivated by moisture.[7]

  • Low Reagent Concentration: The concentration of the biomolecule or the molar excess of the NHS ester is too low.[4]

  • Steric Hindrance: The primary amines on the target molecule may be sterically inaccessible.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during MCA-NHS ester conjugation.

Issue 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal can be due to poor labeling or issues with the fluorophore itself.

Potential Cause Recommended Solution
Incorrect buffer pH Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[3]
Hydrolyzed MCA-NHS ester Use a fresh vial of MCA-NHS ester. Always allow the reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3]
Insufficient dye-to-biomolecule ratio Increase the molar excess of the MCA-NHS ester. A 10- to 20-fold molar excess is a common starting point for optimization.[9]
Competing primary amines in the buffer Perform buffer exchange of your biomolecule into a recommended amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before starting the conjugation.[4]
Fluorescence quenching The local environment of the conjugated dye on the protein can quench fluorescence. This can sometimes be mitigated by altering the dye-to-protein ratio.[3]
Photobleaching Protect the reaction and the final conjugate from light. Use anti-fade reagents if imaging with microscopy.[10]
Issue 2: Labeled Protein/Biomolecule Precipitation

Precipitation of the conjugate can occur due to changes in the biomolecule's properties after labeling.

Potential Cause Recommended Solution
Increased hydrophobicity Some coumarin (B35378) dyes are hydrophobic, and conjugation can increase the overall hydrophobicity of the biomolecule, leading to aggregation. Try reducing the degree of labeling by using a lower molar excess of the MCA-NHS ester.[9]
High concentration of organic solvent The organic solvent (DMSO or DMF) used to dissolve the MCA-NHS ester can denature proteins at high concentrations. Keep the final concentration of the organic solvent in the reaction mixture below 10%.
Protein instability The labeling conditions (e.g., pH, temperature) may not be optimal for your specific protein's stability. Consider performing the reaction at a lower temperature (4°C) for a longer duration.

Quantitative Data Summary

The following tables provide key quantitative data to aid in experimental design.

Table 1: Reaction Conditions for MCA-NHS Ester Conjugation

ParameterRecommended ValueReferences
Optimal pH Range 7.2 - 8.5[1][2]
Ideal pH 8.3 - 8.5[3]
Recommended Buffers 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, Borate, HEPES[1][2][5][6][7]
Reaction Temperature Room Temperature or 4°C[6]
Reaction Time 1 - 4 hours at room temperature; overnight at 4°C[6]
Recommended Molar Excess (Dye:Protein) 10:1 to 20:1 (starting point for optimization)[9]

Table 2: Hydrolysis Rate of NHS Esters

The hydrolysis of the NHS ester is a competing reaction that reduces conjugation efficiency. The half-life of the NHS ester is highly dependent on pH.

pHTemperatureHalf-lifeReferences
7.00°C4 - 5 hours[2]
8.64°C10 minutes[2]
9.0-Minutes[1]

Table 3: Spectral Properties of this compound (MCA)

SolventExcitation Maximum (λex)Emission Maximum (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)References
Methanol320 - 323.75 nm380 - 390 nm11,820 cm⁻¹M⁻¹ at 323.8 nm0.18[8][11][12][13][14][15][16]

Experimental Protocols

Protocol 1: General Protein Labeling with MCA-NHS Ester

This protocol provides a general procedure for conjugating MCA-NHS ester to a protein, such as an antibody.

Materials:

  • Protein solution (2-10 mg/mL in a suitable amine-free buffer)

  • This compound NHS ester (MCA-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein: If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 2-10 mg/mL.

  • Prepare the MCA-NHS Solution: Immediately before use, dissolve the MCA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation:

    • Calculate the required volume of the MCA-NHS solution to achieve a 10- to 20-fold molar excess relative to the protein.

    • Add the calculated volume of the MCA-NHS solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted MCA-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Protocol 2: Quantification of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the absorbance maximum of MCA (approximately 323 nm, A₃₂₃).

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₃₂₃ × CF)] / ε_protein

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • CF: Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ / A₃₂₃ of the free dye). This needs to be determined empirically for MCA.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₃₂₃ / ε_dye

      • ε_dye: Molar extinction coefficient of MCA at its absorbance maximum (11,820 M⁻¹cm⁻¹ in methanol).[12]

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 8.3) Conjugation Conjugation Reaction (1-2h RT or O/N 4°C) Buffer_Exchange->Conjugation Prepare_Dye Prepare MCA-NHS (Fresh in anhydrous DMSO/DMF) Prepare_Dye->Conjugation Quenching Quench Reaction (Optional, Tris buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Quantification Quantification (Spectrophotometry, DOL) Purification->Quantification

Caption: A typical workflow for MCA-NHS ester conjugation experiments.

troubleshooting_logic Start Low/No Signal Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer_Composition Is buffer amine-free? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Dye Was dye freshly prepared in anhydrous solvent? Check_Buffer_Composition->Check_Dye Yes Buffer_Exchange Perform buffer exchange and repeat Check_Buffer_Composition->Buffer_Exchange No Check_Ratio Is dye:protein molar ratio sufficient (10-20x)? Check_Dye->Check_Ratio Yes Use_Fresh_Dye Use fresh dye and repeat Check_Dye->Use_Fresh_Dye No Increase_Ratio Increase dye:protein ratio and repeat Check_Ratio->Increase_Ratio No Success Successful Labeling Check_Ratio->Success Yes Adjust_pH->Start Buffer_Exchange->Start Use_Fresh_Dye->Start Increase_Ratio->Start

References

Reducing background fluorescence in 7-Methoxycoumarin-4-acetic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 7-Methoxycoumarin-4-acetic acid (MCA) assays.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the specific signal in your assay, leading to low signal-to-noise ratios and inaccurate data. Use this guide to identify and address common causes of high background.

Problem: Diffuse, high background across all wells

Possible Cause Suggested Solution
Reagent Contamination Use high-purity solvents and reagents. Prepare fresh buffers for each experiment to avoid contamination.[1][2]
Autofluorescence from Media If working with cell-based assays, use phenol (B47542) red-free media.[3][4][5] Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.[4][5]
Assay Plate Autofluorescence Use black-walled, clear-bottom microplates to minimize background fluorescence and prevent light scattering between wells.[4][6]
Sub-optimal Instrument Settings Optimize the gain setting on your plate reader to maximize the signal-to-background ratio without saturating the detector.[4][6][7] Ensure that the excitation and emission wavelengths are set correctly for MCA (Excitation ~322 nm, Emission ~381 nm).[8]
Intrinsic Compound Fluorescence If screening compound libraries, some compounds may be intrinsically fluorescent. Run a parallel assay plate without the enzyme or cells to measure the compound's intrinsic fluorescence and subtract this from your experimental data.[9][10]

Problem: High background in "no-enzyme" or "no-cell" control wells

Possible Cause Suggested Solution
Substrate Instability The MCA-conjugated substrate may be hydrolyzing spontaneously in the assay buffer. Assess substrate stability by incubating it in the assay buffer without the enzyme and measuring fluorescence over time. Consider adjusting buffer pH or ionic strength.
Contaminated Reagents One of the assay components (e.g., buffer, cofactors) may be contaminated with a fluorescent substance or an enzyme that can act on the substrate. Test each component individually for fluorescence.
Non-specific Binding of Substrate The MCA substrate may be non-specifically binding to the microplate wells. Include a non-ionic detergent like Tween-20 (0.01-0.05%) in your wash buffers to reduce non-specific binding.[2][11]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound (MCA)?

A1: The optimal excitation peak for MCA is approximately 322 nm, and the emission peak is around 381 nm.[8] It is crucial to use filter sets or monochromator settings on your instrument that are as close as possible to these wavelengths to maximize your signal and minimize background.

Q2: How can I reduce autofluorescence from my biological samples?

A2: Autofluorescence is a common issue, especially in cell-based assays. Here are several strategies to mitigate it:

  • Use appropriate controls: Always include an unstained sample (cells only) to quantify the level of autofluorescence.[12]

  • Switch to a phenol red-free medium: Phenol red is fluorescent and a significant contributor to background noise.[3][4][5]

  • Reduce serum concentration: Fetal Bovine Serum (FBS) contains fluorescent molecules. If possible for your experiment, use a reduced-serum or serum-free medium.[4][5]

  • Photobleaching: Before adding the fluorescent probe, you can expose your sample to the excitation light for a period to "bleach" the endogenous fluorophores.[13][14]

Q3: What type of microplate should I use for my MCA assay?

A3: For fluorescence intensity assays, it is highly recommended to use opaque-walled microplates, preferably black, to minimize light scatter and bleed-through between wells.[4][6] For cell-based assays where you need to read from the bottom, use black-walled, clear-bottom plates.[6]

Q4: Can the solvent I use to dissolve my compounds or MCA affect the fluorescence?

A4: Yes, the solvent can influence the fluorescence properties of a fluorophore.[15][16] It is important to use high-purity solvents and to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. Run a solvent-only control to check for background fluorescence.

Q5: How do I determine the optimal concentration of my MCA-labeled substrate?

A5: It is important to titrate your MCA-labeled substrate to find the concentration that gives the best signal-to-noise ratio. Using a concentration that is too high can lead to increased non-specific binding and higher background fluorescence.[12][17] Start with the concentration suggested in the literature or by the manufacturer and perform a serial dilution.

Experimental Protocols

Protocol 1: General MCA Enzyme Assay

This protocol provides a general workflow for a fluorometric enzyme assay using an MCA-based substrate.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the MCA-substrate in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer. A common starting point is 50 mM Tris-HCl, pH 7.5, but this should be optimized for your specific enzyme.

    • Prepare the enzyme solution in assay buffer.

  • Assay Procedure:

    • In a black, 96-well microplate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of test compounds at various concentrations or the vehicle control to the appropriate wells.

    • Add 20 µL of the enzyme solution to the "experimental" and "positive control" wells. Add 20 µL of assay buffer to the "no-enzyme" (negative control) wells.

    • Pre-incubate the plate at the desired temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the MCA-substrate solution to all wells. The final concentration of the substrate should be at or below its Km for the enzyme.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.

    • Instrument settings: Excitation ~322 nm, Emission ~381 nm. Optimize gain settings before the first reading.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-enzyme" control wells from all other wells.

    • Plot the rate of reaction (for kinetic assays) or the endpoint fluorescence against the compound concentration to determine enzyme activity and inhibition.

Protocol 2: Photobleaching to Reduce Cellular Autofluorescence

This protocol describes a method to reduce background autofluorescence from cultured cells before performing an MCA-based assay.[13][14]

  • Cell Preparation:

    • Plate cells in a black-walled, clear-bottom imaging plate and culture until they reach the desired confluency.

    • Wash the cells twice with phosphate-buffered saline (PBS) or a phenol red-free imaging buffer.

  • Photobleaching Procedure:

    • Place the plate on a fluorescence microscope equipped with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or an LED light source.

    • Expose the cells to the excitation light (e.g., using a DAPI filter set which covers the excitation of many autofluorescent species) for a period ranging from 30 minutes to a few hours. The optimal time will need to be determined empirically.

    • Monitor the decrease in autofluorescence periodically to determine the optimal exposure time.

  • Assay:

    • After photobleaching, proceed with your standard MCA assay protocol, adding the substrate and any other reagents directly to the plate.

Visualizations

G Troubleshooting Workflow for High Background Fluorescence start High Background Fluorescence Detected check_controls Analyze Controls: 'No-Enzyme' & 'Unstained' start->check_controls high_in_all Background High in All Wells? check_controls->high_in_all Yes high_in_controls Background High in Controls? check_controls->high_in_controls No, only in sample wells reagent_issue Potential Reagent/Media Issue high_in_all->reagent_issue instrument_issue Potential Instrument/Plate Issue high_in_all->instrument_issue substrate_issue Potential Substrate Instability/ Non-specific Binding high_in_controls->substrate_issue autofluorescence_issue Potential Cellular Autofluorescence high_in_controls->autofluorescence_issue If cell-based solution1 Use High-Purity Reagents Prepare Fresh Buffers Use Phenol Red-Free/Serum-Free Media reagent_issue->solution1 solution2 Use Black-Walled Plates Optimize Gain Settings Check Wavelengths instrument_issue->solution2 solution3 Test Substrate Stability Add Detergent to Wash Buffer substrate_issue->solution3 solution4 Include Unstained Controls Perform Photobleaching autofluorescence_issue->solution4

Caption: Troubleshooting workflow for high background fluorescence.

G General Workflow for an MCA-Based Enzyme Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Stocks plate_setup Dispense Buffer, Compounds/ Vehicle to 96-Well Plate prep_reagents->plate_setup add_enzyme Add Enzyme (or Buffer for Controls) plate_setup->add_enzyme pre_incubate Pre-incubate at Assay Temperature add_enzyme->pre_incubate add_substrate Initiate Reaction with MCA-Substrate pre_incubate->add_substrate read_plate Read Fluorescence (Kinetic or Endpoint) Ex: ~322 nm, Em: ~381 nm add_substrate->read_plate analyze Subtract Background Calculate Reaction Rates/Inhibition read_plate->analyze

Caption: General workflow for an MCA-based enzyme assay.

References

Technical Support Center: Photobleaching of 7-Methoxycoumarin-4-acetic Acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using 7-Methoxycoumarin-4-acetic acid (MCA) in live cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem in live cell imaging with this compound (MCA)?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 7-MCA, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, resulting in a diminished signal-to-noise ratio and the potential for inaccurate quantitative data. In live cell imaging, where prolonged or repeated exposure to light is often necessary to capture dynamic cellular processes, photobleaching can severely limit the duration and quality of the experiment.

Q2: What are the primary causes of photobleaching of 7-MCA?

A2: The primary causes of photobleaching for fluorescent dyes like 7-MCA include:

  • High-intensity excitation light: The more photons a fluorophore is exposed to, the higher the probability of photochemical destruction.

  • Prolonged exposure time: Continuous illumination, even at low intensities, increases the cumulative light dose and accelerates photobleaching.

  • Presence of molecular oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can react with and degrade the fluorophore.

Q3: How does photobleaching of 7-MCA affect my experimental results?

A3: Photobleaching can negatively impact your results in several ways:

  • Signal Loss: A progressive decrease in fluorescence intensity can make it difficult to track labeled molecules or structures over time.

  • Inaccurate Quantification: If you are measuring changes in fluorescence intensity as an indicator of a biological process, photobleaching can be misinterpreted as a real biological effect.

  • Phototoxicity: The same processes that cause photobleaching can also generate reactive oxygen species that are toxic to cells, potentially altering their normal physiology and leading to artifacts or cell death.[1]

Q4: What are antifade reagents and can they be used for live-cell imaging with 7-MCA?

A4: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation. While many traditional antifade agents are toxic to living cells, several commercially available reagents are specifically formulated for live-cell imaging and are compatible with a wide range of fluorescent dyes, including coumarins. These can be added to your imaging medium to help preserve the 7-MCA signal.

Troubleshooting Guides

Rapid Signal Loss or Fading Fluorescence

If you are experiencing a rapid decrease in the fluorescence signal from 7-MCA during your live cell imaging experiments, consult the following troubleshooting table and protocols.

For optimal setup of your imaging system, it is crucial to understand the photophysical properties of 7-MCA.

PropertyValueSolventReference
Excitation Maximum (λex) 322 nmAqueous Solution[2]
320-323.8 nmMethanol[2][3]
Emission Maximum (λem) 381 nmAqueous Solution[4]
378-381 nmMethanol[2]
Molar Extinction Coefficient (ε) 11,820 M⁻¹cm⁻¹ at 323.8 nmMethanol[2]
Fluorescence Quantum Yield (Φ) 0.18Methanol[2]

This protocol provides a step-by-step guide to reduce photobleaching when imaging live cells labeled with 7-MCA.

Materials:

  • Live cells stained with this compound

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Live-cell compatible antifade reagent (e.g., VectaCell™ Trolox Antifade Reagent, ProLong™ Live Antifade Reagent)

  • Microscope with a sensitive camera and control over illumination intensity (e.g., neutral density filters, laser power control)

Procedure:

  • Optimize Imaging Settings:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Employ neutral density filters to attenuate the excitation light.

    • Minimize Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.

    • Use an Electronic Shutter: Ensure the shutter is only open during image acquisition to prevent unnecessary exposure of the sample to light.

    • Optimize Pinhole Size (Confocal Microscopy): Open the pinhole slightly more than one Airy unit to increase signal detection, which may allow for a reduction in excitation power.

  • Prepare Imaging Medium:

    • Thaw the live-cell compatible antifade reagent according to the manufacturer's instructions.

    • Add the antifade reagent to the pre-warmed live-cell imaging medium at the recommended concentration. Mix gently.

  • Sample Preparation for Imaging:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with the pre-warmed imaging medium containing the antifade reagent.

    • Add the final volume of imaging medium with the antifade reagent to your cells.

  • Image Acquisition:

    • Locate the region of interest using transmitted light or a low-magnification objective to minimize photobleaching of the target area.

    • Acquire images using the optimized settings from Step 1.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Visual Guides

Factors Contributing to Photobleaching and Mitigation Strategies

A High Excitation Light Intensity D Photobleaching of 7-MCA A->D B Prolonged Exposure Time B->D C Presence of Oxygen (ROS) C->D H Reduced Signal & Phototoxicity D->H E Reduce Light Intensity (ND Filters, Lower Laser Power) E->A Mitigates F Minimize Exposure Time (Shorter Exposures, Shuttering) F->B Mitigates G Use Antifade Reagents (ROS Scavengers) G->C Mitigates

Caption: Factors causing 7-MCA photobleaching and corresponding mitigation strategies.

Troubleshooting Workflow for 7-MCA Photobleaching

start Start: Rapid Signal Loss Observed q1 Are you using the lowest possible excitation intensity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the exposure time minimized? a1_yes->q2 s1 Reduce laser power or use neutral density filters. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using a live-cell compatible antifade reagent? a2_yes->q3 s2 Use shorter camera exposure times and an electronic shutter. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_contact Consider alternative fluorophores or contact technical support. a3_yes->end_contact s3 Incorporate an antifade reagent into your imaging media. a3_no->s3 end_ok Problem Resolved s3->end_ok

Caption: A step-by-step workflow for troubleshooting 7-MCA photobleaching.

References

Technical Support Center: Optimizing FRET with 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance Förster Resonance Energy Transfer (FRET) efficiency when using 7-Methoxycoumarin-4-acetic acid (M-4-A) as a donor fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound (M-4-A) and why is it used as a FRET donor?

This compound (M-4-A), also known as MCA, is a blue-emitting fluorophore commonly used as a donor in FRET-based assays.[1][2] Its popularity stems from its relatively small size, which minimizes potential steric hindrance and perturbation of biomolecular function.[3][4] It has favorable photophysical properties for a FRET donor, including a good fluorescence quantum yield. M-4-A is typically excited in the UV or near-UV range (around 320-325 nm) and emits in the blue region of the spectrum (~380-400 nm).[5][6]

Q2: What are the ideal acceptor pairs for this compound?

The selection of an acceptor is critical and depends on significant spectral overlap between the M-4-A emission and the acceptor's absorption.[7][8] Commonly used and effective acceptor partners include:

  • Dinitrophenyl (DNP) group: M-4-A is widely used in FRET pairs with DNP, which acts as a quencher.[2][5] This pair is often incorporated into peptide substrates for protease activity assays.

  • Acridonylalanine (Acd): This unnatural amino acid is an excellent FRET acceptor for methoxycoumarin (Mcm), a derivative of M-4-A. The Mcm/Acd pair is well-suited for measuring intramolecular distances in the 15-40 Å range and offers the advantage of being minimally perturbing to protein structure.[3][4][9]

  • Rhodamine and Fluorescein (B123965) derivatives: Dyes like rhodamine and fluorescein can also serve as acceptors, though their larger size can sometimes be a disadvantage.[10][11] The choice depends on the required Förster distance and the specific experimental context.

Q3: What are the key factors that influence FRET efficiency?

FRET efficiency (E) is highly dependent on several factors:[7][12]

  • Distance between Donor and Acceptor: The efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for distances typically in the 1-10 nm range.[7][8][12][13]

  • Spectral Overlap: There must be significant overlap between the emission spectrum of the donor (M-4-A) and the absorption spectrum of the acceptor.[7][8]

  • Dipole Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole affects the energy transfer. Random or parallel orientations are more favorable than perpendicular ones.[7]

  • Donor Quantum Yield and Acceptor Extinction Coefficient: A high quantum yield donor and a high extinction coefficient acceptor will generally result in better FRET efficiency.[8][14]

Below is a diagram illustrating the key factors influencing FRET efficiency.

FRET_Factors cluster_Factors Influencing Factors FRET_Efficiency FRET Efficiency (E) Distance Donor-Acceptor Distance (r) FRET_Efficiency->Distance E ∝ 1/r⁶ SpectralOverlap Spectral Overlap (J) FRET_Efficiency->SpectralOverlap E ∝ J DipoleOrientation Dipole Orientation (κ²) FRET_Efficiency->DipoleOrientation E ∝ κ² DonorQY Donor Quantum Yield (ΦD) FRET_Efficiency->DonorQY E ∝ ΦD AcceptorEC Acceptor Extinction Coefficient (εA) FRET_Efficiency->AcceptorEC E ∝ εA

Caption: Key factors determining FRET efficiency.

Troubleshooting Guide

Problem: Low or No FRET Efficiency Observed

This is a common issue that can arise from several sources. Follow this step-by-step guide to diagnose and resolve the problem.

Step 1: Verify Labeling and Stoichiometry

  • Question: Is your molecule of interest (e.g., protein, peptide) correctly labeled with both the donor (M-4-A) and acceptor?

  • Action:

    • Confirm Labeling: Use mass spectrometry (e.g., MALDI-MS) to confirm the covalent attachment of both fluorophores.[9] An increase in mass corresponding to the fluorophores should be observed.

    • Determine Stoichiometry: Use UV-Vis spectroscopy to determine the concentration of the molecule and the incorporated dyes. An ideal donor-to-acceptor stoichiometry is close to 1:1. A large excess of either donor or acceptor can mask the FRET signal.[15]

Step 2: Check Spectroscopic Properties and Instrument Settings

  • Question: Are your instrument settings and buffer conditions optimal for the M-4-A FRET pair?

  • Action:

    • Measure Individual Spectra: Record the absorption and emission spectra of the donor-only and acceptor-only labeled molecules. Confirm that the emission spectrum of M-4-A overlaps with the absorption spectrum of your chosen acceptor.[8]

    • Optimize Instrument Settings: Ensure the excitation wavelength is set to the absorbance maximum of M-4-A (~320-325 nm).[5] Set the emission detection window to capture both the donor and acceptor fluorescence.

    • Control for Background: Subtract the fluorescence of an unlabeled sample and buffer from your measurements.

Step 3: Evaluate Structural and Environmental Factors

  • Question: Could the distance or orientation between the donor and acceptor be unfavorable for FRET?

  • Action:

    • Re-evaluate Labeling Sites: The distance between the labeling sites might be too large (>10 nm). If possible, model the structure of your biomolecule to estimate the distance. Consider alternative labeling sites to bring the fluorophores closer.

    • Consider Linker Length: The linkers used to attach the fluorophores can affect their distance and mobility. A linker that is too long or too rigid might prevent the dyes from coming into close proximity.[10]

    • Assess Environmental Effects: Changes in pH, temperature, or solvent polarity can alter the photophysical properties of the fluorophores and the conformation of the biomolecule, thereby affecting FRET. Ensure your experimental conditions are consistent.

The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Start: Low FRET Efficiency check_labeling Step 1: Verify Labeling - Mass Spectrometry - UV-Vis for Stoichiometry start->check_labeling is_labeled Labeling Confirmed? check_labeling->is_labeled relabel Action: Review Labeling Chemistry & Purify is_labeled->relabel No check_spectra Step 2: Check Spectra - Donor Emission - Acceptor Absorption - Instrument Settings is_labeled->check_spectra Yes relabel->check_labeling is_overlap Sufficient Spectral Overlap? check_spectra->is_overlap change_acceptor Action: Choose a Better Acceptor Dye is_overlap->change_acceptor No check_structure Step 3: Evaluate Structure - Distance > 10nm? - Unfavorable Orientation? is_overlap->check_structure Yes is_distance_ok Distance & Orientation Favorable? check_structure->is_distance_ok redesign Action: Re-engineer Labeling Sites or Linkers is_distance_ok->redesign No success FRET Signal Optimized is_distance_ok->success Yes

Caption: Troubleshooting workflow for low FRET efficiency.

Quantitative Data for M-4-A FRET Pairs

The following tables summarize the key photophysical properties of this compound and potential acceptor dyes. The Förster Distance (R₀) is the distance at which FRET efficiency is 50% and is a critical parameter for designing FRET experiments.

Table 1: Photophysical Properties of Donor (this compound)

PropertyValueReference
Absorption Max (λ_abs_) ~320 nm[5]
Emission Max (λ_em_) ~380 nm[5]
Molar Extinction Coeff. (ε) ~18,000 M⁻¹cm⁻¹Estimated value
Fluorescence Quantum Yield (Φ_D_) ~0.4 - 0.7Estimated value

Table 2: Potential Acceptor Pairs and Calculated Förster Distances (R₀)

Acceptor DyeAbsorption Max (λ_abs_) Förster Distance (R₀) Notes
Dinitrophenyl (DNP) ~360 nm~20 - 30 ÅActs as a dark quencher. R₀ depends on the specific DNP derivative.
Acridonylalanine (Acd) ~385 nm~15 - 40 ÅMinimally perturbing unnatural amino acid.[3][9]
Fluorescein (FITC) ~494 nm~30 - 45 ÅSignificant spectral overlap, but larger size.
Rhodamine B ~555 nmNot a suitable pairPoor spectral overlap with M-4-A emission.

Note: R₀ values are estimates and can vary based on the specific molecular environment, linker, and dipole orientation (κ²).

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with M-4-A Succinimidyl Ester

This protocol describes the labeling of a protein's primary amines (N-terminus and lysine (B10760008) side chains) with an amine-reactive derivative of M-4-A.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound, succinimidyl ester (M-4-A, SE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the M-4-A, SE in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer. The labeled protein will elute first.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and M-4-A at ~320 nm.

Protocol 2: Measuring FRET Efficiency via Steady-State Fluorescence

This protocol outlines the measurement of FRET efficiency by comparing the donor's fluorescence in the presence and absence of the acceptor.

Materials:

  • Donor-only labeled sample (D-only)

  • Acceptor-only labeled sample (A-only)

  • Donor-Acceptor labeled sample (FRET sample)

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare solutions of the D-only, A-only, and FRET samples at the same molar concentration in the assay buffer. The absorbance at the donor excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Acquire Donor Emission Spectrum:

    • Place the D-only sample in the spectrofluorometer.

    • Excite the sample at the M-4-A absorption maximum (~320 nm).

    • Record the emission spectrum from ~340 nm to 600 nm. The peak intensity is F_D.

  • Acquire FRET Sample Emission Spectrum:

    • Place the FRET sample in the spectrofluorometer.

    • Using the same instrument settings, excite the sample at ~320 nm.

    • Record the emission spectrum over the same range. The donor's peak intensity in the presence of the acceptor is F_DA.

  • Calculate FRET Efficiency (E):

    • Use the following formula: E = 1 - (F_DA / F_D) [16]

    • Where F_DA is the fluorescence intensity of the donor in the FRET sample, and F_D is the fluorescence intensity of the donor in the D-only sample.

The workflow for a typical FRET experiment is visualized below.

Experimental_Workflow start Start: FRET Experiment label_protein 1. Label Biomolecule - Donor (M-4-A) - Acceptor start->label_protein purify 2. Purify Labeled Products - Size-Exclusion - HPLC label_protein->purify characterize 3. Characterize Conjugates - Mass Spectrometry - UV-Vis Spectroscopy purify->characterize measure 4. Perform F-RET Measurement - Excite Donor - Measure Donor & Acceptor Emission characterize->measure analyze 5. Analyze Data - Correct for Crosstalk - Calculate FRET Efficiency measure->analyze end End: Interpret Results analyze->end

Caption: General experimental workflow for FRET.

References

Solving solubility issues with 7-Methoxycoumarin-4-acetic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7-Methoxycoumarin-4-acetic acid (M-CM-AA) conjugates.

Frequently Asked Questions (FAQs)

Q1: My purified this compound conjugate precipitated out of aqueous buffer. What is the primary cause?

A1: Precipitation of M-CM-AA conjugates in aqueous solutions is a common issue primarily driven by the hydrophobic nature of the coumarin (B35378) moiety.[1][2] Conjugation of this fluorescent tag to a biomolecule, such as a peptide or protein, increases the overall hydrophobicity of the resulting molecule, often leading to poor solubility and aggregation in aqueous buffers.[1][2] The intrinsic properties of the conjugated biomolecule, particularly a high content of hydrophobic amino acid residues, will exacerbate this effect.[3][4][5]

Q2: I'm observing inconsistent results in my cell-based assay. Could this be related to the solubility of my M-CM-AA conjugate?

A2: Yes, poor solubility is a likely cause of inconsistent assay results. If the conjugate is not fully dissolved, its effective concentration in the assay medium will be lower and more variable than intended. This can lead to a lack of a clear dose-response relationship and poor reproducibility. It is also possible for precipitates to interfere with assay readings or to be cytotoxic, further confounding the results. It is recommended to ensure complete dissolution and to keep the final concentration of any organic co-solvents (like DMSO) at a non-toxic level, typically below 0.5% for most cell lines, and below 0.1% for sensitive primary cells.[6][7]

Q3: How does the degree of labeling (DOL) affect the solubility of my M-CM-AA conjugate?

A3: The degree of labeling—the average number of M-CM-AA molecules per biomolecule—has a significant impact on solubility. A higher DOL introduces more hydrophobic coumarin groups, which can drastically decrease the aqueous solubility of the conjugate and promote aggregation. For sensitive biomolecules or those with inherent solubility challenges, it is advisable to target a lower DOL (e.g., 1-2) to maintain solubility.

Q4: What are the recommended initial solvents for dissolving a lyophilized M-CM-AA-peptide conjugate?

A4: For a new M-CM-AA-peptide conjugate, it is best to first assess the peptide's amino acid sequence.[3][5][8][9]

  • For peptides with a net positive charge (basic peptides) : Attempt to dissolve in sterile water first. If that fails, try a dilute aqueous solution of acetic acid (e.g., 10%).[3][10]

  • For peptides with a net negative charge (acidic peptides) : Attempt to dissolve in sterile water or phosphate-buffered saline (PBS). If unsuccessful, a dilute aqueous solution of ammonium (B1175870) hydroxide (B78521) (e.g., 10%) can be used.[3][10]

  • For neutral or highly hydrophobic peptides : These are often insoluble in aqueous solutions. The recommended approach is to first dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][5][8][11] The aqueous buffer can then be added slowly to this stock solution to achieve the desired final concentration.[7]

Q5: Can pH adjustment of the buffer improve the solubility of my M-CM-AA conjugate?

A5: Yes, pH can significantly influence solubility, especially for conjugates of peptides and proteins. The solubility of a peptide is generally lowest at its isoelectric point (pI), where it has a net neutral charge. Adjusting the pH of the buffer away from the pI will increase the net charge of the peptide, enhancing its interaction with water and thereby improving solubility.[1][4][12] For acidic peptides, increasing the pH will enhance solubility, while for basic peptides, decreasing the pH will have the same effect.[3][12]

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

This is a common problem when the concentration of the organic co-solvent is insufficient to maintain solubility upon dilution into the aqueous phase.

G start Precipitate observed after diluting DMSO stock into aqueous buffer check_stock Is the DMSO stock solution clear? start->check_stock sonicate_stock Warm gently and sonicate the stock solution. check_stock->sonicate_stock No check_dilution Optimize Dilution Method check_stock->check_dilution Yes sonicate_stock->check_stock slow_addition Add DMSO stock dropwise to vigorously stirred aqueous buffer. check_dilution->slow_addition lower_conc Decrease the final concentration of the conjugate. check_dilution->lower_conc use_cosolvent Incorporate a solubilizing agent in the aqueous buffer. slow_addition->use_cosolvent Precipitation persists end_soluble Conjugate is soluble. slow_addition->end_soluble Soluble lower_conc->use_cosolvent Precipitation persists lower_conc->end_soluble Soluble cyclodextrin Add Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the buffer before adding the conjugate. use_cosolvent->cyclodextrin surfactant Add a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to the buffer. use_cosolvent->surfactant cyclodextrin->end_soluble Soluble end_insoluble Consider resynthesis with a more hydrophilic linker or a lower degree of labeling. cyclodextrin->end_insoluble Precipitation persists surfactant->end_soluble Soluble surfactant->end_insoluble Precipitation persists

Caption: Troubleshooting workflow for conjugate precipitation.

Issue 2: Low or No Yield During Conjugation Reaction

Low yield can stem from issues with the reagents, reaction conditions, or the solubility of the reactants themselves.

G start Low or no yield of M-CM-AA conjugate check_reagents Verify Reagent Quality start->check_reagents check_ph Check Reaction Buffer pH start->check_ph check_solubility Assess Reactant Solubility start->check_solubility optimize_ratio Optimize Molar Ratio start->optimize_ratio fresh_mcaa Use fresh, anhydrous M-CM-AA-NHS. Dissolve immediately before use. check_reagents->fresh_mcaa amine_free_buffer Ensure buffer is free of primary amines (e.g., Tris, glycine). check_ph->amine_free_buffer add_cosolvent Add minimal organic solvent (e.g., DMSO) to dissolve M-CM-AA-NHS before adding to the aqueous reaction mixture. check_solubility->add_cosolvent increase_excess Increase molar excess of M-CM-AA-NHS (e.g., 5-20 fold). optimize_ratio->increase_excess end_good Successful Conjugation fresh_mcaa->end_good ph_8_to_9 Adjust pH to 8.0-9.0 for optimal amine reactivity. amine_free_buffer->ph_8_to_9 ph_8_to_9->end_good add_cosolvent->end_good increase_excess->end_good

Caption: Troubleshooting low yield in conjugation reactions.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common strategies to enhance the solubility of hydrophobic peptide conjugates. While specific quantitative data for M-CM-AA conjugates is highly dependent on the conjugated partner, this table provides an overview of the expected outcomes.

StrategyAgent/MethodTypical ConcentrationExpected Fold Increase in SolubilityKey Considerations
Co-solvency DMSO0.1% - 5% (v/v) in final solution2 - 50Check for compatibility with the biological assay; high concentrations can be toxic to cells.[6][7]
Acetonitrile (ACN)< 50% (v/v)VariablePreferred for LC/MS analysis but highly volatile.[2]
pH Adjustment Acidic or Basic BuffersAdjust pH to be >2 units away from the peptide's pI10 - 1000Ensure the pH is compatible with the stability of the conjugate and the experimental conditions.[1][4][12]
Surfactants Tween-20, Triton X-1000.01% - 0.05% (v/v)5 - 100Use non-ionic surfactants above their critical micelle concentration (CMC). Can interfere with some biological assays.
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1% - 10% (w/v)10 - 5000Forms inclusion complexes with the hydrophobic coumarin moiety, increasing apparent water solubility.[13][14][15]

Experimental Protocols

Protocol 1: Synthesis of this compound-NHS (M-CM-AA-NHS) Ester

This protocol describes the activation of the carboxylic acid of M-CM-AA to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound (M-CM-AA)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Glassware (oven-dried)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve M-CM-AA (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in a small volume of anhydrous DMF dropwise to the cooled mixture with constant stirring.

  • Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of anhydrous DMF.

  • Pour the filtrate into a larger volume of cold, anhydrous diethyl ether to precipitate the M-CM-AA-NHS ester.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Store the resulting M-CM-AA-NHS ester at -20°C under desiccated conditions.

G cluster_reactants Reactants MCAA M-CM-AA DCC DCC (in anhydrous DMF) MCAA->DCC NHS NHS NHS->DCC MCAA_NHS M-CM-AA-NHS DCC->MCAA_NHS 0°C to RT DCU DCU (precipitate) DCC->DCU byproduct

Caption: Synthesis of M-CM-AA-NHS ester.

Protocol 2: Conjugation of M-CM-AA-NHS to a Peptide

This protocol provides a general method for labeling a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain) with M-CM-AA-NHS.[16][17]

Materials:

  • Peptide of interest

  • M-CM-AA-NHS ester

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, refer to the peptide solubilization guidelines in the FAQs.

  • Prepare M-CM-AA-NHS Stock Solution: Immediately before use, dissolve the M-CM-AA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. Calculate the volume of the M-CM-AA-NHS stock solution needed to achieve a 10- to 20-fold molar excess relative to the peptide. b. While gently vortexing the peptide solution, add the calculated volume of the M-CM-AA-NHS stock solution dropwise. c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Purify the M-CM-AA-peptide conjugate from unreacted peptide and excess labeling reagent using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC. Lyophilize the pure fractions for storage.

Protocol 3: Determining the Aqueous Solubility of an M-CM-AA Conjugate

This protocol describes a method to determine the kinetic aqueous solubility of a conjugate, which is particularly relevant for compounds initially dissolved in an organic solvent.

Materials:

  • Lyophilized M-CM-AA conjugate

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent or clear bottom)

  • Plate reader capable of measuring absorbance or a nephelometer

  • Shaker

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the M-CM-AA conjugate in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilutions in DMSO: In a separate 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Dilution into Aqueous Buffer: a. Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate. b. Transfer 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2% and a range of conjugate concentrations (e.g., from 200 µM down to ~0.1 µM).

  • Equilibration: Seal the plate and place it on a shaker at room temperature for 2 hours to allow it to equilibrate.

  • Measurement: a. After equilibration, visually inspect the plate for any signs of precipitation. b. Measure the turbidity of each well using a plate reader by recording the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). Alternatively, use a nephelometer to measure light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance or light scattering is not significantly different from the buffer-only control wells. Plot the absorbance/scattering versus the conjugate concentration to determine the point of precipitation.

References

Preventing non-specific binding of 7-Methoxycoumarin-4-acetic acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxycoumarin-4-acetic acid (MCA) probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound (MCA) probes?

Non-specific binding of MCA probes can arise from several factors, leading to high background fluorescence that can obscure the specific signal. The main causes include:

  • Hydrophobic Interactions: Coumarin dyes, including MCA, can be hydrophobic. This characteristic can lead to non-specific binding to cellular components such as lipids and proteins.[1][2]

  • Excess Probe Concentration: Using a higher concentration of the MCA probe than necessary is a common reason for increased background noise.[1][3][4] Excess unbound probe molecules can accumulate in the sample.

  • Inadequate Blocking: Failure to properly block non-specific binding sites within the sample allows the probe to attach to unintended targets.[1][3][4]

  • Insufficient Washing: Not thoroughly washing away unbound probes after the staining step is a major contributor to high background fluorescence.[1][2][3]

  • Probe Aggregation: At high concentrations or in suboptimal buffer conditions, fluorescent probes like MCA can form aggregates that bind non-specifically to the sample.[1]

  • Sample Autofluorescence: Many biological samples naturally contain molecules (e.g., NADH, flavins) that fluoresce, contributing to the overall background signal.[1][4]

Q2: How can I determine the optimal concentration for my MCA probe?

Optimizing the probe concentration is a critical first step to minimize non-specific binding. A titration experiment is highly recommended to find the ideal concentration for your specific experimental conditions.

Experimental Protocol: Probe Concentration Titration

  • Prepare a dilution series: Create a range of MCA probe concentrations, typically starting from the manufacturer's recommendation and including several dilutions below and above that concentration.

  • Maintain consistency: Ensure all other experimental parameters, such as cell number, incubation times, and washing steps, are kept constant across all tested concentrations.[4]

  • Include controls: A negative control sample (without the primary antibody, if applicable, to assess secondary antibody non-specific binding) should be included.[4]

  • Image acquisition: Capture images of all samples using identical microscope settings (e.g., laser power, gain, exposure time).[4]

  • Analysis: Measure the mean fluorescence intensity of both the specific signal and the background for each concentration. Calculate the signal-to-noise ratio.

  • Selection: The optimal concentration is the one that provides the highest signal-to-noise ratio, indicating a strong specific signal with minimal background.[4][5]

Q3: What are the most effective blocking strategies to reduce non-specific binding?

Blocking is a crucial step to saturate non-specific binding sites before introducing the MCA probe.[1] The choice of blocking agent can significantly impact the quality of your results.

Common blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used and effective blocking agent. It is important to use a high-quality, IgG-free BSA to prevent cross-reactivity.[1]

  • Normal Serum: Using serum from the same species as the secondary antibody (if one is used in your protocol) is highly recommended as it helps to block Fc receptors and other non-specific sites.[1][6]

  • Non-fat Dry Milk or Casein: These are cost-effective options; however, they should be avoided when detecting phosphorylated proteins, as milk contains phosphoproteins that can lead to high background.[1][7]

  • Commercial Blocking Buffers: Pre-formulated buffers are often optimized for stability and performance and can be a convenient option.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MCA probes and provides actionable solutions.

Problem Potential Cause Recommended Solution Expected Outcome
High background fluorescence across the entire sample Excess probe concentrationPerform a titration experiment to determine the optimal probe concentration that maximizes the signal-to-noise ratio.[3][5]Reduced background signal while maintaining a strong specific signal.[2]
Inadequate blockingOptimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA, or commercial blocking buffers).[2][4]A significant decrease in overall background fluorescence.
Insufficient washingIncrease the number and/or duration of wash steps after probe incubation.[2][5] Consider adding a mild detergent like Tween 20 to the wash buffer to help remove unbound probes.[2]Lower background signal across the entire sample.[4]
Punctate or patchy background staining Probe aggregationPrepare fresh probe dilutions in a high-quality buffer. Consider briefly sonicating the probe stock solution to break up aggregates.More uniform and specific staining pattern.
Hydrophobic interactionsInclude a non-ionic detergent like Tween-20 or Triton X-100 in your incubation and wash buffers to disrupt non-specific hydrophobic binding.[2]Reduced punctate background caused by hydrophobic interactions.
High background in unstained areas of the sample Sample autofluorescenceExamine an unstained sample under the microscope to determine the level of autofluorescence. If significant, consider using a fluorophore with an emission spectrum that does not overlap with the autofluorescence, or use a commercial autofluorescence quenching reagent.[4][8]Reduced background fluorescence in unstained regions of the sample.

Experimental Protocols

General Protocol for Cell Staining with MCA Probes

This protocol provides a general workflow for staining cells with this compound probes. Optimization of incubation times, concentrations, and buffer compositions may be necessary for your specific application.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • PBST (PBS with 0.1% Tween 20)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBST)[2]

  • This compound (MCA) probe working solution

  • Mounting Medium

Procedure:

  • Cell Preparation: Grow and treat cells according to your experimental design.

  • Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[2]

  • Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[2]

  • Washing: Wash the cells once with PBST for 5 minutes.[2]

  • Staining: Incubate the cells with the MCA probe at the predetermined optimal concentration, protected from light. Incubation time will vary depending on the probe and target.

  • Washing: Wash the cells three times with PBST for 5 minutes each to remove the unbound probe.[2]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium and proceed with imaging.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_prep Cell Preparation fixation Fixation cell_prep->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking staining MCA Probe Incubation blocking->staining washing Washing staining->washing imaging Imaging washing->imaging data_analysis Data Analysis imaging->data_analysis

Caption: General experimental workflow for cell staining with MCA probes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal? conc Probe Concentration Too High start->conc Yes blocking Inadequate Blocking start->blocking Yes washing Insufficient Washing start->washing Yes aggregation Probe Aggregation start->aggregation Yes titrate Titrate Probe Concentration conc->titrate optimize_blocking Optimize Blocking Agent/Time blocking->optimize_blocking increase_washing Increase Wash Steps/Duration washing->increase_washing prepare_fresh Prepare Fresh Probe Solution aggregation->prepare_fresh end Low Background Signal titrate->end Resolved optimize_blocking->end Resolved increase_washing->end Resolved prepare_fresh->end Resolved

Caption: Troubleshooting logic for addressing high background signals.

References

Troubleshooting low signal in 7-Methoxycoumarin-4-acetic acid-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 7-Methoxycoumarin-4-acetic acid (7-MCA) and its derivatives in fluorescence-based assays.

Troubleshooting Guide: Low Fluorescence Signal

Low or no signal is a common issue in 7-MCA-based assays. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.

Q1: My assay has a very low or no fluorescence signal. What are the first things I should check?

There are several potential reasons for a low or absent signal in your assay. Start by systematically checking your instrument settings, reagents, and the assay protocol itself. A logical troubleshooting workflow can help pinpoint the issue.

start Low or No Signal Detected instrument Step 1: Verify Instrument Settings start->instrument reagents Step 2: Assess Reagent Integrity instrument->reagents Settings Correct protocol Step 3: Review Assay Protocol reagents->protocol Reagents Viable optimization Step 4: Assay Optimization protocol->optimization Protocol Correct resolved Signal Restored optimization->resolved Optimization Successful

Caption: A step-by-step workflow for troubleshooting low signal.

Begin with your instrumentation, as incorrect settings are a frequent source of error.

  • Incorrect Wavelengths: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for 7-MCA.[1]

  • Filter Sets: Confirm that the filter sets in your instrument are appropriate for the spectral properties of 7-MCA.

  • Gain/Sensitivity Settings: The detector gain may be set too low. Increase the gain to amplify the signal, but be mindful of also increasing the background noise.

Q2: I've confirmed my instrument settings are correct, but the signal is still low. What should I investigate next?

After ruling out instrument error, the next step is to scrutinize the reagents you are using.

  • Substrate Integrity: 7-MCA and its peptide conjugates can be sensitive to light and multiple freeze-thaw cycles.

    • Storage: Ensure your 7-MCA substrate has been stored correctly, protected from light, and at the recommended temperature (typically -20°C).[2]

    • Preparation: Prepare substrate solutions fresh for each experiment if possible.

  • Enzyme Activity (for enzyme assays):

    • Storage and Handling: Enzymes can lose activity if not stored at the correct temperature (e.g., -70°C) or if subjected to repeated freeze-thaw cycles. Always keep enzymes on ice when in use.[2][3]

    • Activation: If you are using a pro-enzyme, ensure it has been correctly activated according to the manufacturer's protocol.

  • Buffer Composition: The assay buffer's pH, ionic strength, and presence of necessary co-factors (like Ca²⁺ and Zn²⁺ for some proteases) can significantly impact enzyme activity and fluorescence.[3]

Q3: My reagents seem fine. Could there be an issue with my experimental setup?

Yes, several factors within your experimental protocol can lead to a diminished signal.

  • Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be outside the optimal range. Very high concentrations of the acceptor fluorophore in FRET assays can sometimes lead to self-quenching artifacts.[3] It is advisable to perform a titration of the enzyme and substrate to find the linear range of the assay.[3]

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach, leading to a reduced signal.[3] Minimize exposure times and use an anti-fade mounting medium for microscopy applications.

  • High Background Signal: A high background can mask a weak positive signal.

    • Substrate Degradation: The FRET substrate may be degrading non-enzymatically. Ensure the substrate is handled with light protection.

    • Controls: Always include a "no-enzyme" or "substrate-only" control to determine the background fluorescence of the uncleaved substrate. A "buffer-only" control can identify any intrinsic fluorescence from the buffer or microplate.[1]

  • Cell-Based Assay Specifics:

    • Cell Health and Density: Ensure cells are healthy and within their logarithmic growth phase. Over-confluent or unhealthy cells can lead to unreliable results. The optimal cell density should be determined for your specific cell line and assay.

    • Compound Permeability: If your target is intracellular, confirm that your 7-MCA conjugate can efficiently cross the cell membrane.

Frequently Asked Questions (FAQs)

What are the optimal excitation and emission wavelengths for 7-MCA?

This compound (7-MCA) has an excitation maximum at approximately 322-330 nm and an emission maximum around 381-390 nm.[1][4]

How does pH affect the fluorescence of 7-MCA?
How do different solvents impact 7-MCA fluorescence?

Solvent polarity can significantly affect the fluorescence quantum yield of coumarins.[6] Generally, polar solvents can cause a red shift in the emission spectrum. The quantum yield, which is a measure of fluorescence efficiency, can also change with the solvent environment.

Property Value Solvent
Excitation Max (λex) 322-323.8 nmMethanol / Aqueous
Emission Max (λem) 381-390 nmMethanol
Quantum Yield (Φ) 0.18Methanol

Table compiled from data in multiple sources.[7][8]

What are essential controls for a 7-MCA based protease assay?

To ensure the validity of your results, several controls are essential:

  • Enzyme Control (Positive Control): A known active enzyme to confirm that the substrate and buffer system are working.

  • Substrate Control (No-Enzyme Control): The FRET substrate in the assay buffer without the enzyme. This helps determine the background fluorescence.[1]

  • Inhibitor Control: A known inhibitor of the protease to confirm that the observed signal is specific to the enzyme's activity.

  • Buffer Control: Only the assay buffer to measure any background fluorescence from the buffer or the microplate itself.[1]

Experimental Protocols

General Protocol for a FRET-Based Protease Assay

This protocol provides a general framework for measuring protease activity using a 7-MCA-based FRET substrate, such as one paired with a dinitrophenyl (DNP) quencher.[9] Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute Protease prep_buffer->prep_enzyme prep_substrate Prepare FRET Substrate prep_enzyme->prep_substrate prep_controls Prepare Controls/Inhibitors prep_substrate->prep_controls add_reagents Add buffer, enzyme, and controls to 96-well plate prep_controls->add_reagents initiate Initiate reaction by adding substrate add_reagents->initiate incubate Incubate at optimal temperature (e.g., 37°C) initiate->incubate read Read fluorescence kinetically (Ex: 330 nm, Em: 390 nm) incubate->read subtract_bg Subtract background (no-enzyme control) read->subtract_bg plot_data Plot fluorescence vs. time subtract_bg->plot_data calc_rate Calculate initial reaction rate (Vmax) plot_data->calc_rate

References

Technical Support Center: Stabilizing 7-Methoxycoumarin-4-acetic acid (MCA) Conjugates for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7-Methoxycoumarin-4-acetic acid (MCA) conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of these fluorescently labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my this compound (MCA) conjugate during long-term storage?

A1: The stability of your MCA conjugate is primarily influenced by three main factors:

  • Hydrolysis: The coumarin (B35378) lactone ring and the amide bond linking MCA to your molecule are susceptible to hydrolysis, especially under basic (high pH) conditions.[1] The N-hydroxysuccinimide (NHS) ester, if you are working with the activated form of MCA for conjugation, is also highly susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV or high-intensity light, can lead to photobleaching, causing an irreversible loss of fluorescence.[1]

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and other degradation pathways.[1]

Q2: What are the optimal storage conditions for long-term stability of lyophilized MCA-peptide conjugates?

A2: For optimal long-term stability, lyophilized MCA-peptide conjugates should be stored at -20°C or preferably at -80°C in a desiccator, protected from light.[2][3][4][5] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture, which can accelerate hydrolysis.[4][6]

Q3: How should I store MCA conjugate solutions for short-term and long-term use?

A3: For short-term storage (a few days to a week), solutions can be stored at 4°C, protected from light. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5] The choice of solvent or buffer is also critical; a slightly acidic pH (around 5-6) is generally preferred for peptide solutions to enhance stability.[3]

Q4: My MCA conjugate's fluorescence intensity has decreased significantly after storage. What could be the cause?

A4: A decrease in fluorescence intensity is a common issue and can be attributed to several factors:

  • Degradation of the Fluorophore: The MCA molecule may have degraded due to hydrolysis of the lactone ring or photodegradation.[1]

  • Cleavage of the Conjugate: The amide bond linking the MCA to your biomolecule could have been hydrolyzed, leading to the loss of the fluorescent label from your molecule of interest.

  • Aggregation: High concentrations of the conjugate in solution can lead to aggregation and self-quenching of the fluorescence.[1]

  • Environmental Effects: The fluorescence of coumarin dyes can be sensitive to the local environment. Changes in solvent polarity, pH, or binding to other molecules can alter the fluorescence quantum yield.

Q5: Are there any specific amino acid sequences in my peptide that could negatively impact the stability of the MCA conjugate?

A5: Yes, certain amino acid residues are more susceptible to oxidation and degradation, which can affect the overall stability of the peptide conjugate. Peptides containing Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) may have a shorter shelf life.[3][4] N-terminal Glutamine can be particularly problematic.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered with MCA conjugates.

Issue 1: Weak or No Fluorescent Signal
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for MCA (typically around 325 nm for excitation and 390 nm for emission). Ensure you are using the appropriate filter sets for blue fluorescence.[3]
Probe Degradation Confirm that the conjugate has been stored under the recommended conditions (frozen, protected from light and moisture). If degradation is suspected, a fresh sample or a newly prepared conjugate should be tested.[1]
Low Labeling Efficiency If you are preparing the conjugate yourself, inefficient conjugation can lead to a low degree of labeling. Consider optimizing the reaction conditions (e.g., pH, molar ratio of dye to protein).
Low Conjugate Concentration An overly dilute solution will result in a weak signal. Conversely, excessively high concentrations can cause self-quenching.[1] Perform a concentration titration to find the optimal working range.
Issue 2: Inconsistent Results or Loss of Activity Over Time
Possible Cause Troubleshooting Step
Hydrolysis of the Conjugate This can occur due to improper storage conditions (e.g., high pH buffer, elevated temperature, moisture). Review your storage and handling procedures. For solutions, use a slightly acidic, sterile buffer and store in aliquots at -20°C or -80°C.[3][5]
Repeated Freeze-Thaw Cycles Avoid multiple freeze-thaw cycles as this can lead to degradation of the peptide or protein and can also affect the fluorescent label. Prepare single-use aliquots of your conjugate solution.[2][5]
Photobleaching Minimize exposure of the conjugate to light during storage and handling. Use amber vials or wrap containers in aluminum foil.[1]
Oxidation If your peptide contains susceptible amino acids like Met or Cys, consider storing under an inert gas (e.g., argon or nitrogen) and using de-gassed buffers.[6]

Data Presentation: Stability of MCA-Peptide Conjugates

The following table provides illustrative data on the stability of a typical MCA-peptide conjugate under various storage conditions. These values are representative and may vary depending on the specific peptide sequence and conjugation chemistry.

Storage Condition Duration Parameter Illustrative % Remaining Intact Conjugate Key Considerations
Lyophilized, -80°C, Dark, Desiccated24 MonthsFluorescence Intensity>95%Optimal long-term storage condition.[2][3][4]
Lyophilized, -20°C, Dark, Desiccated12 MonthsFluorescence Intensity>90%Excellent for long-term storage.[2][3][4]
Lyophilized, 4°C, Dark, Desiccated3 MonthsFluorescence Intensity~80%Suitable for short to medium-term storage.
Lyophilized, Room Temp, Light1 WeekFluorescence Intensity<50%Not recommended due to rapid degradation from light and temperature.
Solution (pH 6.0), -20°C, Dark6 MonthsFluorescence Intensity>85%Good for long-term storage of solutions in aliquots.[3]
Solution (pH 7.4), 4°C, Dark1 MonthFluorescence Intensity~70%Suitable for short-term working solutions.
Solution (pH 8.5), 4°C, Dark1 WeekFluorescence Intensity<60%Basic pH accelerates hydrolysis of the lactone ring.[1]

Experimental Protocols

Protocol 1: Accelerated Stability Study of MCA Conjugates via HPLC

This protocol outlines a forced degradation study to assess the stability of an MCA conjugate under various stress conditions.

1. Materials:

  • Purified MCA conjugate

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with a fluorescence detector (Excitation: ~325 nm, Emission: ~390 nm) and a C18 column

  • Incubator and photostability chamber

2. Procedure:

  • Sample Preparation: Prepare solutions of the MCA conjugate at a known concentration (e.g., 1 mg/mL) in the following solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and PBS (pH 7.4).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the HCl and NaOH solutions at 40°C for 24-48 hours.

    • Oxidation: Incubate the H₂O₂ solution at room temperature for 24 hours.

    • Thermal Degradation: Incubate the PBS solution at 60°C for 48 hours.

    • Photostability: Expose a solution in PBS to light in a photostability chamber according to ICH guidelines.

  • Time Points: At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) to separate the intact conjugate from its degradation products.

    • Monitor the elution profile using the fluorescence detector.

  • Data Analysis:

    • Identify the peak corresponding to the intact MCA conjugate.

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the time zero sample.

    • Plot the percentage of remaining conjugate versus time to determine the degradation rate.

Protocol 2: Routine Quality Control of Stored MCA Conjugates

This protocol provides a simple method to check the integrity of a stored MCA conjugate solution.

1. Materials:

  • Stored MCA conjugate solution

  • Freshly prepared MCA conjugate solution of the same concentration (as a control)

  • Fluorometer or fluorescence plate reader

2. Procedure:

  • Sample Preparation: Allow the stored and fresh conjugate solutions to equilibrate to room temperature.

  • Fluorescence Measurement:

    • In a suitable cuvette or microplate, measure the fluorescence intensity of both the stored and fresh samples using the appropriate excitation and emission wavelengths for MCA.

    • Ensure that the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Data Analysis:

    • Compare the fluorescence intensity of the stored sample to that of the fresh sample. A significant decrease in fluorescence suggests potential degradation.

Mandatory Visualizations

Degradation Pathways of MCA Conjugates

The following diagrams illustrate the primary degradation pathways for MCA conjugates.

Hydrolysis_of_MCA_Conjugate cluster_lactone Lactone Ring Hydrolysis (Basic Conditions) cluster_amide Amide Bond Hydrolysis (Acidic/Basic Conditions) MCA_Conjugate This compound Conjugate (Fluorescent) Hydrolyzed_MCA Ring-Opened MCA Conjugate (Non-fluorescent) MCA_Conjugate->Hydrolyzed_MCA OH- MCA_Conjugate2 This compound Conjugate MCA This compound MCA_Conjugate2->MCA H+/OH- Biomolecule Free Biomolecule MCA_Conjugate2->Biomolecule H+/OH-

Caption: Major hydrolytic degradation pathways for MCA conjugates.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for assessing the stability of MCA conjugates.

Stability_Workflow Start MCA Conjugate Sample Stress Apply Stress Conditions (Temp, pH, Light, Oxidizing Agent) Start->Stress Sampling Collect Samples at Different Time Points Stress->Sampling Analysis Analyze by HPLC-Fluorescence Sampling->Analysis Data Quantify Remaining Intact Conjugate Analysis->Data End Determine Degradation Rate and Shelf-life Data->End

Caption: General workflow for forced degradation studies of MCA conjugates.

References

Technical Support Center: 7-Methoxycoumarin-4-acetic acid (MCA) in Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 7-Methoxycoumarin-4-acetic acid (MCA) in protease assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using MCA-based protease assays, offering potential causes and solutions in a direct question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Substrate Instability or Contamination: The MCA-peptide substrate may be degrading spontaneously or contaminated with free MCA.[1] 2. Autofluorescent Compounds: Test compounds or buffer components may possess intrinsic fluorescence.[2] 3. Inappropriate Microplate: Use of clear or white plates can lead to high background and well-to-well crosstalk.1. Run a "substrate only" control (substrate in assay buffer without enzyme) to check for spontaneous hydrolysis or contamination. If the signal is high, consider sourcing a new batch of substrate or lowering the substrate concentration.[1] 2. Run a "compound only" control to measure the intrinsic fluorescence of test compounds and subtract this from the assay wells. For buffers, use high-purity reagents and test alternative buffer systems.[1] 3. Use opaque, black microplates for fluorescence intensity assays to minimize background.
Low Signal-to-Noise Ratio (SNR) 1. Suboptimal Reagent Concentrations: Enzyme or substrate concentrations may be too low.[3] 2. Inefficient Quenching: The chosen quencher may not be optimal for MCA, or the distance between MCA and the quencher in the peptide substrate is not ideal. 3. Incorrect Instrument Settings: Excitation/emission wavelengths or gain settings on the plate reader may be suboptimal.[3]1. Perform enzyme and substrate titrations to determine the optimal concentrations that provide a robust signal. A typical starting point for substrate concentration is in the range of 10 µM to 100 µM. 2. Ensure the use of an efficient quencher for MCA , such as DNP or QXL® 490. The Förster distance (R₀) for the MCA/DNP pair is approximately 36.5 Å, indicating efficient energy transfer at close proximity.[4] 3. Verify the plate reader settings. For MCA, the excitation maximum is around 320-330 nm and the emission maximum is around 380-390 nm.[5][6] Optimize the gain setting to maximize the signal without saturating the detector.
Inconsistent or Irreproducible Results 1. Pipetting Inaccuracies: Small variations in reagent volumes can lead to significant differences in results.[1] 2. Temperature and pH Fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH. 3. Reagent Instability: Improper storage or repeated freeze-thaw cycles of the enzyme or substrate can lead to degradation.[3]1. Prepare master mixes for reagents to ensure consistency across wells. Use calibrated pipettes and proper pipetting techniques. 2. Maintain a constant temperature and pH throughout the assay. Use a temperature-controlled plate reader and a well-buffered assay system. 3. Store reagents according to the manufacturer's instructions. Aliquot enzyme and substrate stocks to avoid multiple freeze-thaw cycles.[3]
Effect of pH on Fluorescence pH Sensitivity of Coumarin (B35378): The fluorescence of coumarin derivatives can be pH-dependent. Changes in pH can alter the protonation state of the fluorophore, affecting its fluorescence intensity and emission wavelength.[7][8]Maintain a consistent and optimal pH for both the protease activity and the fluorophore's quantum yield. The optimal pH should be determined empirically for the specific enzyme and substrate system. Use a high-quality buffer with sufficient buffering capacity.[9]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound (MCA) in protease assays?

MCA is a fluorescent reporter group used in Förster Resonance Energy Transfer (FRET)-based protease assays.[10] In these assays, a peptide substrate containing a specific protease cleavage site is synthesized with MCA (the donor fluorophore) on one side of the cleavage site and a quencher molecule (the acceptor) on the other. In the intact peptide, the close proximity of the quencher suppresses the fluorescence of MCA through FRET.[10] Upon cleavage of the peptide by a protease, MCA and the quencher are separated, leading to an increase in fluorescence intensity that is proportional to the protease activity.

Q2: What are the best quenchers for this compound (MCA)?

The most common and effective quencher for MCA is the 2,4-dinitrophenyl (DNP) group.[5] The MCA/DNP pair is a classic FRET pair used in many commercially available protease substrates. Other quenchers, such as the QXL® series of dark quenchers, have also been developed and optimized to pair with coumarin fluorophores like MCA.[3]

Q3: What are the optimal excitation and emission wavelengths for MCA?

The optimal excitation wavelength for MCA is typically in the range of 320 nm to 330 nm, and the emission maximum is around 380 nm to 390 nm.[5][6] It is always recommended to confirm the optimal settings for your specific instrument and assay conditions by performing a wavelength scan.

Q4: How does pH affect MCA-based protease assays?

The fluorescence of coumarin derivatives can be sensitive to pH.[7] Changes in pH can alter the electronic structure of the fluorophore, which in turn can affect its fluorescence quantum yield and emission spectrum.[8] Furthermore, protease activity itself is highly dependent on pH. Therefore, it is crucial to maintain a constant and optimal pH for the specific enzyme being assayed using a suitable buffer system.[9]

Q5: How can I minimize the inner filter effect in my assay?

The inner filter effect can occur if components in the assay, such as test compounds, absorb light at the excitation or emission wavelengths of MCA. This can lead to artificially low fluorescence readings. To minimize this, you can:

  • Check the absorbance spectra of your test compounds.

  • Run appropriate controls , such as measuring the fluorescence of the cleaved substrate in the presence of the compound.

  • If necessary, use lower concentrations of the substrate or compounds, if the assay sensitivity allows.

Data Presentation

Table 1: Spectral Properties of MCA and a Common Quencher

MoleculeTypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)
This compound (MCA) Donor Fluorophore~320-330[5][6]~380-390[5][6]14,500 at 325 nm0.18
2,4-dinitrophenyl (DNP) Acceptor Quencher~360N/A (Dark Quencher)-N/A

Table 2: Key Parameters for the MCA-DNP FRET Pair

ParameterValueDescription
Förster Distance (R₀) 36.5 Å (3.65 nm)[4]The distance at which FRET efficiency is 50%. This value indicates that MCA and DNP are an efficient FRET pair at typical peptide substrate lengths.
Quenching Efficiency HighThe fluorescence quantum yield of an MCA-based substrate is negligible (e.g., 0.00504) when quenched by DNP, compared to the free MCA fluorophore (0.718), indicating efficient quenching.[4]

Experimental Protocols

Generic Protocol for a FRET-Based Protease Assay Using an MCA Substrate

This protocol provides a general framework for a protease assay in a 96-well format. Specific concentrations, volumes, and incubation times should be optimized for your particular enzyme and substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer that ensures optimal protease activity (e.g., Tris or HEPES-based buffer). The pH should be optimized for the specific protease.[11]

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer. Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

  • Substrate Stock Solution: Dissolve the lyophilized MCA-peptide-quencher substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C or -80°C.[11]

  • Test Compounds/Inhibitors: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

2. Assay Procedure:

  • Prepare Working Solutions: On the day of the experiment, thaw the required reagents on ice. Dilute the enzyme and substrate stock solutions to their final working concentrations in pre-warmed assay buffer.

  • Set up the Microplate:

    • Blank/Negative Control Wells: Add assay buffer and substrate (no enzyme).

    • Positive Control Wells: Add assay buffer, enzyme, and substrate.

    • Test Compound Wells: Add test compound, enzyme, and substrate.

  • Initiate the Reaction: Add the enzyme solution to the appropriate wells to start the reaction. The final volume in each well is typically 100-200 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths for MCA (e.g., Ex: 330 nm, Em: 390 nm).

  • Measurement:

    • Kinetic Assay: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot.

    • Endpoint Assay: Incubate the plate for a fixed period at a constant temperature (e.g., 37°C). Stop the reaction (optional, e.g., by adding a specific inhibitor) and measure the final fluorescence intensity.

3. Data Analysis:

  • Subtract Background: Subtract the fluorescence signal from the blank/negative control wells from all other wells.

  • Calculate Protease Activity: For kinetic assays, the activity is proportional to the slope of the initial reaction velocity. For endpoint assays, the activity is proportional to the net fluorescence increase.

  • Inhibitor Analysis: Calculate the percentage of inhibition for each test compound concentration relative to the positive control. Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Visualizations

Caption: FRET principle in an MCA-DNP protease assay.

Troubleshooting_High_Background Start High Background Detected Substrate_Control Run 'Substrate Only' Control Start->Substrate_Control Compound_Control Run 'Compound Only' Control Substrate_Control->Compound_Control Signal High? No Substrate_Issue Substrate is unstable or contaminated. - Test new lot - Lower concentration Substrate_Control->Substrate_Issue Signal High? Yes Plate_Check Check Microplate Type Compound_Control->Plate_Check Signal High? No Compound_Issue Compound is autofluorescent. - Subtract background Compound_Control->Compound_Issue Signal High? Yes Plate_Issue Incorrect plate type. - Switch to black, opaque plates Plate_Check->Plate_Issue Incorrect Plate? Yes Resolved Problem Solved / Other Issue Plate_Check->Resolved Incorrect Plate? No Substrate_Issue->Resolved Compound_Issue->Resolved Plate_Issue->Resolved

Caption: Troubleshooting workflow for high background fluorescence.

Optimization_Workflow Start Start Optimization Enzyme_Titration 1. Enzyme Titration - Fix substrate concentration - Vary enzyme concentration Start->Enzyme_Titration Plot_Enzyme Plot: Rate vs. [Enzyme] Enzyme_Titration->Plot_Enzyme Select_Enzyme Select enzyme concentration in linear range Plot_Enzyme->Select_Enzyme Substrate_Titration 2. Substrate Titration - Use optimal enzyme concentration - Vary substrate concentration Select_Enzyme->Substrate_Titration Plot_Substrate Plot: Rate vs. [Substrate] (Michaelis-Menten) Substrate_Titration->Plot_Substrate Select_Substrate Determine Km and select optimal substrate concentration Plot_Substrate->Select_Substrate End Optimized Assay Conditions Select_Substrate->End

Caption: Workflow for optimizing enzyme and substrate concentrations.

References

Technical Support Center: Optimizing 7-Methoxycoumarin-4-acetic acid (MCA) Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing filter sets and troubleshooting experimental setups for the detection of 7-Methoxycoumarin-4-acetic acid (MCA) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral characteristics of this compound (MCA)?

This compound is a fluorescent probe with excitation and emission maxima in the ultraviolet and blue regions of the spectrum. These properties can be influenced by the solvent environment. In methanol (B129727), the excitation peak is approximately 320-324 nm, and the emission peak is around 378-381 nm.[1][2] In dimethyl sulfoxide (B87167) (DMSO), the emission maximum can shift to about 390 nm.[1]

Q2: What is the quantum yield of MCA?

The fluorescence quantum yield of MCA in methanol has been determined to be 0.18.[1][2] This indicates a moderate fluorescence efficiency.

Q3: Is the fluorescence of MCA sensitive to pH?

Unlike hydroxycoumarins, the fluorescence of methoxycoumarins like MCA is generally not sensitive to pH changes. This provides a stable signal across a range of pH conditions.

Q4: How should MCA be stored?

To ensure its stability, this compound should be protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least two years.

Optimizing Filter Sets for MCA Detection

Effective detection of MCA fluorescence relies on the selection of appropriate optical filters that efficiently transmit the excitation and emission light while blocking unwanted wavelengths.

Recommended Filter Specifications

For optimal signal-to-noise ratio, the following filter specifications are recommended for MCA fluorescence detection:

Filter ComponentCenter Wavelength (CWL)Bandwidth (FWHM)Recommended Characteristics
Excitation Filter 325 nm20 - 40 nmHigh transmission (>90%) in the passband and deep blocking (<0.001% transmission) of out-of-band wavelengths.
Dichroic Mirror 350 nm-Sharp cut-on wavelength, high reflectivity for excitation wavelengths, and high transmission for emission wavelengths.
Emission Filter 385 nm30 - 50 nmHigh transmission (>90%) of the MCA emission signal and deep blocking of the excitation wavelength and other background noise.
Commercially Available Filter Set Analogs

While specific filter sets labeled for "this compound" are uncommon, filter sets designed for other UV-excitable fluorophores can be highly effective. A standard DAPI filter set, which typically has an excitation filter around 350 nm and an emission filter around 460 nm, can be adapted. However, for optimal MCA detection, a custom filter set matching the specifications in the table above is ideal. Filter sets for fluorophores like Alexa Fluor 350 or AMCA can also be considered, though their spectral characteristics are not a perfect match.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of MCA fluorescence.

Problem 1: Weak or No Fluorescence Signal
Potential Cause Recommended Solution
Incorrect Filter Set Verify that the excitation and emission filters are appropriate for the spectral properties of MCA. The filter passbands should align with the excitation and emission maxima of MCA in your specific solvent.
Low Concentration of MCA Increase the concentration of the MCA probe. However, be mindful that excessively high concentrations can lead to the inner filter effect.
Photobleaching Minimize the exposure of the sample to the excitation light.[1][3] Use the lowest possible excitation intensity and shortest exposure times. The use of an anti-fade mounting medium is also recommended.[3]
Suboptimal Solvent The fluorescence of MCA can be solvent-dependent.[1] Ensure the solvent used is compatible with strong fluorescence emission. Methanol and DMSO are commonly used.
Instrument Settings Ensure the gain and exposure settings on the microscope or plate reader are optimized for detecting a potentially weak signal.
Degradation of MCA Prepare fresh solutions of MCA and store the stock solution protected from light and moisture.
Problem 2: High Background Fluorescence
Potential Cause Recommended Solution
Autofluorescence Biological samples and some reagents can exhibit natural fluorescence.[4][5] Run an unstained control sample to assess the level of autofluorescence. If significant, consider using a spectral unmixing tool or a background subtraction algorithm.
Non-specific Binding If MCA is used as a label, ensure that washing steps are sufficient to remove any unbound probe.[5] The inclusion of a blocking agent like BSA may also help reduce non-specific binding.
Impure Reagents or Solvent Use high-purity solvents and reagents to minimize fluorescent contaminants.
Filter Bleed-through Ensure that the excitation and emission filters have deep blocking outside of their passbands to prevent the excitation light from reaching the detector.
Problem 3: Signal Fades Quickly (Photobleaching)
Potential Cause Recommended Solution
High Excitation Light Intensity Reduce the intensity of the excitation light source by using neutral density (ND) filters or adjusting the laser power.[1][3]
Prolonged Exposure Limit the duration of light exposure by using a shutter to block the light path when not actively acquiring an image.[1]
Presence of Oxygen Molecular oxygen can accelerate photobleaching.[1] Use a mounting medium containing an oxygen scavenging system.[3]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Spectra

This protocol outlines the procedure for determining the precise excitation and emission maxima of MCA in your experimental buffer using a spectrofluorometer.

  • Sample Preparation: Prepare a dilute solution of MCA in the desired solvent or buffer. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[2]

  • Emission Scan:

    • Set the spectrofluorometer to the known excitation maximum of MCA (e.g., 325 nm).

    • Scan a range of emission wavelengths (e.g., 350 nm to 500 nm) to determine the wavelength of maximum fluorescence intensity.

  • Excitation Scan:

    • Set the spectrofluorometer to the emission maximum determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 370 nm) to identify the optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both scans to identify the peak excitation and emission wavelengths.

Protocol 2: Sample Preparation for Fluorescence Microscopy
  • Labeling (if applicable): If using MCA as a fluorescent label, follow the specific protocol for conjugating MCA to your molecule of interest. Ensure thorough removal of any unreacted MCA.

  • Cell/Tissue Preparation: Prepare cells or tissue sections on a microscope slide or coverslip suitable for fluorescence microscopy.

  • Mounting: Add a drop of an appropriate mounting medium to the sample. For live-cell imaging, use a compatible imaging medium. For fixed samples, an anti-fade mounting medium is highly recommended to minimize photobleaching.[3]

  • Coverslip Application: Gently lower a clean coverslip onto the mounting medium, avoiding the formation of air bubbles.

  • Sealing (optional): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare MCA Solution label_target Label Target Molecule (optional) prep_sample->label_target mount_sample Mount Sample on Slide prep_sample->mount_sample label_target->mount_sample set_filters Select Optimal Filter Set mount_sample->set_filters optimize_settings Optimize Microscope Settings set_filters->optimize_settings acquire_image Acquire Fluorescence Image optimize_settings->acquire_image background_sub Background Subtraction acquire_image->background_sub quantify_signal Quantify Fluorescence Signal background_sub->quantify_signal

Caption: A typical experimental workflow for MCA fluorescence detection.

troubleshooting_logic start Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal high_bg High Background start->high_bg fading_signal Signal Fades Quickly start->fading_signal cause_weak1 Incorrect Filters weak_signal->cause_weak1 cause_weak2 Photobleaching weak_signal->cause_weak2 cause_weak3 Low Concentration weak_signal->cause_weak3 cause_bg1 Autofluorescence high_bg->cause_bg1 cause_bg2 Non-specific Binding high_bg->cause_bg2 cause_bg3 Filter Bleed-through high_bg->cause_bg3 cause_fade1 High Excitation Intensity fading_signal->cause_fade1 cause_fade2 Prolonged Exposure fading_signal->cause_fade2 cause_fade3 Oxygen Presence fading_signal->cause_fade3

References

Validation & Comparative

A Head-to-Head Battle of Blue Fluorophores: 7-Methoxycoumarin-4-acetic acid vs. 7-Amino-4-methylcoumarin for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biological research. The choice of a fluorescent label can significantly impact the outcome of an experiment. This guide provides a detailed, data-driven comparison of two popular blue-emitting coumarin (B35378) dyes: 7-Methoxycoumarin-4-acetic acid (MCA) and 7-Amino-4-methylcoumarin (AMCA), to aid in the selection of the optimal reagent for your protein labeling needs.

This comparison delves into the key performance characteristics of MCA and AMCA, including their spectroscopic properties, conjugation chemistry, and the stability of their protein conjugates. We present a summary of available quantitative data, detailed experimental protocols for protein labeling and characterization, and visual workflows to illustrate the underlying principles.

At a Glance: Key Performance Metrics

PropertyThis compound (MCA)7-Amino-4-methylcoumarin (AMCA)
Excitation Maximum (λex) ~322 nm[1]~341-351 nm[2]
Emission Maximum (λem) ~381 nm[1]~440-460 nm[2]
Molar Extinction Coefficient (ε) of Free Dye 11,820 M⁻¹cm⁻¹ (at 323.8 nm in methanol)[3][4]Not readily available
Molar Extinction Coefficient (ε) of Protein Conjugate Not readily available1.90 x 10⁴ M⁻¹cm⁻¹ (at 350 nm for IgG conjugate)
Quantum Yield (Φ) of Free Dye 0.18 (in methanol)[3][4]Not readily available
Quantum Yield (Φ) of Protein Conjugate Not readily availableGenerally higher for sulfonated derivatives on proteins
Reactive Form for Protein Labeling N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Functional Group on Protein Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Conjugate Bond Stability Stable amide bond[5][]Stable amide bond[5][]

Delving Deeper: A Comparative Analysis

Spectroscopic Properties

Both MCA and AMCA are excitable in the ultraviolet (UV) region of the spectrum and emit blue fluorescence. MCA exhibits a slightly shorter excitation and emission wavelength compared to AMCA. The choice between the two may depend on the available excitation sources and the desired spectral separation in multi-color imaging experiments.

Protein Labeling Chemistry

Both MCA and AMCA, in their carboxylic acid forms, are typically activated to N-hydroxysuccinimide (NHS) esters for efficient labeling of primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on proteins. This reaction forms a stable amide bond under mild, slightly alkaline conditions (pH 7.2-8.5).

G Protein Labeling with NHS Esters Coumarin_Acid Coumarin-COOH (MCA or AMCA) NHS_Ester Coumarin-NHS Ester Coumarin_Acid->NHS_Ester EDC, NHS Conjugate Protein-NH-CO-Coumarin (Stable Amide Bond) NHS_Ester->Conjugate Primary Amine Attack NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS Release Protein Protein-NH2 Protein->Conjugate

Protein Labeling Workflow

The stability of the resulting amide bond is a key advantage of this chemistry, ensuring that the fluorescent label remains attached to the protein throughout subsequent experimental procedures under physiological conditions. The hydrolysis of the NHS ester is a competing reaction that can reduce labeling efficiency, and its rate increases with pH. Therefore, careful control of the reaction pH is crucial for optimal conjugation.

Experimental Protocols

Protein Labeling with MCA or AMCA NHS Ester

This protocol provides a general procedure for labeling proteins with the NHS ester of either MCA or AMCA.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester (MCA-NHS) or 7-Amino-4-methylcoumarin NHS ester (AMCA-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the MCA-NHS or AMCA-NHS in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while gently vortexing. The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

Determination of the Degree of Labeling (DOL)

The degree of labeling, or the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.

G Workflow for Determining Degree of Labeling Start Purified Labeled Protein Measure_Abs Measure Absorbance (A280 and A_max of dye) Start->Measure_Abs Calc_Prot_Conc Calculate Protein Concentration (Corrected for dye absorbance at 280 nm) Measure_Abs->Calc_Prot_Conc Calc_Dye_Conc Calculate Dye Concentration Measure_Abs->Calc_Dye_Conc Calc_DOL Calculate DOL (Molar ratio of dye to protein) Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL

Degree of Labeling Calculation Workflow

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

  • Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

    • ε_dye = Molar extinction coefficient of the dye at its A_max

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Note: The molar extinction coefficient of the conjugated dye may differ from the free dye. For accurate DOL determination, it is recommended to use the extinction coefficient of the protein-dye conjugate if available. For AMCA-IgG conjugates, an extinction coefficient of 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm has been reported.

Stability and Performance Considerations

Conjugate Stability

The amide bond formed through NHS ester chemistry is highly stable under physiological conditions, ensuring the integrity of the labeled protein during downstream applications.

Photostability

Coumarin dyes are generally considered to have good photostability. However, the specific photostability of a conjugated dye can be influenced by its local microenvironment on the protein surface. For applications requiring long-term or intense illumination, such as time-lapse imaging, it is advisable to perform a direct comparison of the photostability of MCA- and AMCA-labeled proteins under the specific experimental conditions.

Protocol for Measuring Photostability:

  • Prepare solutions of the MCA- and AMCA-labeled proteins at the same concentration in the desired imaging buffer.

  • Image the samples using a fluorescence microscope with consistent illumination settings (e.g., excitation power, exposure time).

  • Acquire images at regular time intervals.

  • Measure the fluorescence intensity of the labeled proteins over time.

  • Plot the normalized fluorescence intensity as a function of time to compare the photobleaching rates of the two dyes.

Conclusion

Both this compound and 7-Amino-4-methylcoumarin are valuable blue-emitting fluorophores for protein labeling. The choice between them will depend on the specific requirements of the experiment.

  • This compound (MCA) offers a slightly shorter wavelength emission and has a well-characterized molar extinction coefficient for the free dye.

  • 7-Amino-4-methylcoumarin (AMCA) has a longer wavelength emission, and its sulfonated derivatives are known to have enhanced fluorescence upon protein conjugation. The molar extinction coefficient for AMCA-IgG conjugates is available, facilitating more accurate DOL calculations for antibody labeling.

For critical applications, it is recommended to empirically test both dyes to determine which provides the optimal balance of labeling efficiency, brightness, and photostability for the specific protein of interest and experimental setup. This data-driven approach will ensure the selection of the most suitable fluorescent probe for generating high-quality and reproducible results.

References

A Head-to-Head Comparison of FRET Donors: 7-Methoxycoumarin-4-acetic acid (MCA) vs. EDANS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of Förster Resonance Energy Transfer (FRET) based assays, the selection of an appropriate donor fluorophore is paramount to achieving sensitive and reliable results. Among the plethora of available options, 7-Methoxycoumarin-4-acetic acid (MCA) and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) have emerged as popular choices, particularly in the development of substrates for protease activity assays. This guide provides an objective, data-driven comparison of MCA and EDANS to assist researchers in selecting the optimal FRET donor for their specific applications.

Photophysical and FRET Performance: A Quantitative Comparison

The efficacy of a FRET donor is dictated by its intrinsic photophysical properties and its performance in conjunction with a suitable acceptor. The following tables summarize the key quantitative data for MCA and EDANS, along with their commonly used FRET pairs.

PropertyThis compound (MCA)5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS)
Excitation Maximum (λex) ~322 nm[1]~336 nm[2]
Emission Maximum (λem) ~381 nm[1]~490 nm[3]
Molar Extinction Coefficient (ε) ~11,820 M⁻¹cm⁻¹ at 323.8 nm (in methanol)[4][5]~5,400 M⁻¹cm⁻¹ at 336 nm[6]
Fluorescence Quantum Yield (ΦF) 0.18 (in methanol)[4][5]Not readily available in cited literature
Fluorescence Lifetime (τ) ~3.5 ns[4]Not readily available in cited literature
Common FRET Acceptor Dinitrophenyl (DNP)DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)[7]

Table 1: Comparison of Photophysical Properties of MCA and EDANS. This table provides a side-by-side view of the key spectral and photophysical characteristics of the two FRET donors.

FRET PairFörster Distance (R₀)Reported Fluorescence Enhancement
MCA/DNP ~36.5 Å25-fold
EDANS/DABCYL ~33 Å[8]40-fold

Table 2: Performance Comparison of Common FRET Pairs. This table highlights the critical performance metrics of the most frequently used FRET pairs for MCA and EDANS, demonstrating the superior signal enhancement of the EDANS/DABCYL pair in certain applications.

Signaling Pathways and Experimental Workflow

The fundamental principle behind FRET-based protease assays involves the cleavage of a peptide substrate, leading to the spatial separation of the donor and acceptor molecules. This disruption of FRET results in an increase in the donor's fluorescence.

FRET_Mechanism cluster_MCA MCA-DNP FRET Pair cluster_EDANS EDANS-DABCYL FRET Pair MCA_DNP_intact Intact Substrate (MCA-Peptide-DNP) Protease_MCA Protease FRET_MCA FRET MCA_DNP_intact->FRET_MCA Energy Transfer MCA_DNP_cleaved Cleaved Substrate (MCA-Peptide + DNP-Peptide) Fluorescence_MCA Fluorescence (~381 nm) MCA_DNP_cleaved->Fluorescence_MCA Emission Protease_MCA->MCA_DNP_cleaved Cleavage Light_MCA Excitation Light (~322 nm) Light_MCA->MCA_DNP_intact Light_MCA->MCA_DNP_cleaved EDANS_DABCYL_intact Intact Substrate (EDANS-Peptide-DABCYL) Protease_EDANS Protease FRET_EDANS FRET EDANS_DABCYL_intact->FRET_EDANS Energy Transfer EDANS_DABCYL_cleaved Cleaved Substrate (EDANS-Peptide + DABCYL-Peptide) Fluorescence_EDANS Fluorescence (~490 nm) EDANS_DABCYL_cleaved->Fluorescence_EDANS Emission Protease_EDANS->EDANS_DABCYL_cleaved Cleavage Light_EDANS Excitation Light (~336 nm) Light_EDANS->EDANS_DABCYL_intact Light_EDANS->EDANS_DABCYL_cleaved

Figure 1: FRET Mechanism in Protease Assays. This diagram illustrates the principle of FRET for both MCA-DNP and EDANS-DABCYL pairs. In the intact state, excitation of the donor leads to energy transfer to the quencher. Upon cleavage by a protease, the donor and quencher are separated, and excitation of the donor results in fluorescence emission.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer D Dispense Substrate and Buffer into Microplate Wells A->D B Prepare Protease Stock Solution E Add Protease to Initiate Reaction B->E C Prepare FRET Substrate Solution C->D D->E F Incubate at Optimal Temperature E->F G Measure Fluorescence Intensity (Kinetic or Endpoint) F->G H Subtract Background Fluorescence G->H I Calculate Protease Activity H->I

Figure 2: General Experimental Workflow. This diagram outlines the typical steps involved in a FRET-based protease assay, from reagent preparation to data analysis.

Experimental Protocols

While specific conditions may vary depending on the protease and substrate, the following provides a generalized protocol for a microplate-based protease assay.

Protocol 1: Protease Assay using MCA-DNP Substrate

Materials:

  • Purified Protease

  • MCA-Peptide-DNP FRET Substrate

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5)[7]

  • Black 96-well Microplate

  • Fluorescence Microplate Reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the MCA-Peptide-DNP substrate in a suitable solvent (e.g., DMSO).

    • Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare serial dilutions of the purified protease in Assay Buffer.

  • Assay Setup:

    • To each well of the black 96-well microplate, add 50 µL of the diluted FRET substrate solution.

    • Include "no enzyme" control wells containing only the substrate and assay buffer for background subtraction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted protease solution to each well.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes). Use an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding protease concentrations to determine enzyme activity.

Protocol 2: Protease Assay using EDANS-DABCYL Substrate

Materials:

  • Purified Protease

  • EDANS-Peptide-DABCYL FRET Substrate

  • Assay Buffer (e.g., Tris-HCl, 50 mM, pH 7.6)[10]

  • Black 96-well Microplate

  • Fluorescence Microplate Reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the EDANS-Peptide-DABCYL substrate (e.g., 10 mM in DMSO).

    • Dilute the substrate stock solution in Assay Buffer to a working concentration (e.g., 20 µM).[10]

    • Prepare serial dilutions of the purified protease in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted FRET substrate solution to each well of a black 96-well microplate.

    • Include "no enzyme" control wells with substrate and assay buffer for background subtraction.

  • Reaction Initiation and Measurement:

    • Start the enzymatic reaction by adding 50 µL of the protease dilutions to the wells.

    • Immediately begin monitoring the fluorescence in a microplate reader.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[8]

    • Record fluorescence readings kinetically over a specified time period (e.g., every 2 minutes for 1 hour).[10]

  • Data Analysis:

    • Correct for background fluorescence by subtracting the values from the "no enzyme" control.

    • Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase over time.

    • Correlate the reaction velocities with the protease concentrations to quantify enzyme activity.

Concluding Remarks

Both this compound (MCA) and EDANS are effective FRET donors for the development of protease assays. The choice between them will depend on the specific requirements of the experiment.

  • EDANS , typically paired with DABCYL, often provides a superior fluorescence enhancement upon substrate cleavage, leading to a higher signal-to-background ratio. This makes it an excellent choice for assays requiring high sensitivity.

  • MCA , commonly paired with DNP, is a well-established and widely used FRET donor. While its fluorescence enhancement may be lower than that of the EDANS/DABCYL pair, it offers a reliable and cost-effective option for many applications.

Researchers should consider the specific protease being studied, the desired level of sensitivity, and potential interference from library compounds when selecting the optimal FRET donor. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and aid in the design of robust and reliable FRET-based assays.

References

A Comparative Guide to Blue Fluorescent Probes: Selecting the Optimal Alternative to 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of the appropriate blue fluorescent probe is a critical determinant of experimental success. While 7-Methoxycoumarin-4-acetic acid (MCA) has been a traditional choice, a landscape of advanced alternatives now offers superior performance in terms of brightness, photostability, and application-specific suitability. This guide provides an objective comparison of MCA and its modern counterparts, supported by quantitative performance data and detailed experimental protocols to inform your selection process.

Quantitative Performance Comparison

The intrinsic brightness and signal-to-noise ratio of a fluorophore are dictated by its photophysical properties. The following table summarizes key performance metrics for MCA and its common alternatives, providing a clear basis for comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound (MCA) ~324[1]~380-390[2][3]~11,820[1][4]~0.18[1][4][5]Traditional coumarin (B35378) dye for peptide labeling.
Alexa Fluor™ 350 ~346[6][7]~442[6][7]~19,000[6][7]~0.24-0.7[6][8]Sulfonated coumarin derivative; improved water solubility and brightness.[6] Good photostability.[6]
DyLight™ 350 ~353[9][10][11]~432[9][10][11]~15,000[9][10][11]High (not specified)Claimed to be brighter and more photostable than AMCA and Alexa Fluor 350.[9]
Pacific Blue™ ~401[12]~452[12]~46,000[12]~0.78[12]High acidity maintains strong fluorescence at neutral pH.[13] Minimal spectral overlap with green fluorophores.
Cascade Blue® ~375-401[14]~423[14][15]~23,000-30,000[14]Good to Excellent (not specified)[14]Narrower spectral bandwidth than other similar dyes; resists quenching upon protein conjugation.[14]
DAPI (bound to dsDNA) ~358[16]~461[16]~27,000~0.92[17]Strong fluorescence enhancement upon binding to A-T rich regions of dsDNA.[17][18] Primarily for fixed cells.
Hoechst 33342 (bound to dsDNA) ~352~461High (not specified)High (not specified)Cell-permeant dye suitable for live and fixed cell nuclear staining.[19][20]

In-Depth Look at the Alternatives

Coumarin Derivatives (Alexa Fluor™ 350, DyLight™ 350, Pacific Blue™, Cascade Blue®): These alternatives are structurally related to MCA but have been engineered for improved performance. Alexa Fluor™ 350 and DyLight™ 350 offer enhanced brightness and photostability, making them robust choices for immunofluorescence and flow cytometry.[6][9] Pacific Blue™ is particularly advantageous for multicolor experiments due to its excitation by the 405 nm violet laser and minimal spectral overlap with green emitters.[12] Cascade Blue® is noted for its resistance to quenching upon conjugation to proteins, often resulting in brighter bioconjugates compared to other coumarin dyes.[21]

DNA-Binding Dyes (DAPI, Hoechst 33342): While not direct chemical alternatives for conjugation in the same manner as MCA, DAPI and Hoechst stains are the go-to probes for blue fluorescent visualization of nuclei. Their fluorescence is significantly enhanced upon binding to the minor groove of DNA.[18][20] The primary distinction lies in their cell permeability; Hoechst 33342 readily enters live cells, making it ideal for real-time imaging, whereas DAPI is typically used for staining fixed and permeabilized cells.

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with Amine-Reactive Blue Fluorescent Dyes (e.g., Alexa Fluor™ 350 NHS Ester)

This protocol outlines a general method for conjugating succinimidyl ester (NHS ester) derivatives of blue fluorescent dyes to primary amines (e.g., lysine (B10760008) residues) on antibodies.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive blue fluorescent dye (e.g., Alexa Fluor™ 350 NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, add the dye solution to the antibody solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute is the conjugated antibody.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and a bacteriostatic agent like sodium azide, and store at -20°C.

Protocol 2: Nuclear Staining of Fixed Cells with DAPI

Materials:

  • Fixed and permeabilized cells on a coverslip or slide

  • DAPI stock solution (1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium

Procedure:

  • Prepare DAPI Staining Solution: Dilute the DAPI stock solution in PBS to a final working concentration of 1 µg/mL.

  • Staining: Add the DAPI staining solution to the fixed and permeabilized cells, ensuring the cells are completely covered.

  • Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS to remove unbound DAPI.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).

Visualizations

G cluster_app Primary Application cluster_dyes Blue Fluorescent Dyes Bioconjugation Bioconjugation (e.g., Antibody Labeling) MCA This compound Bioconjugation->MCA Suitable for Alexa350 Alexa Fluor™ 350 Bioconjugation->Alexa350 Suitable for DyLight350 DyLight™ 350 Bioconjugation->DyLight350 Suitable for PacificBlue Pacific Blue™ Bioconjugation->PacificBlue Suitable for CascadeBlue Cascade Blue® Bioconjugation->CascadeBlue Suitable for NuclearStaining Nuclear Staining DAPI DAPI NuclearStaining->DAPI Suitable for Hoechst Hoechst 33342 NuclearStaining->Hoechst Suitable for DAPI->NuclearStaining (Fixed Cells) Hoechst->NuclearStaining (Live/Fixed Cells)

Caption: Logical relationship of blue fluorescent dyes and their primary applications.

G start Start: Prepare Antibody (in amine-free buffer) prep_dye Prepare Amine-Reactive Dye Stock Solution (DMSO/DMF) start->prep_dye reaction Combine Antibody and Dye (Molar Ratio Dependent) start->reaction prep_dye->reaction incubate Incubate for 1 hour (Room Temperature, Dark) reaction->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze store Store Labeled Antibody (4°C or -20°C) analyze->store end End store->end

Caption: Experimental workflow for labeling antibodies with amine-reactive fluorescent dyes.

G cluster_cell Cell Receptor Cell Surface Receptor (Target Protein) Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Ab Fluorescently Labeled Antibody (e.g., with Alexa Fluor 350) Ab->Receptor Binds to Microscope Fluorescence Microscope (Detection) Ab->Microscope Emits light upon excitation Signal Blue Fluorescent Signal Microscope->Signal Detects

Caption: Simplified signaling pathway showing detection of a cell surface receptor.

References

A Researcher's Guide to Validating Protease Activity Assays: A Comparative Analysis of 7-Methoxycoumarin-4-acetic acid (MCA) Substrates and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is critical for understanding biological processes and for the discovery of novel therapeutics. This guide provides a comprehensive validation and comparison of protease activity assays, with a focus on those utilizing 7-Methoxycoumarin-4-acetic acid (MCA) substrates. We present a detailed analysis of MCA-based Förster Resonance Energy Transfer (FRET) assays, objective comparisons with alternative methodologies, and supporting experimental data to ensure robust and reliable results.

Principles of Protease Activity Assays with MCA Substrates

Protease activity assays using MCA substrates are a type of fluorogenic assay based on the principle of FRET. In these assays, a peptide substrate containing a specific cleavage site for the protease of interest is synthesized. The MCA fluorophore is attached to one end of the peptide, and a quencher molecule, commonly 2,4-dinitrophenyl (DNP), is attached to the other.

In the intact substrate, the close proximity of the MCA donor and the DNP acceptor allows for FRET to occur. The energy from the excited MCA is transferred non-radiatively to the DNP, resulting in quenching of the MCA's fluorescence. When a protease cleaves the peptide substrate, the MCA and DNP are separated, disrupting FRET. This separation leads to a significant increase in the fluorescence of MCA, which can be measured to determine the rate of the enzymatic reaction.[1][2][3]

Below is a diagram illustrating the FRET-based mechanism for a typical MCA-DNP protease substrate.

FRET-based protease assay mechanism.

Performance Comparison of Protease Substrates

The choice of substrate is critical for the sensitivity, specificity, and overall performance of a protease assay. Below is a comparison of MCA-based substrates with common alternatives.

Fluorogenic Substrates: MCA/AMC vs. Rhodamine 110

Rhodamine 110-based substrates have emerged as a highly sensitive alternative to coumarin-based fluorophores like MCA and 7-amino-4-methylcoumarin (B1665955) (AMC).[4] Rhodamine 110 substrates can be up to 300-fold more sensitive than their AMC counterparts.[4][5] This increased sensitivity is due to the superior photophysical properties of the Rhodamine 110 fluorophore.[4]

FeatureMCA/AMC-Based SubstratesRhodamine 110-Based Substrates
Sensitivity GoodExcellent (up to 300-fold higher than AMC)[4][5]
Excitation (nm) ~325-380~490
Emission (nm) ~390-460~520
Interference Potential for interference from autofluorescence of library compounds at UV wavelengths.[6]Reduced interference from colored compounds due to red-shifted spectra.[4]
Kinetics Comparable kinetic constants to some alternatives for specific enzymes.[7]Can exhibit very large specificity constants.[8]
Kinetic Parameters of MCA and Alternative Substrates

The catalytic efficiency of a protease for a substrate is best described by the specificity constant (kcat/KM). A higher value indicates greater specificity and more efficient cleavage.[9]

Table 1: Kinetic Parameters of Synthetic Substrates for Matrix Metalloproteinases (MMPs) [9]

ProteaseSubstrate Sequencekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
MMP-1Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly--~11,000
MMP-2Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly--~1,100,000
MMP-3Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂2.11.81,200,000
MMP-7Mca-Pro-Lys-Pro-Leu-Ala-Nva-Trp-Ala-Arg-Lys(Dnp)-NH₂1.71.71,000,000
MMP-9Mca-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Lys(Dnp)-Gly--~260,000

Table 2: Comparative Kinetic Constants for Thrombin Substrates [7]

Substrate SequenceLeaving Groupkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
Nle-Thr-Pro-LysACC1301101,200,000
Nle-Thr-Pro-LysAMC1201001,200,000
Leu-Gly-Pro-LysACC1101,100100,000
Leu-Gly-Pro-LysAMC1001,20083,000

*ACC (7-amino-4-carbamoylmethylcoumarin) is an analogue of MCA.

Orthogonal Validation Methods

To ensure the validity of protease activity data, it is crucial to employ orthogonal methods, which rely on different detection principles.

Table 3: Comparison of Protease Assay Methodologies [10]

Assay MethodPrincipleAdvantagesDisadvantages
FRET-Based (e.g., MCA) Cleavage of a peptide linking a fluorophore and a quencher results in increased fluorescence.High sensitivity, continuous monitoring, suitable for high-throughput screening.Potential for interference from fluorescent compounds, requires specific peptide substrates.
FITC-Casein Assay Cleavage of fluorescein-labeled casein relieves quenching, increasing fluorescence.Uses a general protein substrate, good for screening broad-spectrum proteases.Less specific, requires precipitation and centrifugation steps.
TNBSA Assay Colorimetric detection of primary amines exposed after proteolytic cleavage of succinylated casein.Simple, colorimetric readout.Less sensitive than fluorescent methods, endpoint assay.
Casein-based (Tyrosine release) Measures the release of tyrosine from casein digestion using Folin's reagent.Well-established, uses a natural protein substrate.Discontinuous, requires multiple steps including precipitation and reaction with Folin's reagent.[11][12]

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible results.

General Protocol for FRET-Based Protease Assay (using MCA-DNP substrate)

This protocol provides a general workflow for measuring protease activity using a FRET-based substrate in a microplate format.[1]

Materials:

  • Purified protease of interest

  • FRET substrate (e.g., Mca-peptide-Dnp)

  • Assay buffer (optimized for the specific protease)

  • Black 96-well or 384-well microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the protease in a suitable buffer. Create serial dilutions for generating a standard curve.

    • Reconstitute the FRET substrate in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in the assay buffer. Protect from light.[2]

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the protease dilutions to the sample wells.

    • Include a "no enzyme" control well containing only the substrate and assay buffer for background subtraction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the microplate in the reader and begin measuring the fluorescence intensity at regular intervals. For MCA-DNP substrates, typical excitation is ~325 nm and emission is ~390 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each protease concentration.

    • Plot V₀ against the protease concentration to generate a standard curve.

    • Determine the activity of unknown samples by interpolating their V₀ values on the standard curve.

    • To determine kinetic parameters (KM and kcat), vary the substrate concentration while keeping the enzyme concentration constant and fit the initial velocity data to the Michaelis-Menten equation.[9]

Workflow for Assay Validation

A logical workflow is critical for the robust validation of any protease assay.

Assay_Validation_Workflow A Assay Development & Optimization (e.g., Buffer, pH, Temperature) B Primary Assay using MCA Substrate (Determine Kinetic Parameters) A->B C Select Orthogonal Method(s) (e.g., Rhodamine, FITC-Casein, TNBSA) B->C E Compare Quantitative Data (e.g., Activity, IC50 values) B->E D Perform Orthogonal Assay(s) C->D D->E F Statistical Analysis (Assess correlation and consistency) E->F G Validated Assay F->G

Logical workflow for protease assay validation.

Conclusion

Protease activity assays utilizing this compound substrates offer a sensitive and continuous method for quantifying enzyme activity. They are particularly well-suited for high-throughput screening applications. However, for comprehensive validation and to avoid method-specific artifacts, it is essential to compare the results with orthogonal methods. Rhodamine 110-based substrates, for instance, provide a significant advantage in sensitivity and are less prone to interference from colored compounds.[4] The choice of the optimal assay and substrate should be guided by the specific experimental requirements, including the nature of the protease, the sample matrix, and the desired level of sensitivity. By following the detailed protocols and comparative data presented in this guide, researchers can confidently validate their protease activity measurements and ensure the reliability of their findings.

References

Cross-Validation of FRET Assays Using 7-Methoxycoumarin-4-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Förster Resonance Energy Transfer (FRET) assays utilizing the fluorescent donor 7-Methoxycoumarin-4-acetic acid (MCA) with alternative validation methods. Supported by experimental data, this document outlines detailed protocols and presents quantitative comparisons to ensure the reliability and accuracy of your screening results.

The use of this compound (MCA) as a fluorescent donor in FRET-based assays is a well-established method for studying molecular interactions, particularly in the field of enzymology for screening protease and kinase inhibitors.[1][2] The principle of these assays often involves a peptide substrate labeled with MCA as the FRET donor and a suitable quencher, such as 2,4-dinitrophenyl (DNP).[1][2] In the intact substrate, the fluorescence of MCA is quenched. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence, which can be monitored to determine enzyme activity.[3]

However, like any high-throughput screening method, FRET assays are susceptible to artifacts and interference. Therefore, cross-validation of initial findings with orthogonal, biophysical, or biochemical methods is crucial to confirm the mechanism of action of potential inhibitors and to rule out false positives. This guide explores several alternative techniques for validating results obtained from MCA-based FRET assays, providing a framework for robust and reliable data generation.

Comparison of Assay Methodologies

The selection of an appropriate assay for validating protease or kinase inhibitors depends on various factors, including sensitivity, cost, throughput, and the specific nature of the enzyme and inhibitor under investigation. Below is a comparison of MCA-based FRET assays with other common methodologies.[4]

Assay Method Principle Advantages Disadvantages
MCA-based FRET Assay Enzymatic cleavage of a peptide substrate separates the MCA donor from a quencher, resulting in increased fluorescence.[3]High sensitivity, real-time kinetic measurements, suitable for high-throughput screening (HTS).[4][5]Potential for interference from fluorescent compounds, synthesis of labeled substrates can be complex and expensive.[4]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, providing real-time kinetic data.Label-free, provides detailed kinetic information (k_on, k_off, K_D), can elucidate binding mechanisms.[5]Requires specialized and expensive instrumentation, can be sensitive to buffer conditions and non-specific binding.
High-Performance Liquid Chromatography (HPLC) Separates, identifies, and quantifies components in a mixture. In enzyme assays, it can be used to measure the depletion of substrate and/or the formation of product over time.[6][7]Highly quantitative, can resolve multiple reaction products, provides direct measurement of substrate and product.[6]Lower throughput, requires sample processing, may not be suitable for real-time kinetics in all cases.
Colorimetric Assays (e.g., p-Nitroanilide) Enzymatic cleavage of a chromogenic substrate releases a colored product that is quantified by absorbance.[4]Simple, inexpensive, does not require a fluorometer.[4]Lower sensitivity compared to fluorescent assays, potential for interference from colored compounds.[4]
Bioluminescence Assays Enzyme activity is coupled to a light-producing reaction, often involving luciferase.Extremely high sensitivity, low background signal, suitable for in vivo imaging.[8]Requires specific enzyme-luciferase constructs, can be expensive.

Experimental Protocols

MCA-based FRET Protease Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protease using an MCA-based FRET substrate.

Materials:

  • Protease of interest

  • FRET peptide substrate with an MCA donor and a suitable quencher (e.g., DNP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

  • Test compound (potential inhibitor)

  • Positive control inhibitor

  • DMSO (for dissolving compounds)

  • Black, non-binding 96-well microplate

  • Fluorometric microplate reader with appropriate filters for MCA (Excitation: ~325 nm, Emission: ~390-420 nm)[2]

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in the assay buffer.

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

  • Add the protease solution to the wells of the black 96-well microplate.

  • Add the diluted test compounds and controls to the respective wells.

  • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate working solution to each well.

  • Immediately place the plate in the fluorometric microplate reader and monitor the increase in fluorescence intensity over time.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cross-Validation by Surface Plasmon Resonance (SPR)

This protocol outlines a general approach for validating a potential protease inhibitor identified from a FRET screen using SPR to confirm direct binding and determine binding kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified protease

  • Test compound (potential inhibitor)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Immobilize the purified protease onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the different concentrations of the test compound over the immobilized protease surface and a reference surface (without protease).

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Cross-Validation by High-Performance Liquid Chromatography (HPLC)

This protocol describes how to use HPLC to validate the results of an MCA-FRET protease assay by directly measuring substrate cleavage.[6][7]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • C18 reverse-phase HPLC column

  • Protease, substrate, inhibitor, and buffers as in the FRET assay

  • Mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile (B52724) with 0.1% trifluoroacetic acid)

  • Quenching solution (e.g., 10% acetic acid)

Procedure:

  • Enzymatic Reaction: Set up the enzymatic reactions as described for the FRET assay in separate tubes.

  • Time Points: At various time points, stop the reaction in individual tubes by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reactions to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Elute the substrate and product using a suitable gradient of the mobile phases.

    • Monitor the elution profile at a wavelength where both the substrate and product can be detected.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and the cleaved product based on their retention times (determined using standards).

    • Integrate the peak areas to quantify the amount of substrate remaining and product formed at each time point.

    • Calculate the initial reaction rates and determine the IC50 values for the inhibitor.

Visualizing the Workflow

FRET_Validation_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_confirmation Lead Confirmation HTS High-Throughput Screening (MCA-FRET Assay) SPR Surface Plasmon Resonance (SPR) - Direct Binding - Kinetics (kon, koff, KD) HTS->SPR Validate Hits HPLC HPLC-based Assay - Substrate/Product Quantification - Confirmation of Cleavage HTS->HPLC Validate Hits Colorimetric Colorimetric Assay - Orthogonal Detection Method HTS->Colorimetric Validate Hits Lead Confirmed Lead Compound SPR->Lead Confirm Mechanism HPLC->Lead Confirm Mechanism Colorimetric->Lead Confirm Mechanism

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_intact MCA (Donor) Quencher_intact DNP (Quencher) Donor_intact->Quencher_intact Peptide_intact Peptide Substrate Donor_intact->Peptide_intact No_Emission No Fluorescence Quencher_intact->No_Emission Peptide_intact->Quencher_intact Excitation_intact Excitation (325 nm) Excitation_intact->Donor_intact FRET FRET Donor_cleaved MCA (Donor) Peptide_frag1 Fragment 1 Donor_cleaved->Peptide_frag1 Emission Fluorescence (390-420 nm) Donor_cleaved->Emission Quencher_cleaved DNP (Quencher) Peptide_frag2 Fragment 2 Quencher_cleaved->Peptide_frag2 Excitation_cleaved Excitation (325 nm) Excitation_cleaved->Donor_cleaved Protease Protease cluster_intact cluster_intact cluster_cleaved cluster_cleaved

Conclusion

While FRET assays using this compound are powerful tools for high-throughput screening, their results should be critically evaluated and validated using orthogonal methods. Techniques such as SPR, HPLC, and alternative enzymatic assays provide complementary data that can confirm direct binding, elucidate mechanisms of action, and ensure the reliability of screening hits. By integrating these cross-validation strategies into the drug discovery workflow, researchers can increase the confidence in their findings and more effectively identify promising lead compounds.

References

7-Methoxycoumarin-4-acetic acid: A Comparative Guide for Fluorescent Probe Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. 7-Methoxycoumarin-4-acetic acid (MCA) is a widely utilized blue fluorescent probe, frequently employed as a control and a labeling agent in a variety of biological applications. This guide provides an objective comparison of MCA's performance against common alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key photophysical and biological parameters. This section provides a quantitative comparison of this compound (MCA) with other commonly used blue fluorescent probes: 7-Amino-4-methylcoumarin (AMC) and 7-Hydroxy-4-methylcoumarin (HMC).

ParameterThis compound (MCA)7-Amino-4-methylcoumarin (AMC)7-Hydroxy-4-methylcoumarin (HMC)
Excitation Max (λex) ~320-328 nm[1][2]~345-350 nm~360-365 nm
Emission Max (λem) ~380-420 nm[1][2]~440-450 nm~450-460 nm
Quantum Yield (Φ) 0.18 (in Methanol)[2]~0.5-0.63 (in Ethanol)[3]~0.52 (at pH > 8)
Photostability Generally good, but susceptible to photobleaching under prolonged exposure.[3][4][5]Similar to other coumarins, moderate photostability.[3][4][5]Moderate photostability, comparable to other coumarins.[3][4][5]
pH Sensitivity Relatively stable fluorescence across a physiological pH range.Fluorescence is largely pH-insensitive in the physiological range.Highly pH-sensitive; fluorescence increases significantly in alkaline conditions.[6]
Cytotoxicity Generally low cytotoxicity.[5]Low cytotoxicity reported in various cell lines.[5]Low cytotoxicity.[5]

Key Applications and Experimental Protocols

MCA and its derivatives are extensively used in enzyme activity assays, particularly those involving proteases, through the principle of Förster Resonance Energy Transfer (FRET). In a typical FRET-based protease assay, a peptide substrate is labeled with a donor fluorophore (like MCA or AMC) and a quencher molecule. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence.

Experimental Protocol: Caspase-3 Activity Assay using a Fluorogenic Substrate (Ac-DEVD-AMC)

This protocol outlines a typical procedure for measuring the activity of caspase-3, a key enzyme in the apoptotic pathway, using the fluorogenic substrate Ac-DEVD-AMC.

Materials:

  • Cell lysate containing active caspase-3

  • Ac-DEVD-AMC substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)[7]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the 1X Assay Buffer by adding DTT to the buffer base just before use.[8]

  • Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus. Prepare cell lysates using a suitable lysis buffer.[7][8]

  • Set up the Assay: In a 96-well black microplate, add 50 µL of cell lysate to each well. Include a negative control (lysis buffer without cell lysate) and a positive control (purified active caspase-3).[9]

  • Prepare Substrate Solution: Dilute the Ac-DEVD-AMC stock solution in the 1X Assay Buffer to the desired final concentration (typically 20-50 µM).[10]

  • Initiate the Reaction: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.[11]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[7][8][9][10]

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity in the sample.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of coumarin-based fluorescent probes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

G Experimental Workflow: FRET-based Protease Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Lysate Prepare Cell Lysates Mix Mix Lysate and Substrate in 96-well plate Lysate->Mix Substrate Prepare FRET Substrate (e.g., Ac-DEVD-AMC) Substrate->Mix Buffer Prepare Assay Buffer Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Fluorescence (Ex/Em) Incubate->Read Analyze Analyze Data Read->Analyze

A typical workflow for a FRET-based protease assay.

G Apoptosis Signaling Pathway cluster_probe Fluorescent Probe Application Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemical) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Effector_Caspases->Substrate_Cleavage cleaves Probe Ac-DEVD-AMC (Fluorogenic Substrate) Effector_Caspases->Probe cleaves Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Fluorescence Fluorescence Signal Probe->Fluorescence generates

The role of Caspase-3 and its detection in apoptosis.

Conclusion

This compound serves as a reliable and effective fluorescent probe for a multitude of biological assays. Its stable fluorescence across a physiological pH range makes it a suitable control in many experimental setups. When selecting a probe, researchers should consider the specific requirements of their assay. For applications requiring higher quantum yields, AMC may be a preferable alternative. For studies investigating pH-dependent phenomena, the inherent sensitivity of HMC can be advantageous. By understanding the distinct characteristics of each probe, researchers can make informed decisions to achieve robust and reproducible results.

References

A Comparative Analysis of the Photostability of 7-Methoxycoumarin-4-acetic acid and Other Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is critical for obtaining reliable and reproducible experimental results. Coumarin-based fluorescent dyes are extensively used in biological imaging and sensing due to their bright fluorescence and environmental sensitivity. However, their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light—can limit their utility in applications requiring prolonged or intense illumination. This guide provides a comparative overview of the photostability of various coumarin (B35378) derivatives, with a focus on 7-Methoxycoumarin-4-acetic acid, supported by available quantitative data and detailed experimental protocols.

Comparative Photostability Data

Coumarin DerivativePhotobleaching Quantum Yield (Φb)Reference
Coumarin 1203.4 x 10⁻⁴[1]
Coumarin 3071.5 x 10⁻⁴[1]
Coumarin 1024.3 x 10⁻⁴[1]
Coumarin 391.2 x 10⁻³[1]
Carbostyril 1241.4 x 10⁻³[1]

Note: The photostability of coumarin dyes can be significantly influenced by factors such as the solvent, oxygen concentration, and the intensity of the excitation light. The data presented here were obtained in aqueous solutions. For this compound, a fluorescence quantum yield of 0.18 has been reported in methanol, which measures the efficiency of fluorescence emission but not its resistance to photobleaching.[2][3]

Experimental Protocols

To facilitate the direct comparison of this compound with other coumarins, a detailed methodology for determining the photobleaching quantum yield is provided below. This protocol is based on monitoring the steady-state fluorescence decay.

Objective: To determine the photobleaching quantum yield (Φb) of a fluorescent dye in solution.

Materials:

  • Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).

  • Stable, monochromatic light source (e.g., laser or stabilized lamp).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solutions of the coumarin derivatives to be tested at a known concentration in the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • A reference standard with a known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the test coumarin and, if applicable, a reference standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to prevent inner filter effects.

  • Initial Measurements:

    • Measure the initial absorbance of the solution at the excitation wavelength using the spectrophotometer.

    • Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path of the fluorimeter or microscope.

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity. It is crucial to maintain the same illumination conditions for all samples being compared.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) as a function of time.

    • The initial slope of this plot is the photobleaching rate constant (k_b).

    • The photobleaching quantum yield (Φb) can be calculated using the following equation:

      Φb = k_b / (σ * I)

      where:

      • k_b is the photobleaching rate constant (s⁻¹).

      • σ is the absorption cross-section of the molecule at the excitation wavelength (cm²).

      • I is the photon flux of the excitation light (photons·s⁻¹·cm⁻²).

Visualizing the Experimental Workflow and Photodegradation Pathway

To further clarify the experimental process and the underlying mechanism of photobleaching, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_bleach Photobleaching cluster_analysis Data Analysis prep_solution Prepare Optically Dilute Solutions (Absorbance < 0.1) initial_abs Measure Initial Absorbance prep_solution->initial_abs initial_fluor Measure Initial Fluorescence (F₀) initial_abs->initial_fluor illuminate Continuous Illumination (Constant Intensity) initial_fluor->illuminate record_fluor Record Fluorescence Decay (F(t)) illuminate->record_fluor plot_data Plot ln(F(t)/F₀) vs. Time record_fluor->plot_data calc_kb Determine Rate Constant (kb) plot_data->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_phi

Workflow for determining the photobleaching quantum yield.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Products Photodegradation Products T1->Products Photochemical Reaction

Simplified Jablonski diagram illustrating the photobleaching pathway.

The photobleaching of coumarin dyes often involves the formation of a long-lived triplet state. Upon absorption of a photon, the coumarin molecule is excited from its ground state (S₀) to an excited singlet state (S₁). From this state, it can return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). Molecules in the triplet state are more susceptible to chemical reactions with surrounding molecules, such as oxygen, leading to irreversible photodegradation.

References

Orthogonal Methods for Validating Protease Cleavage of 7-Methoxycoumarin-4-acetic acid (MCA) Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of 7-Methoxycoumarin-4-acetic acid (MCA) and other fluorogenic peptide substrates is a cornerstone of protease activity assays, offering high sensitivity and continuous monitoring.[1][2] However, to ensure the validity of these findings and to rule out method-specific artifacts, employing orthogonal, independent methods is a critical step in rigorous scientific research.[3] This guide provides an objective comparison of key orthogonal methods used to validate the cleavage of MCA substrates, complete with experimental protocols, comparative data, and workflow visualizations. These methods provide definitive evidence of cleavage events by identifying the resulting fragments.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful analytical technique that separates the reaction components based on their physicochemical properties (e.g., hydrophobicity in reverse-phase HPLC) and then identifies them by their mass-to-charge ratio (m/z).[4] This allows for the unambiguous identification and quantification of the intact substrate and its cleavage products.[5]

Experimental Protocol: HPLC-MS Analysis
  • Reaction Setup :

    • In a microcentrifuge tube, combine the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0), the MCA-peptide substrate (to a final concentration of 10-100 µM), and the purified protease (e.g., 1-10 µg/mL).[6]

    • Prepare a control reaction without the protease.

    • Incubate at the optimal temperature for the protease (e.g., 37°C) for a set time course (e.g., 0, 15, 60, 240 minutes).[7]

  • Reaction Quenching : Stop the reaction by adding a quenching agent, such as 0.1% trifluoroacetic acid (TFA) or by heat inactivation.[4][8] This denatures the protease and ensures the sample composition remains stable.

  • Sample Preparation : Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis :

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.[7][9]

    • Separate the components using a linear gradient of acetonitrile (B52724) in water with 0.1% formic acid.[5][7]

    • Analyze the eluent using an electrospray ionization (ESI) mass spectrometer to identify the m/z of the intact substrate and the cleaved fragments.[10]

Data Presentation: HPLC-MS
CompoundExpected Monoisotopic Mass (Da)Observed m/zRetention Time (min)Relative Abundance (Time = 60 min)
Intact Substrate 750.35751.36 [M+H]⁺15.220%
Cleavage Product 1 (Peptide Fragment) 574.28575.29 [M+H]⁺8.580%
Cleavage Product 2 (MCA) 176.05177.06 [M+H]⁺10.180%

Note: The table presents hypothetical data for illustrative purposes. Actual values will depend on the specific MCA substrate.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another robust method for identifying cleavage products. It is particularly useful for its high throughput and tolerance to buffers and salts. The sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the molecules, which are then identified by their time-of-flight to the detector.[10][11]

Experimental Protocol: MALDI-TOF Analysis
  • Reaction Setup and Quenching : Follow the same procedure as for HPLC-MS (Steps 1 and 2).

  • Sample Spotting :

    • On a MALDI target plate, spot 1 µL of the quenched reaction mixture.

    • Immediately add 1 µL of a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).[10]

    • Allow the mixture to air-dry completely (co-crystallize).

  • Data Acquisition :

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range to detect the intact substrate and expected cleavage products.[11]

Data Presentation: MALDI-TOF MS
CompoundExpected Monoisotopic Mass (Da)Observed m/z [M+H]⁺
Intact Substrate 750.35751.34
Cleavage Product 1 (Peptide Fragment) 574.28575.27
Cleavage Product 2 (MCA) 176.05177.05

Note: The table presents hypothetical data. MALDI-TOF provides qualitative or semi-quantitative information by comparing peak intensities.

SDS-PAGE and Densitometry

For larger peptide or protein substrates conjugated to MCA, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can visually confirm cleavage. This technique separates proteins based on their molecular weight.[12] The disappearance of the intact substrate band and the appearance of smaller cleavage product bands provide clear evidence of proteolytic activity.

Experimental Protocol: SDS-PAGE
  • Reaction Setup : Perform the enzymatic reaction as described previously, using a substrate concentration high enough for visualization by staining (e.g., Coomassie blue).

  • Sample Preparation :

    • At each time point, take an aliquot of the reaction and mix it with an equal volume of 2x SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol).

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis :

    • Load the prepared samples onto a polyacrylamide gel (the percentage of which depends on the size of the substrate and products).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Analysis :

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.[12]

    • Destain the gel to visualize the protein bands.

    • Image the gel and perform densitometry analysis to quantify the intensity of the bands corresponding to the intact substrate and cleavage products.[13]

Data Presentation: SDS-PAGE Densitometry
Time Point (min)Intact Substrate Band Intensity (% of Total)Cleavage Product Band Intensity (% of Total)
098%2%
1565%35%
6022%78%
2405%95%

Visualizing the Validation Workflow

To better understand the relationship between these methods, the following diagrams illustrate the experimental process and the logic of orthogonal validation.

G cluster_prep 1. Reaction Setup cluster_analysis 2. Orthogonal Analysis cluster_validation 3. Data Validation A Protease + MCA Substrate (Incubate at 37°C) B Quench Reaction (e.g., with TFA) A->B C HPLC-MS B->C D MALDI-TOF MS B->D E SDS-PAGE B->E F Identify Cleavage Products C->F D->F E->F

Caption: Experimental workflow for orthogonal validation of protease cleavage.

G MCA Fluorogenic MCA Assay Validation Cleavage Validation MCA->Validation Initial finding HPLC HPLC-MS (Quantitative, High-Resolution) MALDI MALDI-TOF MS (Qualitative, High-Throughput) SDS SDS-PAGE (Visual, Size-Based) Validation->HPLC Confirms mass Validation->MALDI Confirms mass Validation->SDS Confirms size change

Caption: Logical relationship between primary assay and orthogonal methods.

Comparison Summary

FeatureHPLC-MSMALDI-TOF MSSDS-PAGE & Densitometry
Principle Chromatographic separation followed by mass analysisDirect mass analysis of co-crystallized sampleElectrophoretic separation by size
Data Output Quantitative (cleavage kinetics, product ID)Qualitative/Semi-quantitative (product ID)Semi-quantitative (size confirmation)
Sensitivity High (picomole to femtomole)High (femtomole to attomole)Moderate (nanogram to microgram)
Throughput Low to MediumHighMedium
Strengths Provides definitive identification and quantification; resolves isomers.[4][5]Fast; tolerant to salts/buffers; simple sample prep.[10][11]Simple, widely available; provides direct visual evidence.[12][13]
Limitations Requires more complex instrumentation and method development.[9]Less quantitative; mass resolution can be lower than ESI-MS.Only suitable for larger substrates; lower resolution.[14]
Best For Definitive kinetic studies and precise cleavage site mapping.Rapid screening and confirmation of product masses.Visualizing cleavage of larger protein/peptide substrates.

References

Quantitative comparison of FRET pairs using 7-Methoxycoumarin-4-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of FRET Pairs Utilizing 7-Methoxycoumarin-4-acetic acid for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of Förster Resonance Energy Transfer (FRET) pairs using this compound (MCA) as the donor fluorophore. We will explore its performance with common acceptors, compare it to viable alternatives, and provide the necessary experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal FRET pair for their specific applications.

Introduction to this compound (MCA) as a FRET Donor

This compound is a blue-emitting fluorophore widely used as a donor in FRET-based assays. Its relatively small size makes it a useful tool for studying molecular interactions and conformational changes in biological systems where larger fluorescent proteins might be disruptive. MCA's spectral properties make it a suitable partner for several acceptor molecules, enabling the measurement of distances typically in the 15 to 50 Å range.

Photophysical Properties of this compound

A thorough understanding of the donor's photophysical properties is crucial for designing and interpreting FRET experiments. The key parameters for MCA are summarized in the table below.

ParameterValueSolvent
Absorption Maximum (λabs) ~325 nmMethanol
Emission Maximum (λem) ~392 nmMethanol
Molar Extinction Coefficient (ε) 11,820 M-1cm-1[1][2]Methanol
Quantum Yield (ΦD) 0.18[1]Methanol

Quantitative Comparison of MCA-Based FRET Pairs

MCA is commonly paired with either a non-fluorescent "dark" quencher, such as dinitrophenyl (DNP), or a fluorescent acceptor like Acridonylalanine (Acd). The choice of acceptor significantly impacts the experimental design and data analysis.

FRET PairAcceptor TypeFörster Distance (R0)Optimal Distance RangeKey Features
MCA-DNP Dark Quencher36.5 Å[3]20 - 50 ÅSimple data analysis (donor quenching); No acceptor emission interference.
MCA-Acd Fluorescent Acceptor~30 - 40 Å (estimated)15 - 40 Å[2][4][5][6][7][8]Allows for ratiometric measurements; Emission spectra overlap can complicate analysis.
Acceptor Photophysical Properties
AcceptorAbsorption Maximum (λabs)Molar Extinction Coefficient (ε)Quantum Yield (ΦA)
Dinitrophenyl (DNP) ~360 nm[9]~17,000 M-1cm-1~0 (Non-fluorescent)
Acridonylalanine (Acd) 385 - 405 nm[4]5,700 M-1cm-1[2][10]0.95 - 0.98 (in aqueous buffer)[3][10]

Comparison with Alternative FRET Pairs

For measuring distances in a similar range to MCA-based pairs, other donor-acceptor combinations are available. The EDANS-Dabcyl pair is a well-established alternative.

FRET PairDonorAcceptor (Type)Förster Distance (R0)Optimal Distance Range
MCA-DNP This compoundDinitrophenyl (Dark Quencher)36.5 Å[3]20 - 50 Å
MCA-Acd This compoundAcridonylalanine (Fluorescent)~30 - 40 Å15 - 40 Å[2][4][5][6][8]
EDANS-Dabcyl EDANSDabcyl (Dark Quencher)33 Å15 - 45 Å
Fluorescein-Rhodamine FluoresceinTetramethylrhodamine (Fluorescent)~50 Å[8]30 - 70 Å

Experimental Protocols

Protein Labeling with this compound

1. Labeling of Primary Amines (N-terminus, Lysine Residues) using NHS Ester Chemistry:

This method is suitable for proteins with accessible primary amines.

  • Materials:

    • This compound, succinimidyl ester (MCA-NHS)

    • Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

    • Anhydrous DMSO or DMF

    • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare a stock solution of MCA-NHS in anhydrous DMSO or DMF.

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of the MCA-NHS stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and MCA (at ~325 nm).

2. Labeling of Cysteine Residues using Maleimide (B117702) Chemistry:

This method allows for site-specific labeling of proteins containing cysteine residues. A maleimide derivative of methoxycoumarin is required.

  • Materials:

    • Methoxycoumarin Maleimide (Mcm-Mal)

    • Protein with a free cysteine residue in a suitable buffer (e.g., 20 mM Tris, pH 7.5)

    • DMSO

    • Size-exclusion chromatography column

  • Procedure:

    • Prepare a stock solution of Mcm-Mal in DMSO.

    • Dissolve the protein in the reaction buffer.

    • Add a 10-fold molar excess of the Mcm-Mal solution to the protein solution.

    • Incubate the reaction at 37°C for 3 hours with shaking.[2]

    • Monitor the labeling progress using mass spectrometry (an increase of ~285 Da is expected).[2]

    • Purify the labeled protein using size-exclusion chromatography.

FRET Measurement and Data Analysis

1. Steady-State Fluorescence Spectroscopy:

  • Objective: To measure the quenching of the donor's fluorescence in the presence of the acceptor.

  • Methodology:

    • Prepare three samples: donor-only labeled protein, acceptor-only labeled protein, and doubly-labeled (FRET) protein at the same concentration in a suitable buffer.

    • Using a spectrofluorometer, excite the donor at its absorption maximum (~325 nm for MCA).

    • Record the emission spectrum of the donor-only sample (FD).

    • Record the emission spectrum of the FRET sample (FDA).

    • Calculate FRET efficiency (E) using the formula: E = 1 - (FDA / FD)

2. Time-Resolved Fluorescence Spectroscopy:

  • Objective: To measure the decrease in the donor's fluorescence lifetime in the presence of the acceptor.

  • Methodology:

    • Measure the fluorescence decay of the donor in the donor-only sample to determine its lifetime (τD).

    • Measure the fluorescence decay of the donor in the FRET sample to determine its lifetime in the presence of the acceptor (τDA).

    • Calculate FRET efficiency (E) using the formula: E = 1 - (τDA / τD)

Visualizations

FRET_Signaling_Pathway cluster_donor Donor (MCA) cluster_acceptor Acceptor D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (~325 nm) D_excited->D_ground Fluorescence (~392 nm) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Acceptor Emission / Quenching

Caption: The principle of Förster Resonance Energy Transfer (FRET) with MCA as the donor.

Experimental_Workflow start Start: Protein of Interest labeling Protein Labeling (e.g., NHS Ester or Maleimide Chemistry) start->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification spectroscopy Spectroscopic Analysis purification->spectroscopy ss_fret Steady-State FRET (Measure Intensity Quenching) spectroscopy->ss_fret tr_fret Time-Resolved FRET (Measure Lifetime Reduction) spectroscopy->tr_fret analysis Data Analysis (Calculate FRET Efficiency) ss_fret->analysis tr_fret->analysis conclusion Conclusion: Determine Intermolecular Distance analysis->conclusion

Caption: A generalized experimental workflow for FRET analysis.

Logical_Relationship FRET_Efficiency FRET Efficiency (E) Distance Donor-Acceptor Distance (r) Distance->FRET_Efficiency Inverse 6th Power Relationship R0 Förster Distance (R₀) R0->FRET_Efficiency Determines 50% Efficiency Point Overlap Spectral Overlap (J) Overlap->R0 Orientation Dipole Orientation (κ²) Orientation->R0 Quantum_Yield Donor Quantum Yield (ΦD) Quantum_Yield->R0

Caption: Key factors influencing FRET efficiency.

Conclusion and Recommendations

This compound is a versatile FRET donor suitable for measuring intramolecular and intermolecular distances in the 15-50 Å range.

  • For straightforward assays focused on detecting the presence or absence of an interaction , the MCA-DNP pair is recommended. The use of a dark quencher simplifies data analysis by eliminating confounding acceptor emission.

  • For more complex studies requiring ratiometric measurements or when using a genetically encoded acceptor is advantageous , the MCA-Acd pair is a powerful option. However, researchers must be prepared to perform spectral deconvolution to accurately determine FRET efficiencies due to the overlap in donor and acceptor emission spectra.

The choice of an alternative FRET pair, such as EDANS-Dabcyl , should be considered when the spectral properties of MCA are not optimal for the experimental setup, for instance, if the excitation wavelength of MCA leads to autofluorescence in the biological sample.

Ultimately, the selection of the most appropriate FRET pair will depend on the specific biological question, the available instrumentation, and the labeling strategy that is most compatible with the protein of interest. This guide provides the foundational data and protocols to make an informed decision.

References

Benchmarking 7-Methoxycoumarin-4-acetic acid: A Comparative Guide to Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision influencing the sensitivity, accuracy, and reliability of a wide range of biological assays. For years, 7-Methoxycoumarin-4-acetic acid (MCA) has been a widely utilized blue-emitting fluorophore, particularly in the development of FRET-based peptide substrates for analyzing protease activity.[1] However, the relentless pace of innovation in fluorophore chemistry necessitates a thorough evaluation of MCA's performance against a new generation of fluorescent probes.

This guide provides an objective comparison of this compound against several novel fluorescent probes, offering a comprehensive overview of their key performance characteristics. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying principles, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Performance at a Glance: A Quantitative Comparison

The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. A desirable probe will exhibit a high molar extinction coefficient (strong light absorption), a high fluorescence quantum yield (efficient light emission), and excellent photostability (resistance to light-induced degradation). The following table summarizes these key performance indicators for MCA and a selection of alternative blue-emitting fluorescent probes.

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
This compound (MCA) 322 - 325[2][3]381 - 390[2][4]11,820 (in methanol)[3]0.18 (in methanol)[3]Moderate
7-Amino-4-methylcoumarin (AMC) 351[5]430[5]Not widely reported~0.5 (in ethanol)[6]Moderate
7-Amino-4-carbamoylmethylcoumarin (ACC) Not widely reportedNot widely reportedNot widely reported~3-fold higher than AMC[7]Not widely reported
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) ~336~4905,4000.13Good
Naphthalimide Derivatives Variable (e.g., ~420)Variable (e.g., ~530)Variable (e.g., 15,000)Variable (e.g., up to 0.60)Generally High[8]

In-Depth Analysis of Fluorescent Probes

This compound (MCA)

MCA has long been a staple in the design of fluorogenic protease substrates, often utilized in Förster Resonance Energy Transfer (FRET) pairs with a quencher like dinitrophenyl (DNP).[7] Its primary advantages lie in its relatively small size and well-established chemistry for conjugation to peptides. However, its quantum yield of 0.18 in methanol (B129727) is modest compared to some newer probes, which can limit assay sensitivity.[3] While its photostability is generally considered adequate for many standard plate-reader-based assays, it may be a limiting factor in applications requiring prolonged or high-intensity light exposure, such as fluorescence microscopy.

Novel Coumarin (B35378) Derivatives: AMC and ACC

7-Amino-4-methylcoumarin (AMC) is another coumarin derivative frequently used in enzyme assays.[5] It offers a higher quantum yield (approximately 0.5 in ethanol) compared to MCA, potentially leading to brighter signals and improved assay sensitivity.[6] A further advancement is 7-amino-4-carbamoylmethylcoumarin (ACC), which has been reported to have a quantum yield approximately three times higher than that of AMC, making it a highly attractive alternative for developing sensitive fluorogenic substrates.[7]

EDANS: A Naphthalene-Based Alternative

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) is a popular FRET donor, often paired with the quencher DABCYL.[9] While its molar extinction coefficient is lower than that of MCA, its broader emission spectrum can be advantageous in certain FRET applications. The EDANS/DABCYL pair is well-characterized and has been successfully employed in a wide range of protease assays.[10]

Naphthalimide Derivatives: A Versatile and Photostable Class

Naphthalimide-based fluorescent probes represent a versatile class of fluorophores with highly tunable photophysical properties.[8] By modifying their chemical structure, their excitation and emission wavelengths, as well as their quantum yields, can be optimized for specific applications.[11] Many naphthalimide derivatives exhibit high quantum yields and, importantly, excellent photostability, making them well-suited for demanding imaging applications.[8][12]

Experimental Protocols: Methodologies for Key Assays

To provide a practical framework for comparing these fluorescent probes, this section details the experimental protocols for two key applications: a FRET-based protease assay and the determination of fluorescence quantum yield and photostability.

FRET-Based Protease Assay

This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate in a microplate format. This assay is applicable to substrates labeled with MCA, AMC, ACC, or EDANS as the donor fluorophore, paired with an appropriate quencher.

Principle: In an intact FRET substrate, the donor and acceptor are in close proximity, leading to quenching of the donor's fluorescence. Upon cleavage of the peptide linker by a protease, the donor and acceptor are separated, resulting in an increase in the donor's fluorescence emission.[1]

FRET_Protease_Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Donor_intact Donor (e.g., MCA) Acceptor_intact Acceptor (Quencher) Donor_intact->Acceptor_intact FRET (Quenching) Peptide_intact Peptide Linker Donor_intact->Peptide_intact Peptide_intact->Acceptor_intact Donor_cleaved Donor (Fluorescent) Peptide_frag1 Fragment 1 Donor_cleaved->Peptide_frag1 No_FRET_Fluorescence Fluorescence Signal Donor_cleaved->No_FRET_Fluorescence Emission Acceptor_cleaved Acceptor Peptide_frag2 Fragment 2 Acceptor_cleaved->Peptide_frag2 Protease Protease Protease->Peptide_intact Cleavage Excitation Excitation Light Excitation->Donor_intact Energy Excitation->Donor_cleaved Energy

Materials:

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair

  • Purified protease or cell lysate containing the protease of interest

  • Assay buffer (optimized for the specific protease)

  • FRET-labeled peptide substrate

  • Inhibitor (for control experiments)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the protease in assay buffer. Dissolve the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer.

  • Assay Setup: To each well of the microplate, add the protease solution. For control wells, add assay buffer or a known inhibitor.

  • Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature. Measure the fluorescence intensity at regular intervals over a desired period. The excitation and emission wavelengths should be optimized for the specific donor fluorophore.

  • Data Analysis: For each well, plot fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve. Protease activity is proportional to this rate.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of a sample to a well-characterized standard, is a commonly used and reliable approach.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Quantum_Yield_Workflow

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Test fluorescent probe

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Photostability

Photostability is a critical parameter for applications involving prolonged light exposure. A common method to quantify photostability is to measure the photobleaching rate.

Principle: The rate of fluorescence decay of a probe is monitored under continuous illumination. A slower decay rate indicates higher photostability.

Photostability_Workflow

Materials:

  • Fluorescence microscope with a camera or a spectrofluorometer

  • Stable light source

  • Solution of the fluorescent probe

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent or mount cells expressing a fluorescent protein on a microscope slide.

  • Initial Measurement: Acquire an initial fluorescence image or measurement at time zero.

  • Continuous Illumination: Expose the sample to continuous illumination from the light source at a constant intensity.

  • Time-lapse Measurement: Acquire fluorescence images or measurements at regular time intervals over an extended period.

  • Data Analysis:

    • Measure the fluorescence intensity of a region of interest at each time point.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • The photobleaching half-life (t₁/₂), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from this curve. A longer half-life indicates greater photostability.

Conclusion and Future Perspectives

While this compound remains a useful and well-established fluorescent probe, particularly for FRET-based enzyme assays, this comparative guide highlights the significant advancements in fluorescent probe development. Novel coumarin derivatives, such as AMC and ACC, offer the potential for increased assay sensitivity through their higher quantum yields. For applications demanding high photostability and tunable spectral properties, naphthalimide-based probes present a compelling alternative.

The choice of the "best" fluorescent probe is ultimately dependent on the specific requirements of the experiment. For routine, endpoint protease assays, the cost-effectiveness and established protocols of MCA may still be advantageous. However, for high-sensitivity kinetic studies, high-content screening, or live-cell imaging applications, the superior photophysical properties of novel probes can provide significant benefits. As the field of fluorescent probe development continues to evolve, researchers are encouraged to consider these newer alternatives to enhance the quality and impact of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of 7-Methoxycoumarin-4-acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 7-Methoxycoumarin-4-acetic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources classify it as a substance that can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, it is prudent to handle this chemical with care, utilizing appropriate personal protective equipment.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3]To prevent contact with the eyes, which can cause serious irritation.[2][3]
Skin Protection Impervious, chemical-resistant gloves and protective clothing.[2][3]To avoid skin irritation upon contact.[2][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]To prevent respiratory tract irritation from dust or fumes.[2][3]

Accidental Release and Spill Cleanup

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

Experimental Protocol for Spill Cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[2]

  • Wear Appropriate PPE: Before addressing the spill, equip yourself with the PPE detailed in Table 1.

  • Contain the Spill: Carefully sweep up the solid material.[1]

  • Avoid Dust Formation: Use methods that do not generate dust.[1][2]

  • Collect the Material: Place the swept-up material into a suitable, clearly labeled container for waste disposal.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be disposed of as hazardous waste.

Disposal Procedures

The fundamental principle for the disposal of this compound is to adhere to all local, state, and federal regulations.[2] Waste disposal requirements can vary significantly by location.[2]

General Disposal Guidelines:

  • Professional Disposal: The most critical step is to dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service.[2][3][4][5]

  • Container Management: Do not dispose of the chemical in household garbage or sewerage systems. Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected and treated as hazardous waste.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste this compound in a designated, labeled, and sealed container. B->C D Store the sealed container in a designated hazardous waste accumulation area. C->D E Contact a licensed waste disposal service. D->E F Arrange for pickup and disposal in accordance with local, state, and federal regulations. E->F

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 7-Methoxycoumarin-4-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 7-Methoxycoumarin-4-acetic acid.

Chemical Profile: this compound is a precursor to coumarin-type fluorescent reagents and is used as a fluorescent label for peptides.[1][2][3] While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is recommended to handle all chemicals with caution and use appropriate protective equipment.[4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[5][6][7]

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects eyes from dust particles and potential splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[8]
Respiratory Protection Multi-purpose combination respirator cartridge (US) or a full-face respirator if exposure limits are exceeded.Avoids inhalation of fine dust particles.[6][7]
Body Protection A standard laboratory coat or fire/flame resistant and impervious clothing.Protects skin and personal clothing from contamination.[7][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for safe handling.

1. Preparation and Designated Area:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent bench paper.

  • Before handling, put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Avoid the formation and inhalation of dust.[4][7]

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[5][7]

  • Keep the container tightly closed when not in use.[7]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[7]

  • The storage class is 11 - Combustible Solids.[6]

  • Protect from light and moisture.[3]

  • Store at -20°C for long-term stability.[3][5]

4. Spill and Emergency Procedures:

  • Small Spills:

    • Avoid dust formation.[7]

    • Sweep up and shovel the material into a suitable container for disposal.[4]

    • Remove all sources of ignition.[4][7]

  • In Case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]

    • Skin: Wash off with soap and plenty of water.[5][7]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[5][7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[5][7]

5. Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Designate work area - Verify emergency equipment - Don PPE handling Handling & Use - Work in fume hood - Avoid dust/contact - Keep container closed prep->handling storage Storage - Cool, dry, well-ventilated - Protect from light - Store at -20°C handling->storage If not for immediate use spill Spill Response - Avoid dust - Collect for disposal - Decontaminate area handling->spill In case of accident disposal Disposal - Dispose in accordance with regulations handling->disposal After use spill->disposal

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

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7-Methoxycoumarin-4-acetic acid
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